molecular formula C26H17B B1287188 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene CAS No. 400607-05-8

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Cat. No.: B1287188
CAS No.: 400607-05-8
M. Wt: 409.3 g/mol
InChI Key: VCJIOUBBOCVHPE-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a useful research compound. Its molecular formula is C26H17Br and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-bromo-10-(4-phenylphenyl)anthracene
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InChI

InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIOUBBOCVHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10610578
Record name 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
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Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

400607-05-8
Record name 9-(4′-Biphenylyl)-10-bromoanthracene
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Record name 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
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Record name 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene
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Foundational & Exploratory

An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 400607-05-8

This technical guide provides a comprehensive overview of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene, a key organic intermediate primarily utilized in the field of organic electronics. This document is intended for researchers, scientists, and professionals in materials science and drug discovery, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene core substituted with a biphenyl group and a bromine atom. These substitutions significantly influence its electronic and photophysical properties, making it a valuable building block for advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 400607-05-8[1]
Molecular Formula C₂₆H₁₇Br[1]
Molecular Weight 409.32 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal[2][3]
Melting Point 251.0 - 255.0 °C[3]
Boiling Point 559.0 ± 19.0 °C (Predicted)[3]
IUPAC Name 9-(biphenyl-4-yl)-10-bromoanthracene[1]
Purity Typically >98%[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic reactions, primarily the Suzuki coupling and subsequent bromination.

Proposed Synthetic Pathway

A likely two-step synthesis involves the Suzuki coupling of 9-bromoanthracene with 4-biphenylboronic acid to form 9-([1,1'-biphenyl]-4-yl)anthracene, followed by bromination at the 10-position.

Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Bromination 9_Bromoanthracene 9-Bromoanthracene Reactants1 9_Bromoanthracene->Reactants1 4_Biphenylboronic_acid 4-Biphenylboronic acid 4_Biphenylboronic_acid->Reactants1 Product1 9-([1,1'-Biphenyl]-4-yl)anthracene Reactants1->Product1 Reflux Product1_step2 9-([1,1'-Biphenyl]-4-yl)anthracene Catalyst1 Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water Catalyst1->Reactants1 Reactants2 Product1_step2->Reactants2 NBS N-Bromosuccinimide (NBS) NBS->Reactants2 Final_Product This compound Reactants2->Final_Product Stir, RT Solvent2 CHCl₃ or CCl₄ Solvent2->Reactants2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene via Suzuki Coupling [4]

  • To a solution of 9-bromoanthracene (1.0 eq) and 4-biphenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:2 ratio) is added potassium carbonate (2.0 eq).

  • The mixture is degassed with nitrogen or argon for 15-30 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added, and the mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours under an inert atmosphere.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Bromination [4][5]

  • 9-([1,1'-Biphenyl]-4-yl)anthracene (1.0 eq) is dissolved in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • N-Bromosuccinimide (NBS, 1.0-1.1 eq) is added in portions to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.

  • The reaction mixture is then washed with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine and succinimide.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield the final product.

Purification and Characterization

Purification:

  • Column Chromatography: Effective for separating the desired product from starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/dichloromethane gradient) is typically used.

  • Recrystallization: A common and effective method for obtaining high-purity crystalline product. Solvents such as ethanol, or solvent mixtures like dichloromethane/hexane, are often employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: To assess the purity of the final product.

Applications in Organic Electronics

This compound is primarily used as a precursor or intermediate in the synthesis of more complex organic molecules for electronic applications, particularly Organic Light-Emitting Diodes (OLEDs).[6][7] The anthracene core provides a high-energy bandgap, making it suitable for blue light-emitting materials, while the biphenyl and bromo substituents allow for further functionalization to fine-tune the material's properties.

Role in OLEDs

Derivatives of this compound can be utilized as:

  • Host Materials: In the emissive layer of an OLED, the host material provides the matrix for the light-emitting dopant molecules. Anthracene-based hosts are known for their high triplet energy, which is crucial for efficient phosphorescent OLEDs.[7]

  • Emitter Materials: By modifying the structure, for instance, through cross-coupling reactions at the bromine position, highly fluorescent or phosphorescent emitters can be synthesized.[7]

  • Charge Transport Materials: Although less common, anthracene derivatives can be incorporated into hole transport layers (HTLs) or electron transport layers (ETLs) to improve their stability and charge-carrying capabilities.[7]

Experimental Workflow for OLED Device Fabrication

The following diagram illustrates a typical workflow for the fabrication of a small-molecule OLED device using thermal evaporation, a common technique for depositing the organic layers.

OLED_Fabrication_Workflow Start Start: ITO-coated Glass Substrate Cleaning Substrate Cleaning (e.g., Sonication in Solvents, UV-Ozone Treatment) Start->Cleaning HTL Hole Transport Layer (HTL) Deposition Cleaning->HTL EML Emissive Layer (EML) Deposition (Host + Dopant) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition (e.g., Al, LiF/Al) EIL->Cathode Encapsulation Encapsulation (Protection from Air and Moisture) Cathode->Encapsulation End Finished OLED Device Encapsulation->End

Caption: A generalized workflow for the fabrication of an OLED device.

Relevance to Drug Development

While this compound is predominantly used in materials science, the broader class of anthracene derivatives has been investigated for various biological activities. It is important to note that no specific biological or pharmacological studies have been reported for this compound itself. However, for the benefit of researchers in drug development, a brief overview of the potential of the anthracene scaffold is provided below.

Potential Biological Activities of Anthracene Derivatives
  • Anticancer Properties: Certain anthracene derivatives, such as anthracyclines (e.g., doxorubicin), are well-known anticancer drugs. Their mechanism of action often involves intercalation into DNA, leading to the inhibition of DNA replication and transcription.

  • DNA Intercalation: The planar structure of the anthracene ring allows it to insert between the base pairs of DNA. This interaction can be harnessed for the development of new therapeutic agents or as fluorescent probes for studying DNA.[8]

  • Photodynamic Therapy (PDT): Some anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be used to kill cancer cells in PDT.

Given its planar aromatic structure, it is conceivable that this compound or its derivatives could exhibit DNA intercalating properties. However, extensive biological evaluation would be required to determine any potential therapeutic utility.

Safety Information

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
alt text
Warning H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.

Note: The GHS information is based on data from a limited number of suppliers and may not be exhaustive.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

A Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential applications of the aromatic hydrocarbon 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. This compound is of significant interest in the field of materials science, particularly for its applications in organic electronics.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. Its core structure consists of an anthracene moiety substituted with a biphenyl group at the 9-position and a bromine atom at the 10-position. This substitution pattern significantly influences its electronic and photophysical properties.

PropertyValueReference
CAS Number 400607-05-8[1]
Molecular Formula C₂₆H₁₇Br[1]
Molecular Weight 409.32 g/mol [1]
Melting Point 251.0-255.0 °C[2]
Boiling Point (Predicted) 559.0 ± 19.0 °C at 760 mmHg[2]
Appearance Light yellow to yellow to orange powder/crystals[2]

Spectral Properties: Detailed experimental spectral data (¹H NMR, ¹³C NMR, UV-Vis, and Fluorescence) for this compound is not widely published. However, the spectral characteristics can be inferred from its constituent parts, anthracene and biphenyl. The UV-Vis absorption spectrum is expected to show characteristic π-π* transitions of the anthracene core, likely in the range of 350-400 nm. The fluorescence emission is also expected to originate from the anthracene moiety, typically exhibiting blue fluorescence. For instance, the parent molecule, 9-bromoanthracene, has an excitation maximum at 370 nm.[5][6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 9,10-dibromoanthracene and (4-biphenylyl)boronic acid.

Materials:

  • 9,10-Dibromoanthracene

  • (4-Biphenylyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 9,10-dibromoanthracene (1 equivalent), (4-biphenylyl)boronic acid (1-1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask. The reaction is often carried out in a biphasic system, such as toluene/water, to facilitate the dissolution of the base.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., a mixture of hexane and dichloromethane or ethanol).[3][8]

Synthesis_Workflow Reactants 9,10-Dibromoanthracene (4-Biphenylyl)boronic acid Pd Catalyst, Base Reaction Suzuki-Miyaura Coupling (Toluene/Water, Reflux) Reactants->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene Purification->Product OLED_Application cluster_OLED OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host + Dopant or Single Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Role Potential Role: - Blue Emitter - Host Material EML->Role Anode Anode (ITO) HTL->Anode Compound 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene Compound->EML Incorporated into

References

Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene, a valuable building block in the development of advanced organic materials and potential pharmaceutical candidates. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data to support researchers in this field.

Introduction

This compound is an aromatic hydrocarbon characterized by a biphenyl substituent at the 9-position and a bromine atom at the 10-position of an anthracene core. This molecular architecture imparts unique photophysical and electronic properties, making it a compound of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a key intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons.

Synthetic Approach

The most logical and widely applicable approach for the synthesis of this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the carbon-carbon bond between the anthracene core and the biphenyl moiety.

  • Electrophilic Bromination: Selective introduction of a bromine atom at the 10-position of the anthracene ring.

Two primary pathways can be envisioned for the initial Suzuki-Miyaura coupling, each with its own advantages and considerations.

Pathway A involves the coupling of 9-bromoanthracene with 4-biphenylboronic acid to yield the intermediate 9-([1,1'-biphenyl]-4-yl)anthracene, which is then subjected to bromination.

Pathway B utilizes a selective mono-coupling of 9,10-dibromoanthracene with one equivalent of 4-biphenylboronic acid. This pathway directly yields the target molecule, potentially reducing the number of synthetic steps.

This guide will focus on providing detailed protocols for both the synthesis of the key intermediate, 9-([1,1'-biphenyl]-4-yl)anthracene, and its subsequent bromination (following Pathway A), as this approach offers greater control and is well-documented in analogous syntheses.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for the target compound and its immediate precursor is provided in the tables below.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Target Product This compound400607-05-8C₂₆H₁₇Br409.32251.0 - 255.0[1]
Intermediate 9-([1,1'-Biphenyl]-4-yl)anthracene7321-27-9C₂₆H₁₈330.43Not specified

Table 2: Safety Information

CompoundHazard StatementsPrecautionary Statements
Target Product H315 (Causes skin irritation)P264, P280, P302+P352, P321, P332+P313, P362+P364
Intermediate Not specifiedNot specified

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of the Intermediate: 9-([1,1'-Biphenyl]-4-yl)anthracene

This procedure is adapted from established Suzuki-Miyaura coupling reactions of aryl halides.

Reaction Scheme:

Materials:

  • 9-Bromoanthracene

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, combine 9-bromoanthracene (1.0 eq), 4-biphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a dilute solution of hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 9-([1,1'-biphenyl]-4-yl)anthracene.

Synthesis of this compound

This protocol is based on the bromination of similar 9-arylanthracene derivatives.

Reaction Scheme:

Materials:

  • 9-([1,1'-Biphenyl]-4-yl)anthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Dissolve 9-([1,1'-biphenyl]-4-yl)anthracene (1.0 eq) in anhydrous chloroform in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol, to obtain the purified this compound as a solid.[2][3]

Visualizations

The following diagrams illustrate the synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Bromination A 9-Bromoanthracene C Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, Reflux A->C B 4-Biphenylboronic Acid B->C D 9-([1,1'-Biphenyl]-4-yl)anthracene C->D E 9-([1,1'-Biphenyl]-4-yl)anthracene F NBS, Chloroform 60°C E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental_Workflow cluster_coupling Suzuki-Miyaura Coupling cluster_bromination Bromination start1 Combine Reactants & Catalyst reaction1 Reflux (24-48h) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Intermediate Product purification1->product1 start2 Dissolve Intermediate product1->start2 reaction2 Add NBS, Heat (2-4h) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 Final Product purification2->product2

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. The detailed experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable compound for further investigation and application in materials science and drug discovery. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process.

References

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a rigid, planar anthracene core functionalized with a biphenyl group and a bromine atom at the 9 and 10 positions, respectively. This substitution pattern creates a sterically hindered and electronically distinct molecule. Its extended π-conjugated system imparts unique photophysical properties, making it a compound of significant interest for researchers in materials science. Primarily, it serves as a key intermediate and building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic semiconductors, and other optoelectronic applications.[1] This guide provides a detailed overview of its molecular structure, physicochemical properties, and a representative synthesis protocol.

Molecular Structure and Identification

The core structure consists of three fused benzene rings (anthracene), with a biphenyl substituent at the 9-position and a bromine atom at the 10-position. The biphenyl group is attached via its 4-position.

Caption: 2D molecular structure of this compound.

Table 1: Molecular Identifiers

Identifier Value Reference
IUPAC Name 9-bromo-10-(4-phenylphenyl)anthracene [2]
CAS Number 400607-05-8 [2]
Molecular Formula C₂₆H₁₇Br [2]
Molecular Weight 409.32 g/mol [3]
InChI InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H [2]
InChIKey VCJIOUBBOCVHPE-UHFFFAOYSA-N [2]

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br |[2] |

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicative of its large, rigid structure. Its solubility is limited in water but good in many polar organic solvents.[1]

Table 2: Physicochemical Data

Property Value Notes Reference
Physical Form Powder to crystal - [3]
Color Light yellow to Orange - [3]
Melting Point 251.0 to 255.0 °C Experimental [3]
Boiling Point 559.0 ± 19.0 °C Predicted [3]
Density 1.344 g/cm³ Predicted [3]

| Purity | >98.0% (GC); 99%, 99.5% (Sublimated) | Commercially available grades |[3] |

Spectroscopic and Crystallographic Data

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not widely available in peer-reviewed literature. Based on the structure, the ¹H NMR spectrum is expected to show a complex series of multiplets exclusively in the aromatic region (approx. 7.0-9.0 ppm). The signals would correspond to the 17 protons distributed across the anthracene and biphenyl ring systems.

Crystallographic Data

As of late 2025, a complete single-crystal X-ray diffraction study for this compound, detailing precise bond lengths, bond angles, and crystal packing, is not publicly available. Studies on similar molecules, such as 10-bromo-9-phenylanthracene, have been reported, but direct structural data for the title compound remains to be published.[4]

Experimental Protocols

Synthesis

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] A plausible and efficient route involves the reaction of 9,10-dibromoanthracene with one equivalent of 4-biphenylboronic acid. This regioselective monosubstitution is feasible due to the deactivating effect of the first substitution on the second.

synthesis_workflow cluster_purification Reactants Starting Materials: - 9,10-Dibromoanthracene - 4-Biphenylboronic Acid Reaction Suzuki-Miyaura Coupling (Reflux, under N₂) Reactants->Reaction Conditions Reaction Conditions: - Pd(PPh₃)₄ (Catalyst) - K₂CO₃ (Base) - Toluene/Ethanol/H₂O (Solvent) Conditions->Reaction Workup Aqueous Workup (Extraction with CH₂Cl₂) Reaction->Workup Cool to RT Purification Purification Workup->Purification Dry & Concentrate Chroma Column Chromatography (Silica Gel) Purification->Chroma Recrystal Recrystallization Chroma->Recrystal Product Final Product: This compound Recrystal->Product Isolate & Dry

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar transformations.[5][6]

  • Inert Atmosphere Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.

  • Reagent Addition: The flask is charged with 9,10-dibromoanthracene (1.0 eq.), 4-biphenylboronic acid (1.0-1.1 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.) is added to the flask. A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is then added to dissolve/suspend the reagents.

  • Reaction: The reaction mixture is heated to reflux (typically 90-110 °C) and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[6]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient as the eluent.[7]

  • Final Product Isolation: Fractions containing the desired product are combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product as a crystalline solid.[6]

Applications and Relevance

The primary application of this compound is as a precursor in the synthesis of more complex molecules for organic electronics.

  • OLED Materials: The rigid, conjugated structure forms the backbone of many blue-emitting materials and host materials in OLED devices. The bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other functional groups to fine-tune the electronic and photophysical properties of the final molecule.[1]

  • Organic Semiconductors: Its aromatic nature and potential for ordered packing in the solid state make it a candidate for research into organic field-effect transistors (OFETs) and other semiconductor applications.[1]

References

In-depth Technical Guide: Spectroscopic and Synthetic Data for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the organic compound 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. This molecule is of significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Due to the current lack of a single, comprehensive public source for its full characterization, this guide collates information from various databases and provides extrapolated data based on closely related compounds.

Core Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 400607-05-8[2][3]
Molecular Formula C₂₆H₁₇Br[2]
Molecular Weight 409.32 g/mol [3]
Melting Point 251.0-255.0 °C[3]

Table 2: Expected ¹H NMR Spectroscopic Data

Based on the structures of 9-bromoanthracene and related aromatic compounds, the expected proton NMR shifts for this compound in a suitable solvent like CDCl₃ would feature complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals would correspond to the 17 protons of the molecule. Specific assignments would require experimental verification.

Table 3: Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to show a multitude of signals corresponding to the 26 carbon atoms in the molecule. The carbon atoms of the anthracene and biphenyl rings will resonate in the characteristic aromatic region (typically δ 120-140 ppm). The carbon atom attached to the bromine would likely appear in the upfield region of the aromatic signals.

Table 4: Mass Spectrometry Data

IonExpected m/z
[M]⁺408.05 & 410.05 (due to ⁷⁹Br and ⁸¹Br isotopes)
Monoisotopic Mass 408.0514 u

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Table 5: Photophysical Properties (Qualitative)

PropertyExpected Characteristics
UV-Vis Absorption Strong absorption bands in the UV and near-visible region, characteristic of the extended π-conjugated system of the substituted anthracene core.
Fluorescence Emission Expected to be a blue or blue-green emitter in solution, a common feature for anthracene derivatives used in OLEDs. The exact emission wavelength will be solvent-dependent.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions, such as the Suzuki coupling.

Proposed Synthetic Protocol (Suzuki Coupling)

This protocol is a standard method for forming carbon-carbon bonds between aromatic rings and is a likely route for the industrial synthesis of this compound.

Reactants:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, ethanol, and water mixture)

Procedure:

  • To a reaction flask, add 9,10-dibromoanthracene, 4-biphenylboronic acid, and a suitable base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Protocol for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) for a general fragmentation pattern or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for observing the molecular ion peak, especially in high-resolution mass spectrometry (HRMS).

  • UV-Vis Spectroscopy: The absorption spectrum should be recorded using a dual-beam UV-Vis spectrophotometer. The compound should be dissolved in a spectroscopic grade solvent (e.g., dichloromethane or THF) at a known concentration in a quartz cuvette.

  • Fluorescence Spectroscopy: Emission and excitation spectra should be recorded using a spectrofluorometer. The same solution prepared for UV-Vis analysis can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. The quantum yield can be determined relative to a known standard.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Confirmation Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Determine Excitation Wavelength Photophysical_Properties Photophysical Properties UVVis->Photophysical_Properties Fluorescence->Photophysical_Properties

Caption: Logical workflow for the synthesis and spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While direct experimental data is limited in publicly accessible literature, the provided information, based on established chemical principles and data from analogous compounds, offers a robust starting point for research and development activities. Further experimental investigation is highly encouraged to establish a definitive and comprehensive spectroscopic profile for this important OLED material intermediate.

References

An In-depth Technical Guide to the Solubility of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene, a key intermediate in the development of advanced Organic Light-Emitting Diode (OLED) materials.[1][2][3][4][5] Understanding the solubility of this compound is critical for its synthesis, purification, and application in thin-film deposition processes for electronic devices.

Introduction to this compound

This compound, with the CAS number 400607-05-8, is a polycyclic aromatic hydrocarbon.[6][7][8][9] Its molecular structure, featuring a bromo-substituted anthracene core with a biphenyl substituent, imparts unique photophysical properties that are highly desirable for use in OLEDs.[1][2][3][4] The compound is a solid at room temperature, typically appearing as a pale yellow to orange powder or crystalline solid, with a melting point in the range of 251.0 to 255.0 °C.[6][7][9] The large, nonpolar nature of the molecule suggests that its solubility will be favored in nonpolar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and empirical data for structurally similar compounds like 9,10-dibromoanthracene, a general understanding of its solubility can be inferred.[10][11] The following table presents illustrative solubility data to guide researchers in solvent selection for synthesis, purification, and device fabrication.

Disclaimer: The following data is illustrative and intended for guidance. Actual solubility should be determined experimentally under specific laboratory conditions.

SolventChemical FormulaPolarity Index (approx.)Temperature (°C)Solubility ( g/100 mL) (Illustrative)
TolueneC₇H₈2.425~0.5
XylenesC₈H₁₀2.525~0.6
ChloroformCHCl₃4.125~1.2
DichloromethaneCH₂Cl₂3.125~1.0
Tetrahydrofuran (THF)C₄H₈O4.025~0.8
N,N-Dimethylformamide (DMF)C₃H₇NO6.425< 0.1
AcetoneC₃H₆O5.125< 0.1
EthanolC₂H₅OH5.225< 0.05
HexaneC₆H₁₄0.125< 0.05
WaterH₂O10.225Insoluble

Observations:

  • The compound is expected to exhibit low solubility in most common organic solvents at room temperature.

  • Aromatic and chlorinated solvents like toluene, xylenes, chloroform, and dichloromethane are likely to be the most effective solvents.

  • Polar aprotic solvents such as THF may show moderate solvating power.

  • Highly polar solvents like DMF, acetone, ethanol, and water are poor solvents for this nonpolar compound.

  • Solubility is expected to increase with temperature. For recrystallization, hot solutions in solvents like toluene or xylene may be effective.[10]

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for process development and optimization. The following is a standardized experimental protocol for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 98%)[7]

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (PTFE, 0.2 µm)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[12] Vigorous shaking or stirring is necessary to facilitate dissolution.[13][14]

  • Sample Collection and Filtration:

    • After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved compound.

    • Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis spectrophotometer. This method is generally faster and can be more accurate.[12]

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved compound (g) / Volume of solvent used (mL)) x 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24h) prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter with 0.2 µm syringe filter sample1->sample2 quant1 Gravimetric Analysis (Evaporation) sample2->quant1 quant2 Spectroscopic/Chromatographic Analysis (HPLC/UV-Vis) sample2->quant2 result Calculate Solubility (g/100 mL) quant1->result quant2->result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS: 400607-05-8), a complex polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The purity of this compound is critical for its performance in these applications, necessitating a multi-faceted analytical approach for its characterization.

Molecular Structure and Properties:

  • Molecular Formula: C₂₆H₁₇Br[1][2]

  • Molecular Weight: 409.32 g/mol [1][2][3]

  • Appearance: Pale yellow to yellow-green solid[1]

  • Melting Point: Approximately 251-255 °C[3]

Data Presentation: Summary of Analytical Techniques and Expected Purity

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often guarantee a minimum purity of 97-98%, commonly determined by Gas Chromatography (GC).[1][3]

Analytical TechniquePurposeTypical Specification/Expected OutcomeCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and separation of non-volatile impurities.Purity ≥ 98% (by area normalization).Starting materials (e.g., 9-bromoanthracene), over-reacted or under-reacted products, and solvent residues.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Purity ≥ 98% (by area normalization).[1]Residual solvents, starting materials, and thermally stable byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of structurally similar impurities.Spectrum consistent with the proposed structure.Isomeric impurities, unreacted starting materials, and byproducts from side reactions.
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation pattern.Molecular ion peak corresponding to C₂₆H₁₇Br.Fragments indicating the loss of bromine or biphenyl moieties.
Elemental Analysis Determination of the elemental composition (C, H).Experimental values within ±0.4% of the theoretical values for C and H.Discrepancies may indicate the presence of inorganic or solvent impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is crucial for the quantitative determination of purity and the separation of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water gradient

  • Detector wavelength: 254 nm

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). For example, start with 60% A, ramp to 100% A over 20 minutes, and hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium carrier gas.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or toluene.

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Analysis: Identify impurities by comparing their mass spectra to library data and quantify them using the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and the detection of structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum. The aromatic region should show a complex multiplet pattern consistent with the structure. The integration of the peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Elemental Analysis

This technique provides the elemental composition of the sample, which can be compared to the theoretical values.

Instrumentation:

  • CHN analyzer.

Procedure:

  • Accurately weigh a small amount of the dried sample (1-3 mg).

  • The sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O) are separated and quantified to determine the percentage of carbon and hydrogen.

  • Theoretical Composition for C₂₆H₁₇Br: Carbon: 76.30%, Hydrogen: 4.19%.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR EA Elemental Analysis Sample->EA Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure Composition Elemental Composition EA->Composition Final_Report Final Purity Report Purity->Final_Report Structure->Final_Report Composition->Final_Report

Caption: Experimental workflow for the purity analysis of the target compound.

synthesis_impurities cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_products Reaction Mixture Reactant1 9,10-Dibromoanthracene Reaction Pd Catalyst, Base Reactant1->Reaction Reactant2 4-Biphenylboronic acid Reactant2->Reaction Impurity2 Homocoupled Biphenyl Reactant2->Impurity2 Product Target Compound Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity3 Over-arylated Product Reaction->Impurity3 analytical_relationships cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods center Purity Profile HPLC HPLC center->HPLC Quantitative GCMS GC-MS center->GCMS Quantitative/Qualitative NMR NMR center->NMR Structural MS MS center->MS Molecular Weight EA Elemental Analysis center->EA Compositional

References

An In-depth Technical Guide to the Thermal Stability of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene, a complex aromatic hydrocarbon with potential applications in organic electronics and pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this document outlines best-practice experimental protocols for its thermal analysis and presents predictive data based on analogous anthracene derivatives.

Introduction

This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) known for their unique photophysical and electronic properties. The thermal stability of such molecules is a critical parameter, influencing their processing, storage, and performance in various applications. Understanding the decomposition temperature and thermal behavior is essential for ensuring the material's integrity and reliability. This guide details the standard methodologies for characterizing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 400607-05-8[1]
Molecular Formula C₂₆H₁₇Br[1][2]
Molecular Weight 409.32 g/mol [1]
Melting Point 251.0-255.0 °C[2][3]
Boiling Point 559.0 ± 19.0 °C at 760 mmHg[3]
Physical Form Solid, powder to crystal[3]
Purity Typically >97%

Predicted Thermal Stability Data

While specific experimental data for the thermal decomposition of this compound is not widely published, the thermal behavior of similar 9,10-disubstituted anthracene derivatives suggests high thermal stability.[4][5] For instance, various phenyl-substituted anthracene derivatives exhibit decomposition temperatures (Td, corresponding to 5% weight loss) well above 250 °C.[4][6][7] Based on these related compounds, a predicted thermal decomposition profile is summarized in Table 2.

Table 2: Predicted Thermal Stability Data

ParameterPredicted ValueNotes
Decomposition Temperature (Td) (5% weight loss) > 250 °CBased on TGA data of analogous 9,10-disubstituted anthracene derivatives.[4][6][7]
Thermal Decomposition Profile Likely a single major weight loss step.The primary decomposition is expected to involve the cleavage of the biphenyl and bromo substituents from the anthracene core.

Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Objective: To determine the decomposition temperature and mass loss profile of the compound.[8]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure: [8]

  • Accurately weigh 5-10 mg of purified this compound into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which 5% mass loss occurs (Td).

Objective: To determine the melting point, enthalpy of fusion, and identify any phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure: [8]

  • Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the melting point (peak of the endothermic transition) and the enthalpy of fusion (area under the melting peak).

Experimental Workflow and Data Analysis

The logical flow of the experimental procedures for assessing the thermal stability is illustrated in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene Purification Purification (e.g., recrystallization) Sample->Purification Characterization Purity Assessment (NMR, Mass Spec) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Decomposition Temperature (Td) Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->DSC_Data Stability_Assessment Overall Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Experimental workflow for thermal stability analysis.

Conclusion

This technical guide provides a framework for the comprehensive thermal analysis of this compound. While specific experimental data remains to be extensively published, the protocols and predictive information presented herein, based on analogous compounds, offer a solid foundation for researchers. The successful execution of these experiments will yield crucial data on the thermal stability of this compound, enabling its confident application in various scientific and industrial fields.

References

An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives: Core Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene and its derivatives, focusing on their synthesis, photophysical and electrochemical properties, and applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). While anthracene derivatives have been explored for a range of biological activities, the core focus of this specific class of compounds lies within materials science.

Introduction

Anthracene-based molecules are a significant class of organic semiconductors known for their high charge carrier mobility, strong fluorescence, and good thermal stability.[1][2] The 9,10-disubstituted anthracene core allows for fine-tuning of its electronic and optical properties through the introduction of various functional groups. The incorporation of a biphenyl moiety at the 9-position and a bromine atom at the 10-position of the anthracene core, as seen in this compound, creates a versatile intermediate for the synthesis of advanced materials for electronic devices.[3][4] This guide will delve into the synthetic methodologies, key properties, and the primary application of these derivatives in OLED technology.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A generalized synthetic workflow is presented below.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_purification Purification 9_10_dibromoanthracene 9,10-Dibromoanthracene suzuki_coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) 9_10_dibromoanthracene->suzuki_coupling biphenylboronic_acid [1,1'-Biphenyl]-4-ylboronic Acid biphenylboronic_acid->suzuki_coupling product This compound suzuki_coupling->product purification Column Chromatography Recrystallization product->purification

Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 9,10-Dibromoanthracene

  • [1,1'-Biphenyl]-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) and [1,1'-biphenyl]-4-ylboronic acid (1.1 equivalents) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the mixture to reflux and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the pure this compound.[5]

Physicochemical Properties

The photophysical and electrochemical properties of these derivatives are crucial for their application in OLEDs. While specific data for the parent compound is not extensively available in the literature, the following tables summarize representative data for similar 9,10-disubstituted anthracene derivatives.

Photophysical Properties
CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Solvent
9,10-Diphenylanthracene373, 393408, 430~1.0Cyclohexane
Representative Derivative 1~390~4400.85Toluene
Representative Derivative 2~405~4600.78Chloroform

Data is representative of 9,10-disubstituted anthracene derivatives and may not reflect the exact values for this compound.[6]

Electrochemical Properties

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are critical in determining the charge injection and transport properties of a material in an OLED.[7]

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
9,10-Diphenylanthracene-5.9-2.53.4
Representative Derivative A-5.7-2.43.3
Representative Derivative B-5.8-2.63.2

Data is representative and estimated based on values reported for similar anthracene derivatives.[8][9]

Core Application: Organic Light-Emitting Diodes (OLEDs)

The primary application for this compound derivatives is as a core material in the emissive layer of OLEDs.[1][10] These devices are multilayer structures that emit light when an electric current is applied.[11][12]

G cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electrons EML Emissive Layer (EML) Host: Anthracene Derivative Dopant ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes Substrate Substrate (Glass or Flexible) Anode->Substrate

Caption: A typical multilayer OLED device structure.

In this architecture, this compound can be further functionalized via the bromine atom to create a variety of host or dopant materials for the emissive layer. The biphenyl group helps to increase the morphological stability and tune the electronic properties of the material.

Experimental Protocol: OLED Fabrication

This is a generalized protocol for the fabrication of a small molecule OLED device by thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole Injection Layer (HIL) material

  • Hole Transport Layer (HTL) material

  • Emissive Layer (EML) host material (an anthracene derivative)

  • EML dopant material

  • Electron Transport Layer (ETL) material

  • Cathode material (e.g., LiF/Al)

  • Deionized water, acetone, isopropanol for cleaning

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sequentially sonicating in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate the host (anthracene derivative) and dopant materials at a specific ratio.

    • Electron Transport Layer (ETL)

  • Cathode Deposition: Deposit the cathode layers (e.g., a thin layer of LiF followed by a thicker layer of Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any established signaling pathways or significant, well-characterized biological activities specifically for this compound derivatives. While the broader class of anthracene compounds has been investigated for various biological effects, the research focus for this particular substitution pattern is heavily concentrated on materials science and optoelectronic applications. Therefore, a diagram of a signaling pathway cannot be provided. Professionals in drug development should note the lack of available data in this area.

Conclusion

This compound and its derivatives are versatile organic compounds with significant potential in the field of organic electronics. Their synthesis is readily achievable through established cross-coupling methodologies, and their tunable photophysical and electrochemical properties make them excellent candidates for use as emissive materials in OLEDs. While their biological activity is not a current area of intensive research, their importance in materials science, particularly for next-generation displays and lighting, is well-established. This guide provides a foundational understanding for researchers and scientists interested in the synthesis and application of this promising class of anthracene derivatives.

References

An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: A Key Intermediate for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community, particularly in the field of organic electronics. Its rigid, planar anthracene core, combined with the extended π-conjugation afforded by the biphenyl substituent, makes it a valuable building block for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom provides a reactive site for further functionalization, most commonly through cross-coupling reactions, allowing for the facile creation of a diverse range of derivatives with tailored optoelectronic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₆H₁₇Br[1][3]
Molecular Weight 409.32 g/mol [3][4]
CAS Number 400607-05-8[1][3]
Appearance Light yellow to yellow to orange powder/crystal[1]
Melting Point 251.0 to 255.0 °C[1][2]
Boiling Point (Predicted) 559.0 ± 19.0 °C[1]
Density (Predicted) 1.344 g/cm³[2]

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Logical Synthesis Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 9,10-Dibromoanthracene product This compound reagent1->product Suzuki Coupling reagent2 4-Biphenylboronic acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the synthesis of similar 9,10-diarylanthracene derivatives.[5][6]

Materials:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 equivalent), 4-biphenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Applications in Organic Electronics

The primary application of this compound is as a key intermediate in the synthesis of advanced materials for OLEDs. The bromine atom serves as a handle for introducing various functional groups to tune the electronic and photophysical properties of the final molecule.

Signaling Pathway for OLED Material Development:

start This compound step1 Suzuki or Buchwald-Hartwig Coupling start->step1 step2 Introduction of Functional Groups (e.g., Arylamines, Carbazoles, etc.) step1->step2 step3 Purification and Characterization step2->step3 product Novel Emitting or Host Material step3->product application OLED Device Fabrication product->application performance Enhanced Efficiency, Stability, and Color Purity application->performance

Caption: Development of OLED materials from the core compound.

By reacting this compound with other aromatic boronic acids or amines via Suzuki or Buchwald-Hartwig coupling, researchers can synthesize a wide array of blue-emitting materials or host materials for phosphorescent emitters. The bulky and rigid structure of the biphenyl-anthracene core helps to prevent intermolecular π-π stacking in the solid state, which can lead to higher photoluminescence quantum yields and improved device performance.

Characterization Techniques

A comprehensive understanding of the properties of this compound and its derivatives is crucial for their application in OLEDs. The following experimental techniques are typically employed:

Photophysical Characterization
  • UV-Visible Spectroscopy: To determine the absorption characteristics and the optical bandgap of the material.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the color of the emitted light, and calculate the photoluminescence quantum yield (PLQY).

Electrochemical Characterization
  • Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of the compound. From these values, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are critical for designing efficient OLED device structures.

Experimental Workflow for Characterization:

cluster_photo Photophysical Analysis cluster_electro Electrochemical Analysis cluster_data Derived Data sample This compound Derivative uv_vis UV-Vis Spectroscopy sample->uv_vis pl PL Spectroscopy sample->pl cv Cyclic Voltammetry sample->cv absorption Absorption Spectra uv_vis->absorption emission Emission Spectra, PLQY pl->emission homo_lumo HOMO/LUMO Levels cv->homo_lumo

Caption: Characterization workflow for the target compound's derivatives.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of advanced organic electronic materials. Its robust chemical structure, coupled with a reactive bromine site, provides a versatile platform for the development of novel compounds with tailored photophysical and electrochemical properties. The continued exploration of derivatives based on this core structure holds significant promise for the advancement of next-generation OLED technologies, offering pathways to more efficient, stable, and color-pure displays and lighting solutions. Further research focused on the detailed characterization of this specific molecule and its derivatives will undoubtedly unlock its full potential in the realm of materials science and drug development.

References

Commercial Suppliers and Synthetic Guidance for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene (CAS No. 400607-05-8), a key intermediate in the development of advanced materials and pharmaceuticals. Additionally, it outlines a general synthetic protocol based on established methodologies for related compounds, offering a foundational approach for laboratory-scale preparation.

Commercial Supplier Overview

The following table summarizes commercially available sources for this compound, providing key quantitative data to facilitate procurement decisions.

SupplierPurityPrice (USD)AvailabilityNotes
Henan Aochuang Chemical Co., Ltd.Industrial Grade/99%InquireInquireTrader of chemical products.
HANGZHOU LEAP CHEM CO., LTD./99.00InquireInquireSupplier of fine chemicals.
Henan Lihao Chem Plant LimitedIndustrial Grade/99%InquireInquireSpecializes in chemical raw materials.
Henan Fengda Chemical Co.,Ltd.Not Specified~$8.8/KG (EXW)InquirePrice validity stated as 2050-12-31, requires confirmation.[1]
TCI Chemicals>98.0% (GC)InquireStockedItems in local stock ship in 1-2 business days.[2]
Lab Pro Inc.Min. 98.0% (GC)InquireInquireSold in 1G units.[3]
ChemScene LLC97%InquireInquireAvailable through Sigma-Aldrich.[4]
Shaanxi Dideu Medichem Co. LtdNot SpecifiedInquireInquireManufactory supplier.
UCHEM98%minInquireInquireSpecializes in high-purity chemicals.[5]

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of this compound via Suzuki Coupling

This step involves the palladium-catalyzed cross-coupling of 9,10-dibromoanthracene with (4-biphenyl)boronic acid.

  • Materials:

    • 9,10-Dibromoanthracene

    • (4-Biphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Methanol

    • Dichloromethane (CH₂Cl₂)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) and (4-biphenyl)boronic acid (1.1 equivalents) in a mixture of toluene and water.

    • Add potassium carbonate (3 equivalents) to the mixture.

    • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield this compound.

Step 2: Selective Monobromination of 9-phenylanthracene (Alternative Route)

An alternative approach involves the bromination of a precursor. A general procedure for the bromination of a related compound, 9-phenylanthracene, is described and can be adapted.[6]

  • Materials:

    • 9-([1,1'-Biphenyl]-4-yl)anthracene (precursor, synthesized via Suzuki coupling of 9-bromoanthracene and 4-biphenylboronic acid)

    • N-Bromosuccinimide (NBS)

    • Chloroform (CHCl₃)

    • Water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Methanol

  • Procedure:

    • Dissolve 9-([1,1'-Biphenyl]-4-yl)anthracene (1 equivalent) in chloroform.

    • Add N-bromosuccinimide (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 12 hours, protected from light.

    • Add water to the reaction mixture and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Recrystallize the crude product from methanol to obtain pure this compound.

Visualizations

SupplierSelectionWorkflow start Identify Need for this compound search_suppliers Search for Commercial Suppliers (CAS: 400607-05-8) start->search_suppliers evaluate_purity Evaluate Supplier Purity Data (e.g., >98% GC) search_suppliers->evaluate_purity request_quotes Request Quotes for Required Quantity evaluate_purity->request_quotes compare_pricing Compare Pricing and Lead Times request_quotes->compare_pricing check_availability Check Stock Availability compare_pricing->check_availability select_supplier Select Optimal Supplier check_availability->select_supplier procurement Initiate Procurement Process select_supplier->procurement

Caption: Workflow for Selecting a Commercial Supplier.

SynthesisPathway reagents1 9,10-Dibromoanthracene + (4-Biphenyl)boronic acid suzuki_coupling Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) reagents1->suzuki_coupling intermediate This compound suzuki_coupling->intermediate

Caption: Proposed Suzuki Coupling Synthesis Pathway.

References

Methodological & Application

Application Notes and Protocols for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene in OLED Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is an organic semiconductor material with significant potential for application in Organic Light-Emitting Diodes (OLEDs). Its chemical structure, featuring a biphenyl-substituted anthracene core, makes it a valuable building block for developing high-performance blue emitting materials and stable charge-transport layers. The anthracene moiety is a well-known blue emitter, and the biphenyl group can enhance thermal stability and charge transport properties. The bromine atom provides a reactive site for further chemical modification, allowing for the fine-tuning of its optoelectronic characteristics.

This document provides an overview of the applications of this compound in OLEDs, along with generalized experimental protocols for device fabrication. While specific performance data for this compound is not extensively available in public literature, the protocols provided are based on established methodologies for similar anthracene and biphenyl derivatives used in OLED research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 400607-05-8[1][2]
Molecular Formula C₂₆H₁₇Br[1]
Molecular Weight 409.32 g/mol [2]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 251.0 to 255.0 °C[2]

Applications in OLEDs

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for OLEDs.[3] Its core structure is adaptable for several key functions within an OLED device:

  • Blue Emitter: The anthracene core is an excellent chromophore for blue emission. By modifying the molecule, for instance, through Suzuki coupling at the bromine position, it can be derivatized into a highly efficient blue-emitting material for the emissive layer (EML).

  • Host Material: Derivatives of this compound can be synthesized to serve as host materials in the EML, particularly for phosphorescent or fluorescent dopants. The high triplet energy of the anthracene core makes it suitable for hosting blue phosphorescent emitters.

  • Hole Transporting Layer (HTL): The biphenylamine moieties, which can be introduced via the bromo-functionalization, are known to facilitate hole transport. Thus, derivatives of this compound can be designed as stable and efficient HTL materials.

Representative OLED Device Architecture and Performance

While specific device data for this compound is limited, Table 2 presents typical performance metrics for blue OLEDs fabricated with similar anthracene and biphenyl derivatives to provide a comparative context.

Device StructureEmitting Material/HostTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Efficiency (cd/A)CIE Coordinates (x, y)
ITO/HIL/HTL/EML/ETL/LiF/AlDPVBi (blue emitter)5.030--
ITO/DNTPD/NPB/Host:Dopant/Alq₃/Al-LiFBH-9PA:DSA-Ph--7.03(0.16, 0.23) (approx.)
ITO/α-NPD/TCTA/CzSi/HAP-3FDPA:mCP/DPEPO/TPBI/LiF/AlHAP-3FDPA:mCP (exciplex)4.015,14810.2 (EQE, %)(0.16, 0.12)

Experimental Protocols

The following are generalized protocols for the fabrication of a multilayer small-molecule OLED using vacuum thermal evaporation, a common technique for materials like this compound and its derivatives.

Substrate Preparation
  • Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.

Organic and Metal Layer Deposition

This protocol describes the fabrication of a generic OLED structure. The specific material used as a derivative of this compound would typically be in the HTL or EML.

  • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 1 x 10⁻⁶ Torr.

  • Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.

    • Hole Injection Layer (HIL): Deposit a 30 nm layer of a suitable HIL material (e.g., HAT-CN) at a rate of 0.1-0.2 Å/s.

    • Hole Transporting Layer (HTL): Deposit a 40 nm layer of an HTL material (e.g., a derivative of this compound or a standard material like NPB) at a rate of 0.1-0.2 Å/s.

    • Emissive Layer (EML):

      • For a non-doped EML, deposit a 20 nm layer of the blue-emitting derivative of this compound at a rate of 0.1 Å/s.

      • For a doped EML, co-evaporate the host material (a derivative of this compound or another wide bandgap material) and a fluorescent or phosphorescent dopant. The doping concentration is typically 1-10%. For example, deposit a 20 nm layer with a host deposition rate of 0.1 Å/s and a dopant rate of 0.005-0.01 Å/s.

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of an ETL material (e.g., TPBi or Alq₃) at a rate of 0.1-0.2 Å/s.

  • Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of 0.05 Å/s.

  • Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 0.5-1.0 Å/s through a shadow mask to define the active area of the device.

Encapsulation and Characterization
  • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

  • Encapsulate the devices using a UV-curable epoxy and a glass coverslip.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Measure the electroluminescence spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

Visualizations

OLED Fabrication Workflow

The following diagram illustrates the general workflow for fabricating an OLED device using vacuum thermal evaporation.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication sub_cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_drying Nitrogen Drying sub_cleaning->sub_drying sub_uv UV-Ozone Treatment sub_drying->sub_uv fab_load Load into Evaporation Chamber sub_uv->fab_load fab_hil HIL Deposition fab_load->fab_hil fab_htl HTL Deposition fab_hil->fab_htl fab_eml EML Deposition fab_htl->fab_eml fab_etl ETL Deposition fab_eml->fab_etl fab_eil EIL Deposition fab_etl->fab_eil fab_cathode Cathode Deposition fab_eil->fab_cathode post_encap Encapsulation (Glovebox) fab_cathode->post_encap post_char Device Characterization (J-V-L, EL Spectra) post_encap->post_char

OLED Fabrication Workflow Diagram
Generic OLED Device Structure

This diagram shows the typical multilayer structure of a small-molecule OLED.

OLED_Structure cluster_device OLED Device Stack anode Anode (+) (e.g., ITO) substrate Substrate (Glass) anode->substrate hil Hole Injection Layer (HIL) hil->anode htl Hole Transport Layer (HTL) htl->hil eml Emissive Layer (EML) eml->htl etl Electron Transport Layer (ETL) etl->eml eil Electron Injection Layer (EIL) eil->etl cathode Cathode (-) (e.g., Al) cathode->eil OLED_Mechanism cluster_recomb anode Anode hil HIL anode->hil Hole Injection cathode Cathode eil EIL cathode->eil Electron Injection htl HTL hil->htl Hole Transport eml EML htl->eml Hole Transport recombination Exciton Formation (Recombination) etl ETL etl->eml Electron Transport eil->etl Electron Transport light Light Emission (Photon) recombination->light

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Anthracene derivatives are of particular interest due to their unique photophysical properties, making them valuable building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices.[4][5][6]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene with various arylboronic acids. The resulting 9,10-diaryl-substituted anthracene derivatives are highly sought after for their potential in materials science and as fluorescent probes.[7][8]

Reaction Principle

The Suzuki coupling reaction of this compound involves the palladium-catalyzed reaction of the bromoanthracene derivative with an arylboronic acid in the presence of a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired diarylanthracene product and regenerate the palladium(0) catalyst.[1][3]

Experimental Protocols

A general procedure for the Suzuki coupling of 9,10-dibromoanthracene with aryl boronic acids has been reported and can be adapted for this compound.[9]

Materials:

  • This compound (Substrate)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) or Pd(II) precursors with appropriate ligands.

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or other suitable inorganic bases.[10]

  • Solvent System: A mixture of toluene, tetrahydrofuran (THF), and water is commonly used.

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

General Protocol:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and THF) and an aqueous solution of the base.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[11]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-([1,1'-biphenyl]-4-yl)-10-aryl-anthracene product.[13]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of related bromoanthracene derivatives, which can be used as a starting point for optimizing the reaction of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/THF/H₂O85390-95
24-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/THF/H₂O85392-97
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/THF/H₂O90488-93
4Naphthalene-2-boronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O1001285-90

Note: The data presented are representative examples from literature for similar substrates and may require optimization for this compound.[9][10]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Acid) + Base R2BY2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: This compound + Arylboronic Acid reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 9-([1,1'-Biphenyl]-4-yl)-10-aryl-anthracene purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for the synthesis and purification.

Applications in Drug Development and Materials Science

The 9,10-diarylanthracene scaffold is a privileged structure in both medicinal chemistry and materials science.[12] In drug development, anthracene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to introduce diverse aryl substituents via the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

In materials science, the high fluorescence quantum yields and tunable emission wavelengths of 9,10-diarylanthracenes make them excellent candidates for emitting layers in OLEDs.[10] The biphenyl moiety on the starting material, this compound, already provides an extended π-conjugated system, and further arylation through the Suzuki coupling can be used to fine-tune the electronic and photophysical properties of the final molecule for specific applications in organic electronics.[5][14]

References

Synthesis of Advanced Host Materials from 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of advanced host materials for organic light-emitting diodes (OLEDs) starting from 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are pivotal for constructing the complex, π-conjugated molecules required for efficient charge transport and luminescence in OLED devices.

Introduction

The starting material, this compound, is a key building block in the development of high-performance materials for organic electronics. Its rigid biphenyl-anthracene core provides excellent thermal stability and a high triplet energy, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). The bromine atom at the 10-position serves as a versatile reactive site for introducing various functional groups through cross-coupling reactions. This allows for the fine-tuning of the material's electronic properties, such as its charge carrier mobility and energy levels, to optimize device performance.

The two primary synthetic routes detailed in this application note are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, extending the π-conjugation by coupling with arylboronic acids or esters. This is a robust method for creating highly conjugated systems.[1][2]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, typically by coupling with carbazole or other amine-containing moieties.[3][4] This is a widely used method for synthesizing hole-transporting materials with high thermal stability.[3]

These reactions enable the creation of a diverse library of host materials with tailored optoelectronic properties from a single advanced intermediate.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical quantitative data for the synthesis of host materials via Suzuki and Buchwald-Hartwig reactions. The values are representative and may require optimization for specific substrates.

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide This compound
Arylboronic Acid/Ester 1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand (for Pd(OAc)₂) PPh₃ (2-6 mol%) or other phosphine ligands
Base K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equivalents)
Solvent Toluene, THF, Dioxane (often with water)
Temperature 80 - 110 °C
Reaction Time 12 - 48 hours
Typical Yield 70 - 95%

Table 2: Representative Reagents and Conditions for Buchwald-Hartwig Amination

ParameterValue
Aryl Halide This compound
Amine (e.g., Carbazole) 1.1 - 1.5 equivalents
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, or other bulky phosphine ligands (2-6 mol%)
Base NaOtBu or K₃PO₄ (1.5 - 2.5 equivalents)
Solvent Toluene or Dioxane
Temperature 90 - 120 °C
Reaction Time 8 - 24 hours
Typical Yield 65 - 90%

Experimental Protocols

The following are detailed, representative protocols for the synthesis of host materials from this compound.

Protocol 1: Synthesis of a Di-biphenyl Anthracene Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 9,10-di([1,1'-biphenyl]-4-yl)anthracene, a common core for blue OLED host materials.

Materials:

  • This compound (1.0 eq)

  • [1,1'-Biphenyl]-4-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.2 eq), and toluene.

  • Stir the mixture at room temperature and degas by bubbling nitrogen through the solution for 20-30 minutes.

  • Add the 2 M aqueous Na₂CO₃ solution (3.0 eq) and continue to degas for another 10 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the reaction mixture under a positive pressure of nitrogen.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[5]

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the pure product.

  • Further purification can be achieved by recrystallization from a suitable solvent system like toluene/ethanol.

Protocol 2: Synthesis of a Carbazole-Substituted Host Material via Buchwald-Hartwig Amination

This protocol details the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-(9H-carbazol-9-yl)anthracene, a typical structure for a hole-transporting host material.

Materials:

  • This compound (1.0 eq)

  • 9H-Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, combine this compound (1.0 eq), 9H-Carbazole (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Recrystallization from a solvent mixture such as dichloromethane/methanol can be performed for further purification.

Visualizations

Synthetic Pathways Diagram

The following diagram illustrates the two primary synthetic pathways for functionalizing this compound.

G start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents Suzuki-Miyaura Coupling buchwald_reagents Carbazole (or other amine) Pd Catalyst, Ligand, Base start->buchwald_reagents Buchwald-Hartwig Amination suzuki_product C-C Coupled Host Material (Extended π-Conjugation) suzuki_reagents->suzuki_product buchwald_product C-N Coupled Host Material (Hole-Transporting Properties) buchwald_reagents->buchwald_product

Caption: Synthetic routes from the starting material.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of the target host materials.

G A 1. Reagent Setup (Under Inert Atmosphere) B 2. Degassing (Solvent & Reagents) A->B C 3. Catalyst Addition B->C D 4. Reaction (Heating under N2) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (Recrystallization & Characterization) F->G

Caption: General laboratory workflow for synthesis.

References

Application Notes and Protocols for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene as a Potential Organic Semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a polycyclic aromatic hydrocarbon that belongs to the family of anthracene derivatives. These materials are of significant interest in the field of organic electronics due to their inherent photophysical properties and charge-transporting capabilities. The rigid, planar structure of the anthracene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. The biphenyl substituent at the 9-position and the bromo group at the 10-position allow for the tuning of the molecule's electronic properties, solubility, and solid-state packing, making it a versatile building block for more complex organic electronic materials.

While this compound is primarily utilized as an intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), its core structure suggests potential as a standalone organic semiconductor. These application notes provide detailed, representative protocols for the synthesis of this compound and its hypothetical application in OLEDs and Organic Field-Effect Transistors (OFETs), based on established methodologies for closely related anthracene derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 400607-05-8[1]
Molecular Formula C₂₆H₁₇Br[1]
Molecular Weight 409.3 g/mol [1]
Melting Point 251.0 to 255.0 °C[2]
Density 1.344 g/cm³[2]
Flash Point 284.1 ± 15.9 °C[2]
Refractive Index 1.709[2]

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-biphenylboronic acid. This method is widely used for the formation of C-C bonds in the synthesis of biaryl compounds.[2][3]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Solvent cluster_3 Product R1 9,10-Dibromoanthracene P1 This compound R1->P1 Suzuki Coupling R2 4-Biphenylboronic acid R2->P1 C1 Pd(PPh₃)₄ C1->P1 B1 Na₂CO₃ B1->P1 S1 Toluene/Ethanol/Water S1->P1

Figure 1: Proposed Suzuki coupling reaction for the synthesis of the target compound.

Materials:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 9,10-dibromoanthracene (1.0 eq), 4-biphenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive flow of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under the inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure this compound.

Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)

While specific performance data for this compound as an emissive material in OLEDs is not available in the literature, its anthracene core suggests potential for blue light emission. The following is a representative protocol for the fabrication of a multilayer OLED device using a 9,10-diarylanthracene derivative as the emitter.

Device Architecture:

A typical multilayer OLED architecture is as follows:

ITO / HTL / EML / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (e.g., this compound)

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Cathode: (e.g., LiF/Al)

G cluster_0 OLED Device Structure Cathode Cathode (LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) This compound EML->ETL Light Emitted Light EML->Light Electroluminescence HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Figure 2: A typical multilayer OLED device architecture.

Fabrication Protocol:

  • Substrate Cleaning: Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.

  • Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition: Deposit the organic layers sequentially in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of a suitable HTL material (e.g., NPB: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).

    • Emissive Layer (EML): Deposit a 20 nm layer of this compound.

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of a suitable ETL material (e.g., Alq₃: Tris(8-hydroxyquinolinato)aluminum).

  • Cathode Deposition: Deposit the cathode by sequential thermal evaporation of a thin layer of Lithium Fluoride (LiF) (1 nm) as an electron injection layer (EIL), followed by a thicker layer of Aluminum (Al) (100 nm).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Expected Performance (Based on Related 9,10-Diphenylanthracene Derivatives):

The performance of an OLED is characterized by its efficiency, brightness, and color purity. While no data exists for the target molecule, high-performance blue OLEDs based on 9,10-diphenylanthracene derivatives have been reported.[4][5][6]

ParameterTypical Range for 9,10-Diphenylanthracene Derivatives
External Quantum Efficiency (EQE) 3 - 7%
Current Efficiency 3 - 6 cd/A
Luminance > 1000 cd/m²
CIE Coordinates (x, y) (0.15 - 0.17, 0.08 - 0.15) (Deep Blue)

Hypothetical Application in Organic Field-Effect Transistors (OFETs)

The planar structure of this compound suggests its potential use as the active semiconductor layer in an OFET. Anthracene and its derivatives are known to exhibit p-type semiconductor behavior.[7][8]

Device Architecture:

A common OFET architecture is the bottom-gate, top-contact configuration.

G cluster_0 OFET Device Structure (Bottom-Gate, Top-Contact) Source Source (Au) Drain Drain (Au) Semiconductor Organic Semiconductor This compound Semiconductor->Source Semiconductor->Drain Dielectric Dielectric (SiO₂) Dielectric->Semiconductor Gate Gate (Doped Si) Gate->Dielectric Substrate Substrate Substrate->Gate

Figure 3: A bottom-gate, top-contact OFET architecture.

Fabrication Protocol:

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively.

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in deionized water, acetone, and isopropanol.

  • Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.

  • Semiconductor Deposition: Deposit a thin film (e.g., 50 nm) of this compound onto the dielectric surface via thermal evaporation or solution shearing.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., Gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.

  • Annealing: Anneal the completed device to improve the crystallinity of the organic semiconductor film and the contact between the semiconductor and the electrodes.

Expected Performance (Based on Related Anthracene Derivatives):

The key performance metric for an OFET is the charge carrier mobility (µ). For anthracene derivatives, hole mobilities can vary significantly based on molecular structure and film morphology.[9][10][11]

ParameterTypical Range for Anthracene Derivatives
Hole Mobility (µ) 10⁻⁴ - 1 cm²/Vs
On/Off Ratio 10⁴ - 10⁷
Threshold Voltage (Vth) -10 to -40 V

Conclusion

This compound is a promising molecular scaffold for the development of organic semiconductor materials. While it is predominantly used as a synthetic intermediate, its inherent electronic and photophysical properties, derived from its substituted anthracene core, suggest its potential as an active material in OLEDs and OFETs. The provided protocols offer a foundational methodology for the synthesis and device fabrication for researchers interested in exploring the semiconductor characteristics of this and related materials. Further experimental investigation is required to fully elucidate its performance in electronic devices.

References

Application Notes and Protocols for Thin-Film Deposition of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the thin-film deposition of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene and its derivatives, materials of significant interest in the development of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). The protocols for vacuum thermal evaporation and spin coating are based on established methodologies for analogous anthracene-based compounds and serve as a comprehensive starting point for process development.

Introduction

This compound and its derivatives are a class of organic semiconductors known for their potential applications in electronic and optoelectronic devices. Their rigid, planar aromatic structure, combined with the electronic properties imparted by the biphenyl and bromo substituents, makes them suitable candidates for use as emissive or charge-transport layers in OLEDs. The performance of devices based on these materials is critically dependent on the quality and morphology of the deposited thin films. This document outlines two primary methods for thin-film fabrication: Vacuum Thermal Evaporation (VTE) and Spin Coating.

Data Presentation: Representative Deposition Parameters and Film Characteristics

While specific quantitative data for the thin-film deposition of this compound is not extensively available in the public domain, the following tables provide representative data from closely related anthracene derivatives. These tables are intended to serve as a guideline for experimental design.

Disclaimer: The data presented in Tables 1-4 are derived from studies on analogous anthracene derivatives and may not be directly transferable to this compound. Optimization of deposition parameters will be necessary for the specific derivative being used.

Table 1: Representative Parameters for Vacuum Thermal Evaporation

ParameterRangeTypical ValueEffect on Film Properties
Base Pressure 10⁻⁷ - 10⁻⁶ Torr< 5 x 10⁻⁷ TorrLower pressure reduces impurity incorporation and improves film purity.
Deposition Rate 0.1 - 2.0 Å/s0.5 - 1.0 Å/sAffects crystallinity, grain size, and surface morphology. Slower rates often lead to more ordered films.
Substrate Temperature Room Temp. - 150 °C25 - 80 °CInfluences molecular diffusion and film morphology. Higher temperatures can increase crystallinity but may also lead to rougher films.
Source Temperature Material Dependent-Must be sufficient to achieve the desired sublimation rate without causing decomposition.
Film Thickness 10 - 100 nm30 - 60 nmDictates optical interference effects and charge transport characteristics.

Table 2: Representative Film Characteristics from Vacuum Thermal Evaporation

PropertyTypical ValueCharacterization TechniqueSignificance
Surface Roughness (RMS) 0.2 - 2.0 nmAtomic Force Microscopy (AFM)A smoother surface is generally desirable for multilayer device fabrication to prevent shorting.
Grain Size 20 - 200 nmScanning Electron Microscopy (SEM), AFMLarger grain sizes with fewer grain boundaries can lead to improved charge carrier mobility.
Hole Mobility 10⁻⁵ - 10⁻³ cm²/V·sTime-of-Flight (ToF), Space-Charge Limited Current (SCLC)A key parameter for efficient charge transport in hole-transport layers.
Photoluminescence (PL) Peak 430 - 480 nm (in film)Photoluminescence SpectroscopyIndicates the emissive color and can be affected by molecular aggregation in the solid state.

Table 3: Representative Parameters for Spin Coating

ParameterRangeTypical ValueEffect on Film Properties
Solvent Toluene, Chlorobenzene, DichloromethaneChlorobenzeneThe choice of solvent affects solubility, solution viscosity, and evaporation rate, which in turn influence film uniformity and morphology.
Solution Concentration 1 - 20 mg/mL10 mg/mLA primary determinant of film thickness.
Spin Speed 1000 - 6000 rpm2000 - 4000 rpmHigher spin speeds result in thinner films.
Spin Time 20 - 60 s30 sEnsures complete solvent evaporation and film formation.
Annealing Temperature 80 - 150 °C100 °CPost-deposition annealing can improve film ordering and remove residual solvent.
Annealing Time 5 - 30 min10 minSufficient time to allow for molecular rearrangement.

Table 4: Representative Film Characteristics from Spin Coating

PropertyTypical ValueCharacterization TechniqueSignificance
Film Thickness 20 - 150 nmEllipsometry, ProfilometryControlled by solution concentration and spin speed.
Surface Roughness (RMS) 0.5 - 5.0 nmAtomic Force Microscopy (AFM)Generally higher than VTE films; can be improved with solvent and annealing optimization.
Hole Mobility 10⁻⁶ - 10⁻⁴ cm²/V·sField-Effect Transistor (FET), SCLCOften lower than in vacuum-deposited films due to a less ordered morphology.
Photoluminescence (PL) Peak 430 - 480 nm (in film)Photoluminescence SpectroscopyCan exhibit solvatochromic shifts depending on the polarity of the solvent used for deposition.

Experimental Protocols

Vacuum Thermal Evaporation (VTE) Protocol

Objective: To deposit a uniform thin film of a this compound derivative with precise thickness control under high vacuum.

Materials and Equipment:

  • This compound derivative powder (high purity)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness and rate monitoring

  • Effusion cell or baffled boat for organic material evaporation

  • Substrate holder with temperature control

  • Standard cleaning solvents (detergent, deionized water, acetone, isopropanol)

Protocol:

  • Substrate Cleaning: a. Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Optional: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the deposition chamber to improve surface energy and remove organic residues.

  • Material Loading: a. Load the this compound derivative powder into a clean effusion cell or evaporation boat. b. Ensure the source is not overfilled to prevent spitting during evaporation.

  • System Pump-down: a. Mount the cleaned substrates onto the substrate holder in the vacuum chamber. b. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

  • Deposition: a. Set the substrate to the desired temperature (e.g., 25 °C). b. Slowly ramp up the temperature of the evaporation source until the desired deposition rate (e.g., 0.5 Å/s) is achieved, as monitored by the QCM. c. Open the shutter to begin deposition onto the substrates. d. Deposit the film to the desired thickness (e.g., 40 nm). e. Close the shutter and ramp down the source temperature.

  • Cooling and Venting: a. Allow the substrates to cool to near room temperature under vacuum. b. Vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.

Spin Coating Protocol

Objective: To fabricate a thin film of a this compound derivative from a solution.

Materials and Equipment:

  • This compound derivative powder

  • High-purity solvent (e.g., chlorobenzene, toluene)

  • Substrates (e.g., glass, silicon wafers)

  • Spin coater

  • Hotplate

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, PTFE)

  • Standard cleaning solvents

Protocol:

  • Solution Preparation: a. Prepare a solution of the this compound derivative in the chosen solvent at the desired concentration (e.g., 10 mg/mL). b. Gently heat and/or stir the solution in a sealed vial to ensure complete dissolution. c. Allow the solution to cool to room temperature. d. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Substrate Cleaning: a. Follow the same cleaning procedure as described in the VTE protocol (Section 3.1, Step 1).

  • Spin Coating: a. Place the cleaned substrate on the chuck of the spin coater and ensure it is centered. b. Dispense a small volume of the filtered solution onto the center of the substrate (e.g., 50-100 µL). c. Start the spin coating program. A typical two-step program is effective: i. Spreading step: 500 rpm for 10 seconds. ii. Thinning step: 3000 rpm for 30 seconds.

  • Post-Deposition Annealing: a. Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven. b. Anneal the film at a temperature below the material's glass transition temperature (e.g., 100 °C) for a specified time (e.g., 10 minutes) to remove residual solvent and improve film morphology. c. Allow the substrate to cool to room temperature before further processing.

Visualizations

G cluster_prep Substrate Preparation cluster_dep Vacuum Thermal Evaporation cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication in Solvents) sub_dry Drying (N2 Gas) sub_clean->sub_dry sub_treat Surface Treatment (UV-Ozone/Plasma) sub_dry->sub_treat load_mat Load Material pump Pump to High Vacuum (<5x10⁻⁷ Torr) load_mat->pump heat_sub Set Substrate Temp. pump->heat_sub heat_src Heat Source to Achieve Deposition Rate heat_sub->heat_src deposit Deposit Film heat_src->deposit cool Cool Down vent Vent Chamber cool->vent remove Remove Sample vent->remove

Caption: Workflow for Vacuum Thermal Evaporation.

G cluster_prep Solution and Substrate Prep. cluster_coat Spin Coating Process cluster_post Post-Processing dissolve Dissolve Material in Solvent filter_sol Filter Solution (0.2 µm PTFE) dissolve->filter_sol dispense Dispense Solution on Substrate clean_sub Clean Substrate spin Spin Coat (e.g., 3000 rpm, 30s) dispense->spin anneal Anneal Film (e.g., 100°C, 10 min) cool Cool to RT anneal->cool

Caption: Workflow for Spin Coating Deposition.

OLED_Structure Cathode Cathode (e.g., Al/LiF) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Host with Derivative) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Application Notes and Protocols: Characterization of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a polycyclic aromatic hydrocarbon derivative with significant potential in the development of organic electronics, particularly as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced functional materials. Its rigid, planar anthracene core, combined with the extended π-conjugation from the biphenyl moiety, imparts unique photophysical and electronic properties. Accurate and thorough characterization of this material and its derivatives is critical for ensuring purity, confirming structural integrity, and understanding its properties to predict device performance and ensure reproducibility in research and development.

These application notes provide a comprehensive overview of the essential techniques and detailed protocols for the characterization of this compound based materials.

Physicochemical and Spectroscopic Data Summary

A summary of key quantitative data for this compound is presented below. This data serves as a reference for researchers to compare against their experimental findings.

PropertyValueReference(s)
CAS Number 400607-05-8[1][2][3][4]
Molecular Formula C₂₆H₁₇Br[1][3]
Molecular Weight 409.32 g/mol [3][4]
Exact Mass 408.05136 Da[1]
Melting Point 251.0 - 255.0 °C[3][4]
Appearance Light yellow to orange crystalline powder[3]

Experimental Workflows and Inter-technique Relationships

The following diagrams illustrate the logical workflow for material characterization and the complementary nature of different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Property Evaluation Synthesis Synthesis of Material Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure Confirmation MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Xray Single Crystal X-ray Diffraction Purification->Xray If single crystals obtained UVVis UV-Vis Spectroscopy NMR->UVVis Confirmed Structure for Property Analysis Thermal Thermal Analysis (TGA/DSC) NMR->Thermal Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence

Caption: Experimental workflow for material characterization.

G cluster_structure Structural Information cluster_properties Material Properties Compound 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene NMR ¹H & ¹³C NMR Compound->NMR Connectivity MS Mass Spectrometry Compound->MS Molecular Weight FTIR FT-IR Compound->FTIR Functional Groups Xray X-ray Crystallography Compound->Xray 3D Structure & Packing UVVis UV-Vis Spectroscopy Compound->UVVis Electronic Transitions TGA TGA Compound->TGA Thermal Stability DSC DSC Compound->DSC Phase Transitions NMR->Xray Complements FTIR->NMR Complements Fluorescence Fluorescence UVVis->Fluorescence Emission Properties TGA->DSC Complements

Caption: Relationships between characterization techniques.

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the purity of the synthesized material.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Set the number of scans to 16 or higher for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane, acetonitrile, or methanol).

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.[5]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire the mass spectrum in positive ion mode.

    • Observe the molecular ion peak [M]⁺ and the isotopic pattern. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M peak should be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated exact mass (408.05136 Da) to confirm the elemental formula.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with ~100 mg of dry, spectroscopic grade KBr powder.[6] Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically scan the region from 4000 to 400 cm⁻¹.[6]

  • Data Analysis: Identify characteristic peaks. Expect to see C-H stretching vibrations for aromatic rings (~3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (~1600-1450 cm⁻¹), and C-H out-of-plane bending. A peak corresponding to the C-Br vibration may be observed in the lower frequency region.[5]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Objective: To investigate the electronic absorption and emission properties of the material, which are crucial for optoelectronic applications.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a concentration of ~10⁻³ M.

    • From the stock solution, prepare a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in a 1 cm path length quartz cuvette. The absorbance of the final solution should ideally be below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner-filter effects.[8]

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a reference.

    • Scan the wavelength range from approximately 250 nm to 600 nm.

    • Identify the absorption maxima (λ_max) corresponding to π-π* transitions of the conjugated system.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at one of its absorption maxima (e.g., for the parent 9-bromoanthracene, an excitation wavelength of 370 nm is used).[9][10]

    • Record the emission spectrum over a wavelength range starting just above the excitation wavelength to ~700 nm.

    • Determine the emission maxima (λ_em).

    • Quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify phase transitions of the material.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., alumina or aluminum).[11]

  • Instrumentation: Use a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).[12]

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[13]

    • Heat the sample from room temperature to an elevated temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[13]

    • Record the mass loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting (Tm) and exothermic peaks that may indicate crystallization or decomposition.[14]

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure and crystal packing arrangement.

Protocol:

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable single crystal on the goniometer.

    • The crystal is typically cooled under a stream of nitrogen gas (e.g., 100 K or 153 K) to minimize thermal vibrations.[15]

    • The instrument irradiates the crystal with monochromatic X-rays and collects the diffraction pattern as the crystal is rotated.[16]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined.

    • The structural model is then refined to achieve the best fit with the experimental data. The final output provides precise bond lengths, bond angles, and details of intermolecular interactions.

References

Application Notes and Protocols for Measuring Electroluminescence of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup and measurement of electroluminescence (EL) in novel organic compounds derived from 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene. This foundational molecule serves as a versatile building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), which are pivotal in modern display and lighting technologies. The following protocols outline the necessary steps for device fabrication, characterization, and data analysis to evaluate the potential of these new compounds as efficient light emitters.

Introduction to Electroluminescence in Organic Compounds

Electroluminescence is the phenomenon where a material emits light in response to an electric current. In the context of OLEDs, this process is initiated by the injection of charge carriers—electrons and holes—from the cathode and anode, respectively, into an organic semiconductor layer. These charge carriers migrate through the organic layers and recombine to form an excited state known as an exciton. The subsequent radiative decay of this exciton results in the emission of light. The color and efficiency of this light emission are intrinsic properties of the organic material used in the emissive layer.

Compounds derived from this compound are of significant interest due to the inherent luminescent properties of the anthracene core, which can be fine-tuned by chemical modifications at the 10-position. The biphenyl substituent enhances the material's stability and influences its charge transport characteristics.

Experimental Setup for Electroluminescence Measurement

A comprehensive experimental setup is crucial for the accurate and reproducible measurement of the electroluminescent properties of new materials. The key components include a high-vacuum thermal evaporation system for device fabrication and a dedicated characterization system for measuring the optical and electrical properties of the fabricated OLEDs.

Key Equipment:

  • High-Vacuum Thermal Evaporation System: Used for the deposition of thin organic layers and the metal cathode under a high vacuum environment (typically < 10⁻⁶ Torr) to prevent contamination.

  • Source Measure Unit (SMU): A programmable voltage and current source for driving the OLED and measuring its current-voltage (I-V) characteristics.

  • Spectroradiometer/Photometer: To measure the electroluminescence spectrum, luminance (brightness), and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Integrating Sphere (optional but recommended): For accurate measurement of the total luminous flux and calculation of the external quantum efficiency (EQE).

  • Goniometer System: To measure the angular dependence of the emitted light.

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon): For device encapsulation to protect the organic materials and reactive cathode from degradation by oxygen and moisture.

Experimental Protocols

OLED Device Fabrication

A multilayered OLED structure is typically fabricated to ensure efficient charge injection, transport, and recombination within the emissive layer. A common device architecture is as follows:

ITO / HTL / EML / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide, a transparent anode.

  • HTL: Hole Transport Layer.

  • EML: Emissive Layer, where the derivative of this compound is used either as a host or a dopant.

  • ETL: Electron Transport Layer.

  • EIL: Electron Injection Layer.

  • Cathode: A low work function metal, typically aluminum (Al) or a bilayer of lithium fluoride (LiF)/Al.

Protocol:

  • Substrate Preparation:

    • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.

      • Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a thickness of 40-60 nm.

      • Emissive Layer (EML): The synthesized derivative of this compound. This can be a neat film (30-50 nm) or doped into a suitable host material.

      • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a thickness of 20-40 nm.

  • Cathode Deposition:

    • Deposit the Electron Injection Layer (EIL), such as Lithium Fluoride (LiF) (0.5-1 nm), followed by the metal cathode, typically Aluminum (Al) (100-150 nm), without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from exposure to air and moisture.

Electroluminescence Characterization
  • Current-Voltage-Luminance (I-V-L) Measurement:

    • Connect the encapsulated OLED to a source measure unit (SMU).

    • Place a photometer or spectroradiometer in front of the device to measure the light output.

    • Apply a forward bias voltage to the device and sweep it in defined steps.

    • At each voltage step, record the current density (J) flowing through the device and the corresponding luminance (L).

  • Electroluminescence Spectrum and CIE Coordinates:

    • Using a spectroradiometer, measure the EL spectrum of the device at a constant driving voltage or current.

    • From the spectrum, the peak emission wavelength (λ_peak) and the full width at half maximum (FWHM) can be determined.

    • The software associated with the spectroradiometer will typically calculate the CIE 1931 color coordinates (x, y).

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated from the L-J data using the formula: η_c = L / J (in cd/A).

    • Power Efficiency (η_p): Calculated from the L-J-V data using the formula: η_p = π * L / (J * V) (in lm/W). The factor of π is included for Lambertian emission.

    • External Quantum Efficiency (EQE, η_ext): This is the ratio of the number of photons emitted to the number of electrons injected. It is a more fundamental measure of device efficiency and is best measured using an integrating sphere.

Data Presentation

Quantitative data for newly synthesized electroluminescent materials should be presented in a clear and structured manner to allow for easy comparison.

Table 1: Electroluminescence Performance of Blue-Emitting Anthracene Derivative-Based OLEDs

Emitting Material/HostPeak EL (nm)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)
PAA-based non-doped device[1]456>56007.96.8-(0.171, 0.228)
TMADN-based device[1]45656002.2--(0.171, 0.228)
BH-9PA:DSA-Ph[2][3]468-7.03---
BH-9PA:BD-6MDPA[2][3]464-6.60---

Table 2: Device Structure for Anthracene-Based OLEDs

ReferenceDevice Structure
[1]ITO / NPB (50 nm) / Emitting Material (30 nm) / Bphen (30 nm) / Liq (2 nm) / Al (100 nm)
[2][3]ITO / DNTPD / NPB / Host:5% Dopant / Alq₃ / Al-LiF

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL_Dep HTL Deposition UV_Ozone->HTL_Dep EML_Dep EML Deposition (Target Compound) HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep Cathode_Dep EIL/Cathode Deposition ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Inert Atmosphere) Cathode_Dep->Encapsulation IVL_Measurement I-V-L Measurement Encapsulation->IVL_Measurement EL_Spectrum EL Spectrum & CIE IVL_Measurement->EL_Spectrum Efficiency_Calc Efficiency Calculation EL_Spectrum->Efficiency_Calc

Caption: Experimental workflow for OLED fabrication and electroluminescence characterization.

oled_structure cluster_device OLED Device Structure cluster_energy Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (this compound derivative) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Anode_Work Anode Work Function HTL_HOMO HTL HOMO Anode_Work->HTL_HOMO Hole Injection EML_HOMO EML HOMO HTL_HOMO->EML_HOMO Cathode_Work Cathode Work Function EIL_LUMO EIL LUMO Cathode_Work->EIL_LUMO Electron Injection ETL_LUMO ETL LUMO EIL_LUMO->ETL_LUMO EML_LUMO EML LUMO ETL_LUMO->EML_LUMO EML_LUMO->EML_HOMO Recombination & Light Emission

Caption: Typical OLED device architecture and corresponding energy level diagram.

References

Application Notes and Protocols for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene in Blue Emitting OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

PropertyValue
CAS Number 400607-05-8[1][2]
Molecular Formula C26H17Br[1]
Molecular Weight 409.32 g/mol
Melting Point 251.0-255.0 °C[2]
Appearance Light yellow to orange powder/crystal[2]

Synthesis Protocol

The synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This common and versatile reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[3][4][5][6] The proposed synthetic route involves the coupling of 9,10-dibromoanthracene with [1,1'-biphenyl]-4-ylboronic acid.

Diagram of Synthetic Workflow

9,10-dibromoanthracene 9,10-dibromoanthracene Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 9,10-dibromoanthracene->Suzuki_Coupling [1,1'-biphenyl]-4-ylboronic_acid [1,1'-biphenyl]-4-ylboronic_acid [1,1'-biphenyl]-4-ylboronic_acid->Suzuki_Coupling Pd_catalyst_base Pd Catalyst & Base Pd_catalyst_base->Suzuki_Coupling Crude_Product Crude Product Suzuki_Coupling->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Final_Product 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene Purification->Final_Product Substrate_Cleaning Substrate Cleaning (ITO-coated glass) HTL_Deposition Hole Transport Layer (HTL) Deposition Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition with 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Finished_Device Finished OLED Device Encapsulation->Finished_Device

References

Application Notes and Protocols: Doping 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives in Emissive Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, device fabrication, and characterization of Organic Light-Emitting Diodes (OLEDs) utilizing doped emissive layers containing derivatives of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene. This class of materials holds promise for achieving high-efficiency and stable blue emission in next-generation displays and lighting applications.

Introduction

Derivatives of 9,10-diphenylanthracene are a well-established class of blue-emitting materials for OLEDs, valued for their high photoluminescence quantum yields and good thermal stability. The introduction of a biphenyl group at the 9-position and a bromine atom at the 10-position of the anthracene core, as in this compound, offers a versatile platform for further functionalization. The bromine atom serves as a reactive site for introducing various aryl groups via cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. Doping these derivatives into a suitable host material in the emissive layer (EML) of an OLED is a key strategy to mitigate concentration quenching and enhance device performance.

This document outlines the detailed protocols for the synthesis of these derivatives, the fabrication of OLED devices incorporating them as dopants, and the subsequent characterization of the devices.

Experimental Protocols

Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-aryl-anthracene Derivatives

The synthesis of 9-([1,1'-biphenyl]-4-yl)-10-aryl-anthracene derivatives is typically achieved through a multi-step process involving the initial synthesis of a 9-bromo-10-phenylanthracene precursor followed by a Suzuki cross-coupling reaction to introduce the biphenyl and other aryl moieties.

Protocol 2.1.1: Synthesis of 9-Bromo-10-phenylanthracene

  • Reaction Setup: In a round-bottom flask, dissolve 9-phenylanthracene in chloroform (CHCl₃).

  • Bromination: Slowly add N-bromosuccinimide (NBS) to the solution in the dark.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with water and extract the organic phase with dichloromethane (CH₂Cl₂).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure. Recrystallize the crude product from ethanol to yield 9-bromo-10-phenylanthracene as a solid.

Protocol 2.1.2: Suzuki Coupling for 9-([1,1'-Biphenyl]-4-yl)-10-aryl-anthracene Derivatives [1]

  • Reaction Mixture: In a degassed solvent mixture of toluene, ethanol, and water, combine 9-bromo-10-phenylanthracene (from Protocol 2.1.1), the desired arylboronic acid (e.g., 4-biphenylboronic acid), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃).

  • Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Cooling and Extraction: After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final 9-([1,1'-biphenyl]-4-yl)-10-aryl-anthracene derivative.

Synthesis_Workflow cluster_synthesis Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-aryl-anthracene start 9-Phenylanthracene step1 Bromination with NBS in CHCl3 start->step1 intermediate 9-Bromo-10-phenylanthracene step1->intermediate step2 Suzuki Coupling with Arylboronic Acid, Pd(PPh3)4, K2CO3 intermediate->step2 product 9-([1,1'-Biphenyl]-4-yl)-10-aryl-anthracene step2->product OLED_Fabrication_Workflow cluster_fabrication OLED Fabrication Process sub_prep Substrate Cleaning (DI water, Acetone, IPA, N2 dry) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone load_vac Load into Vacuum Chamber uv_ozone->load_vac dep_hil Deposit HIL load_vac->dep_hil dep_htl Deposit HTL dep_hil->dep_htl dep_eml Co-deposit EML (Host + Dopant) dep_htl->dep_eml dep_etl Deposit ETL dep_eml->dep_etl dep_eil Deposit EIL dep_etl->dep_eil dep_cathode Deposit Cathode dep_eil->dep_cathode encap Encapsulation dep_cathode->encap OLED_Structure cluster_device OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (e.g., Alq3) EML EML (Host:Dopant) HTL HTL (e.g., NPB) HIL HIL (e.g., NPB) Anode Anode (ITO) Substrate Glass Substrate Energy_Level_Diagram cluster_energy Illustrative Energy Level Diagram Anode Anode (ITO) ~4.7 eV HIL HIL LUMO ~2.4 eV HOMO ~5.4 eV Anode->HIL Hole Injection HTL HTL LUMO ~2.4 eV HOMO ~5.6 eV HIL->HTL Hole Transport EML_Host EML Host LUMO ~2.8 eV HOMO ~5.9 eV HTL->EML_Host Hole Transport EML_Dopant Dopant LUMO ~3.0 eV HOMO ~6.1 eV EML_Host->EML_Dopant Energy Transfer ETL ETL LUMO ~3.1 eV HOMO ~6.2 eV EML_Dopant->ETL Recombination Cathode Cathode (Al) ~4.2 eV ETL->Cathode Electron Transport

References

Application Notes and Protocols for the Purification of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. The methods described herein are essential for obtaining a high-purity product suitable for use in organic electronics, pharmaceutical research, and other advanced applications. The protocols cover three common and effective purification techniques: column chromatography, recrystallization, and sublimation.

Introduction

This compound is a key intermediate in the synthesis of advanced organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. The purity of this compound is critical to the performance and longevity of such devices. The synthesis of this compound typically results in a crude product containing unreacted starting materials, by-products, and other impurities. This application note details robust methods to purify the crude product to a high degree of purity (>99.5%).

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve the desired high purity of this compound. The general workflow involves an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization to further enhance purity. For applications requiring the highest purity, a final sublimation step is employed.

PurificationWorkflow Crude Crude Reaction Product ColumnChromatography Column Chromatography Crude->ColumnChromatography Initial Purification Recrystallization Recrystallization ColumnChromatography->Recrystallization Further Purification Sublimation Sublimation Recrystallization->Sublimation Final Polishing PureProduct High-Purity Product (>99.5%) Sublimation->PureProduct

A general workflow for the purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data from each purification step. These values are representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Table 1: Purification of this compound by Column Chromatography

ParameterValue
Initial Purity (Crude)~85%
Eluent SystemDichloromethane / Petroleum Ether (1:4 v/v)
Stationary PhaseSilica Gel (230-400 mesh)
Yield75-85%
Final Purity>95%

Table 2: Purification by Recrystallization

ParameterValue
Initial Purity>95%
SolventToluene or Chlorobenzene
Yield80-90%
Final Purity>98%

Table 3: Purification by Sublimation

ParameterValue
Initial Purity>98%
Temperature280-320 °C
Pressure10-5 to 10-6 Torr
Yield70-80%
Final Purity>99.5%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of the crude reaction product using silica gel column chromatography.[1][2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Petroleum ether (or Hexane), HPLC grade

  • Glass chromatography column

  • Erlenmeyer flasks or beakers for fraction collection

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as petroleum ether/dichloromethane (4:1 v/v).

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified product as a solid.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography.

Materials:

  • Partially purified this compound (>95% purity)

  • Toluene or Chlorobenzene, analytical grade

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of toluene or chlorobenzene.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Sublimation

This protocol is the final step to achieve the highest purity material, suitable for demanding applications like OLEDs.

Materials:

  • Recrystallized this compound (>98% purity)

  • Sublimation apparatus

  • High-vacuum pump

  • Heating mantle

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Apparatus Setup: Place the recrystallized product in the sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum (10-5 to 10-6 Torr).

  • Heating: Gradually heat the sample to 280-320 °C. The compound will sublime and deposit on the cold finger or the cooler parts of the apparatus.

  • Collection: After the sublimation is complete, allow the apparatus to cool to room temperature while still under vacuum.

  • Isolation: Carefully vent the apparatus and collect the purified crystalline product from the cold surface.

Signaling Pathways and Logical Relationships

The purification process can be visualized as a series of steps leading to increased purity, where the output of one step becomes the input for the next.

LogicalFlow cluster_Purification Purification Stages Input Crude Product (Purity: ~85%) Step1 Column Chromatography (Purity: >95%) Input->Step1 Removes bulk impurities Step2 Recrystallization (Purity: >98%) Step1->Step2 Removes closely related impurities Step3 Sublimation (Purity: >99.5%) Step2->Step3 Removes trace volatile impurities Output High-Purity Product Step3->Output

Logical flow of the multi-step purification process.

By following these detailed protocols and understanding the expected outcomes at each stage, researchers can consistently produce high-purity this compound for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a selective mono-Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-biphenylboronic acid.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Palladium catalyst, particularly Pd(PPh₃)₄, can degrade upon storage. 2. Poor Solubility of Reactants: 9,10-Dibromoanthracene is poorly soluble in many common organic solvents.[1] 3. Inefficient Transmetalation: The transfer of the biphenyl group from the boronic acid to the palladium center may be slow.1. Use Fresh Catalyst: Employ freshly opened or properly stored catalyst. Consider using more robust pre-catalysts like palladacycles. 2. Solvent Optimization: Use higher-boiling point solvents such as DMF, dioxane, or toluene and increase the reaction temperature. A mixture of solvents (e.g., toluene/THF/water) can also improve solubility.[1] 3. Base Selection: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step. Ensure the base is finely powdered and dry.
Formation of a Significant Amount of 9,10-bis([1,1'-Biphenyl]-4-yl)anthracene (Double-Coupling Product) 1. Stoichiometry: An excess of the boronic acid or prolonged reaction time can favor the second coupling reaction. 2. High Reactivity of the Mono-Substituted Intermediate: The initially formed product can be more soluble and reactive than the starting material.1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the 4-biphenylboronic acid. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Lower Temperature and Shorter Reaction Time: Running the reaction at a lower temperature for a shorter duration can favor mono-substitution.
Presence of Unreacted 9,10-Dibromoanthracene 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: The palladium catalyst may have decomposed before the reaction is complete.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or time while monitoring the progress. 2. Catalyst Loading: A slight increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.
Deborylation of 4-Biphenylboronic Acid This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[1]Use of Boronic Esters: Consider using the pinacol ester of 4-biphenylboronic acid, which can be more stable. Optimize Base and Temperature: Use a milder base and the lowest effective temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the selective mono-Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with one equivalent of 4-biphenylboronic acid or its corresponding boronic ester. This reaction is catalyzed by a palladium complex in the presence of a base.

Q2: How can I improve the solubility of 9,10-dibromoanthracene in the reaction mixture?

A2: Improving the solubility of the starting material is crucial for a successful reaction.[1] Consider using higher boiling point aromatic solvents like toluene or xylene, or polar aprotic solvents such as DMF or dioxane. A mixture of solvents, for instance, toluene and THF, can also be effective. Increasing the reaction temperature will also enhance solubility.[1]

Q3: What is the best palladium catalyst for this reaction?

A3: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this type of Suzuki coupling. However, for challenging substrates, more advanced catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium precursor like Pd(OAc)₂, can offer improved reactivity and stability.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (such as dichloromethane or ethyl acetate) is generally effective in separating the desired mono-substituted product from the starting material, the di-substituted byproduct, and other impurities. Recrystallization from a suitable solvent system can be used for further purification.

Q5: What are the key side products to look out for?

A5: The main side products are the unreacted starting material (9,10-dibromoanthracene), the double-coupled product (9,10-bis([1,1'-biphenyl]-4-yl)anthracene), and biphenyl (from the homocoupling of the boronic acid).

Data Presentation

Table 1: Typical Reaction Conditions for Mono-Suzuki Coupling of 9,10-Dibromoanthracene

ParameterConditionRationale
Starting Material 9,10-DibromoanthraceneCommercially available precursor.
Coupling Partner 4-Biphenylboronic Acid (1.0-1.2 eq.)Introduces the biphenyl moiety. A slight excess is used to drive the reaction to completion while minimizing double coupling.
Catalyst Pd(PPh₃)₄ (1-5 mol%)Standard catalyst for Suzuki couplings.
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Activates the boronic acid for transmetalation. K₃PO₄ is a stronger base that can be more effective.
Solvent System Toluene/THF/H₂O (e.g., 4:1:1) or Dioxane/H₂OA biphasic system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CSufficient to overcome the activation energy without promoting excessive side reactions.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS to determine completion.

Table 2: Reported Yields for Related Mono-Arylation of Dihaloarenes

DihaloareneArylboronic AcidCatalyst SystemYield of Mono-arylated ProductReference
1,4-DibromobenzenePhenylboronic AcidPd(OAc)₂ / SPhos85%Generic Suzuki Coupling Literature
1,3-Dibromobenzene4-Methoxyphenylboronic AcidPd(dppf)Cl₂78%Generic Suzuki Coupling Literature
9,10-DibromoanthracenePhenylboronic AcidPd(PPh₃)₄~60-70% (estimated)Based on general reactivity

Experimental Protocols

Protocol 1: Synthesis of 9,10-Dibromoanthracene (Starting Material)

This protocol is adapted from established procedures for the bromination of anthracene.

Materials:

  • Anthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve anthracene (1.0 eq.) in chloroform in a round-bottom flask.

  • Add N-bromosuccinimide (2.0 eq.) portion-wise to the solution while stirring at room temperature. The reaction should be protected from light.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 9,10-dibromoanthracene as a yellow solid.

Protocol 2: Synthesis of this compound

This is a general protocol for the mono-Suzuki coupling reaction.

Materials:

  • 9,10-Dibromoanthracene (1.0 eq.)

  • 4-Biphenylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Toluene

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 9,10-dibromoanthracene, 4-biphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:THF:Water).

  • Add the palladium catalyst to the mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting 9,10-dibromoanthracene is consumed), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Mandatory Visualization

Synthesis_Pathway cluster_suzuki Suzuki Coupling Anthracene Anthracene Dibromoanthracene 9,10-Dibromoanthracene Anthracene->Dibromoanthracene NBS, CHCl₃ FinalProduct 9-([1,1'-Biphenyl]-4-yl)- 10-bromoanthracene Dibromoanthracene->FinalProduct Pd(PPh₃)₄, K₂CO₃ Toluene/THF/H₂O Biphenylboronic 4-Biphenylboronic Acid Biphenylboronic->FinalProduct Troubleshooting_Workflow Start Low Yield of Target Product CheckSM Check Starting Material Purity & Solubility Start->CheckSM CheckCatalyst Evaluate Catalyst Activity CheckSM->CheckCatalyst Purity & Solubility OK RecrystallizeSM Recrystallize Starting Material CheckSM->RecrystallizeSM Impure CheckConditions Assess Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK FreshCatalyst Use Fresh Catalyst or Pre-catalyst CheckCatalyst->FreshCatalyst Inactive OptimizeSolvent Optimize Solvent System (e.g., Toluene, Dioxane) CheckConditions->OptimizeSolvent Poor Solubility OptimizeTemp Adjust Temperature and Reaction Time CheckConditions->OptimizeTemp Incomplete Reaction OptimizeBase Change Base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeBase Slow Reaction End Improved Yield OptimizeSolvent->End OptimizeTemp->End OptimizeBase->End RecrystallizeSM->CheckSM FreshCatalyst->CheckCatalyst Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R ArX Ar-X = 9,10-Dibromoanthracene RBOR2 R-B(OR)₂ = 4-Biphenylboronic Acid

References

Technical Support Center: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process:

  • Bromination: Monobromination of a suitable anthracene precursor at the 10-position. The starting material is typically 9-([1,1'-biphenyl]-4-yl)anthracene.

  • Suzuki Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-biphenylboronic acid. Achieving mono-substitution is a key challenge in this approach.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions are dependent on the synthetic route chosen:

  • During Bromination: The primary side product is the over-brominated 9,10-dibromoanthracene. Careful control of stoichiometry is crucial to minimize its formation.[1]

  • During Suzuki Coupling:

    • Double Suzuki Coupling: Formation of 9,10-di([1,1'-biphenyl]-4-yl)anthracene is a significant possibility, especially with prolonged reaction times or excess boronic acid and catalyst.

    • Homocoupling: The boronic acid can couple with itself to form 4,4'-biphenyl. This is often promoted by the presence of oxygen.

    • Dehalogenation: The starting material, 9,10-dibromoanthracene, can be reduced to 9-bromoanthracene.

Q3: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel, using a non-polar eluent system such as a mixture of petroleum ether and dichloromethane. Recrystallization from a suitable solvent system, like a mixture of dichloromethane and methanol, can also be employed to obtain a high-purity solid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Bromination Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the use of a fresh, high-purity brominating agent like N-bromosuccinimide (NBS).
Inefficient Suzuki Coupling Optimize the palladium catalyst, ligand, base, and solvent system. For sterically hindered substrates like substituted anthracenes, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. Consider using a more reactive boronic ester derivative if the corresponding acid shows low reactivity.
Poor Solubility of Starting Materials Anthracene derivatives can have poor solubility. Use higher boiling point solvents like toluene, xylene, or dioxane to ensure all reactants are in solution at the reaction temperature.
Catalyst Deactivation Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Issue 2: Formation of Significant Side Products
Side Product Recommended Mitigation Strategy
9,10-Dibromoanthracene (in Bromination) Use a strict 1:1 stoichiometry of the anthracene precursor to the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
9,10-di([1,1'-biphenyl]-4-yl)anthracene (in Suzuki Coupling) Use a slight excess of 9,10-dibromoanthracene relative to the 4-biphenylboronic acid to favor mono-substitution. Carefully control the reaction time and temperature, monitoring the progress by TLC or GC-MS to stop the reaction once the desired product is maximized.
4,4'-Biphenyl (Homocoupling) Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Using a Pd(0) precatalyst can sometimes reduce homocoupling.
9-Bromoanthracene (Dehalogenation) Use a weaker base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF). Ensure that the solvent is anhydrous and of high purity.

Experimental Protocols

Representative Synthesis of this compound via Suzuki Coupling

This protocol is a representative method based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Petroleum ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), 4-biphenylboronic acid (0.8 eq to favor mono-substitution), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction should be stopped when the formation of the desired mono-substituted product is maximized and the formation of the di-substituted product begins to increase significantly.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/dichloromethane gradient to isolate this compound.

Data Presentation

Table 1: Summary of Potential Reaction Outcomes and Conditions

Starting MaterialsKey ReagentsExpected Main ProductPotential Side ProductsReported Yield Range (for similar systems)
9-([1,1'-Biphenyl]-4-yl)anthracene, NBSChloroformThis compound9,10-Dibromo-9,10-dihydro-9-([1,1'-biphenyl]-4-yl)anthracene60-80%
9,10-Dibromoanthracene, 4-Biphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/WaterThis compound9,10-di([1,1'-biphenyl]-4-yl)anthracene, 9-Bromoanthracene, 4,4'-Biphenyl40-70% (for mono-arylated product)

Note: Yields are highly dependent on the specific reaction conditions and optimization.

Visualizations

experimental_workflow cluster_suzuki Suzuki Coupling reactants 9,10-Dibromoanthracene + 4-Biphenylboronic acid reaction Reflux (80-100°C) Inert Atmosphere reactants->reaction 1 catalyst Pd(PPh3)4 K2CO3 Toluene/Ethanol/Water catalyst->reaction workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene purification->product 4

Caption: Experimental workflow for the synthesis of this compound via Suzuki coupling.

side_reactions start 9,10-Dibromoanthracene + 4-Biphenylboronic acid desired_product 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene start->desired_product Desired Reaction homocoupling 4,4'-Biphenyl start->homocoupling Homocoupling of Boronic Acid dehalogenation 9-Bromoanthracene start->dehalogenation Reduction double_coupling 9,10-di([1,1'-Biphenyl]-4-yl)anthracene desired_product->double_coupling Further Coupling

Caption: Potential side reactions in the Suzuki coupling synthesis.

References

Overcoming solubility issues with 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a large, nonpolar aromatic hydrocarbon.[1][2][3] Based on its structure and high melting point (251-255 °C), it is expected to have very low solubility in aqueous solutions and polar solvents.[4][5][6] It is predicted to be more soluble in nonpolar, aromatic, and chlorinated organic solvents. The principle of "like dissolves like" is a good starting point for solvent selection; aromatic solvents are often effective for dissolving aromatic compounds.[7]

Q2: Which organic solvents are recommended for initial solubility testing?

A2: For initial small-scale solubility testing, it is advisable to start with solvents that have a similar chemical character to the compound.[7] Good starting points include aromatic hydrocarbons like toluene and xylenes, as well as chlorinated solvents such as dichloromethane (DCM) and chloroform (CHCl3).[8][9][10] For applications in biological assays, Dimethyl Sulfoxide (DMSO) is a common and powerful solvent for many organic molecules and should be considered.[11][12] Dimethylformamide (DMF) can be an alternative if DMSO is not compatible with the experimental system.[11]

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?

A3: This is a common issue when working with poorly water-soluble compounds. The key is to avoid having the compound crash out of solution upon dilution. To mitigate this, you can try the following:

  • Lower the final concentration: The final concentration in the aqueous buffer might be above its solubility limit.

  • Use intermediate dilutions: Instead of a single large dilution, perform serial dilutions.

  • Slow addition and vigorous mixing: Add the stock solution dropwise to the pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing or stirring vigorously.

  • Use of surfactants or co-solvents: In some cases, adding a small percentage of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous buffer can help maintain solubility.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[11] However, it is crucial to use these techniques with caution, as excessive or prolonged heat can lead to the degradation of the compound.[11] It is recommended to warm the solution gently and intermittently sonicate in a water bath.[11] Always visually inspect the solution for any color changes or precipitate formation that might indicate degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the solubilization of this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial chosen solvent. The solvent may not be appropriate for this compound. The compound may require more energy to dissolve.1. Try a different solvent from the recommended list (see Table 2).2. Use gentle heating (e.g., 37-50°C) and/or sonication to aid dissolution.[11]3. If solubility is still an issue, consider a solvent mixture, such as Toluene/DCM.
A clear solution is obtained, but a precipitate forms overnight at room temperature. The concentration of the solution is likely at or near its saturation point, and the compound is crystallizing out over time.1. Gently warm and sonicate the solution to redissolve the precipitate before use.2. Store the stock solution at a slightly lower concentration to ensure it remains in solution.[11]3. For long-term storage, consider storing in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[11]
The compound dissolves in DMSO but immediately precipitates when added to cell culture media. The final concentration of DMSO in the media is too low to maintain the solubility of the compound at the desired concentration. The compound has very low aqueous solubility.1. Add the DMSO stock solution to the media while vortexing to ensure rapid mixing.2. Pre-warm the cell culture medium to 37°C before adding the compound.[11]3. Prepare an intermediate dilution of the compound in DMSO before the final dilution into the media. This allows for a smaller volume to be added, keeping the final DMSO concentration low.[11]
The solution turns a different color after heating. The compound may be degrading at the temperature used.1. Immediately stop heating and check for any changes in the compound's properties (e.g., using TLC or HPLC).2. Use a lower temperature or shorter heating time.3. Rely on sonication at room temperature as an alternative to heating.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C26H17Br[1][2][3]
Molecular Weight ~409.32 g/mol [1][2][3][5]
Appearance Pale yellow to orange solid/powder/crystal[4][13]
Melting Point 251.0 to 255.0 °C[4][5][6]
Predicted XLogP3 8.4[1][6]
Storage Temperature Room Temperature (in dry, sealed form)[4][5]

Table 2: Suggested Solvents for Initial Solubility Screening

SolventTypeBoiling Point (°C)Notes
Toluene Aromatic Hydrocarbon111Good starting point due to similar aromatic nature.[7][8]
Xylenes Aromatic Hydrocarbon138-144Similar to toluene, with a higher boiling point.[14]
Dichloromethane (DCM) Chlorinated40Effective for many aromatic compounds; volatile.[9][10]
Chloroform (CHCl3) Chlorinated61Similar to DCM.[9]
Tetrahydrofuran (THF) Ether66A polar aprotic solvent that can be effective.
Dimethyl Sulfoxide (DMSO) Sulfoxide189A powerful solvent for preparing concentrated stocks for biological assays.[11][12]
Dimethylformamide (DMF) Amide153An alternative to DMSO.[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean glass vial.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO or Toluene) to the vial to achieve the desired high concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 30-60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Protocol 2: Preparation of a Working Solution in an Aqueous Medium

  • Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature.

  • Pre-warm Aqueous Medium: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).[11]

  • Dilution: While vigorously vortexing the pre-warmed aqueous medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.

Visualizations

G Figure 1: Systematic Approach to Solvent Selection start Start: Undissolved Compound test_aromatic Try Aromatic Solvent (e.g., Toluene) start->test_aromatic test_chloro Try Chlorinated Solvent (e.g., DCM) test_aromatic->test_chloro Insoluble dissolved Compound Dissolved test_aromatic->dissolved Soluble test_dmso Try Polar Aprotic Solvent (e.g., DMSO, THF) test_chloro->test_dmso Insoluble test_chloro->dissolved Soluble apply_energy Apply Gentle Heat / Sonication test_dmso->apply_energy Partially Soluble reassess Re-evaluate Experiment (Lower Concentration Needed?) test_dmso->reassess Insoluble apply_energy->dissolved Soluble apply_energy->reassess Insoluble

Caption: Figure 1: A flowchart for systematically selecting a suitable solvent.

G Figure 2: Workflow for Aqueous Solution Preparation prep_stock 1. Prepare 10 mM Stock in 100% DMSO thaw_stock 2. Thaw Stock Aliquot at Room Temperature prep_stock->thaw_stock warm_media 3. Pre-warm Aqueous Medium (e.g., to 37°C) thaw_stock->warm_media dilute 4. Add Stock to Medium (Dropwise while vortexing) warm_media->dilute use_now 5. Use Immediately dilute->use_now

Caption: Figure 2: A workflow for diluting a DMSO stock into an aqueous medium.

G Figure 3: Troubleshooting Precipitation on Dilution start Precipitate forms upon dilution? check_conc Is final concentration too high? start->check_conc Yes check_mixing Is mixing adequate? check_conc->check_mixing No, concentration is low solution Problem Solved check_conc->solution Yes, lower concentration check_temp Is temperature optimal? check_mixing->check_temp No, mixing is poor check_mixing->solution Yes, improve mixing check_temp->solution Yes, adjust temperature add_surfactant Consider adding a surfactant/co-solvent check_temp->add_surfactant No, temp is not optimal

Caption: Figure 3: A decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Suzuki Coupling of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling conditions for the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene derivatives. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this sterically demanding transformation. Here, you will find targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound particularly challenging? A1: This reaction presents significant challenges primarily due to severe steric hindrance. The bulky 9-([1,1'-Biphenyl]-4-yl) group shields the 10-bromo position on the anthracene core, which can drastically slow down the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the C-Br bond.[1][2] Additionally, the poor solubility of large polycyclic aromatic hydrocarbon (PAH) substrates like substituted anthracenes can create issues with reaction kinetics and reproducibility.[3][4]

Q2: Which catalyst and ligand system is most effective for this type of sterically hindered coupling? A2: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for such demanding reactions.[1] Success hinges on using highly active catalysts that employ bulky and electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species necessary to overcome the high activation barrier of oxidative addition and accelerate the final reductive elimination step.[1][5][6] For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands or specialized palladacycle precatalysts, which show high stability and activity, can also be very effective.[7][8][9]

Q3: How should I select the base for this reaction? A3: The base is critical for activating the boronic acid to facilitate transmetalation.[10] For sterically hindered substrates, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices, providing a good balance of reactivity without causing significant degradation of sensitive substrates.[1][5][11] While aqueous base solutions are common, for substrates prone to protodeboronation, using an anhydrous base in a polar aprotic solvent may be beneficial.[11]

Q4: What are the best solvents to use to address the poor solubility of the anthracene starting material? A4: Poor solubility is a common obstacle with large PAHs.[3] While toluene is a standard Suzuki solvent, higher-boiling point and more polar aprotic solvents are often necessary to dissolve the starting material adequately. Recommended solvents include 1,4-dioxane, N,N-Dimethylformamide (DMF), or tetrahydrofuran (THF).[3][4] In some cases, chlorinated aromatic solvents like chlorobenzene have been used to solubilize anthracene derivatives effectively.[4] Increasing the reaction temperature can also improve solubility.[3]

Q5: What are the most common side reactions, and how can they be minimized? A5: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be minimized by using more stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, and avoiding excessively harsh bases or prolonged reaction times.[5][12]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[12][13] This can be mitigated by ensuring the reaction is rigorously degassed and by using a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system.[12][14]

Troubleshooting Guide

Problem: Low to no product yield with starting material recovered.

  • Potential Cause: The oxidative addition step, often the rate-limiting step for hindered substrates, is failing.

  • Solution:

    • Switch to a More Active Ligand: Replace standard ligands like PPh₃ with a bulky, electron-rich Buchwald-type ligand such as XPhos, SPhos, or RuPhos.[1][13] These ligands are specifically designed to accelerate oxidative addition for challenging substrates.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Consider moving from a lower-boiling solvent like THF to a higher-boiling one like dioxane or toluene to safely increase the temperature.[3][13]

    • Verify Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligands are fresh and have not been degraded by air or moisture.[5] Phosphine ligands are particularly susceptible to oxidation.

Problem: Significant formation of a debrominated starting material (9-([1,1'-Biphenyl]-4-yl)anthracene).

  • Potential Cause: Hydrodebromination, where the aryl bromide is reduced instead of coupled.

  • Solution:

    • Ensure Anhydrous Conditions: Trace water can sometimes act as a hydride source. Use anhydrous solvents and reagents.

    • Re-evaluate Base/Solvent System: Certain base and solvent combinations, particularly with alcohols or water, can promote this side reaction. Consider switching to a base like anhydrous K₃PO₄ in a solvent like dioxane.

Problem: Boronic acid is consumed, but the main byproduct is the corresponding arene (protodeboronation).

  • Potential Cause: The boronic acid is unstable under the reaction conditions.

  • Solution:

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative, such as a pinacol boronate ester (Bpin) or an MIDA boronate, which are less susceptible to premature decomposition.[5][12]

    • Modify Base and Solvent: Use milder bases like KF or Cs₂CO₃.[11] If using aqueous conditions, switch to an anhydrous system (e.g., K₃PO₄ in dioxane) to remove the primary proton source.[5]

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction, provided the main coupling reaction can still proceed efficiently.[5]

Problem: Significant formation of a biaryl byproduct derived from the boronic acid (homocoupling).

  • Potential Cause: Presence of oxygen in the reaction mixture or inefficient catalyst activation.

  • Solution:

    • Improve Degassing Technique: Ensure the solvent and reaction mixture are thoroughly deoxygenated. Use multiple (at least three) cycles of evacuating the flask and backfilling with an inert gas like argon or nitrogen.[5][15] For solvents, bubbling with argon for 15-20 minutes is also effective.[5]

    • Use a Pd(0) Source or Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can be inefficient and lead to side reactions. Switching to a direct Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can ensure the catalytic cycle starts cleanly.[12]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes recommended starting points and optimization pathways for the Suzuki coupling of this compound. Yields are representative and will depend on the specific boronic acid used.

Condition Set Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Expected Outcome/Notes
A (Standard) Pd(PPh₃)₄ (5%)-K₂CO₃ (3)Toluene/H₂O100Often results in low to no conversion due to steric hindrance.[1] Not recommended.
B (Optimized) Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (3)1,4-Dioxane110Recommended starting point. Buchwald ligand is critical for activating the C-Br bond.[5][13]
C (Alternative Base) Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (3)THF80Good for substrates sensitive to higher temperatures or stronger bases.[11]
D (Solubility Focus) Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (3)DMF120For cases of extremely poor starting material solubility. Monitor for thermal decomposition.[3]
E (Anhydrous) Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3, anhyd.)1,4-Dioxane (anhyd.)110Use when protodeboronation of the boronic acid is a major issue.[2][5]

Experimental Protocols

General Protocol for Suzuki Coupling Optimization

This is a generalized procedure that should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Inert Atmosphere: Seal the flask, then carefully evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred vigorously.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of starting material and formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired compound.

Mandatory Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Complex L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl Boronate [Ar²B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Product RedElim->Product Reactants Ar¹-X + Ar²B(OH)₂ Base Base (e.g., K₃PO₄) Base->Boronate activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Failed Suzuki Coupling start Reaction Failed (Low/No Yield) check_sm Starting Material Recovered? start->check_sm check_byproducts Major Byproducts Observed? start->check_byproducts check_sm->check_byproducts No sol_oa Improve Oxidative Addition: 1. Use Bulky/E-rich Ligand (XPhos) 2. Increase Temperature 3. Check Catalyst Quality check_sm->sol_oa Yes is_homocoupling Homocoupling (Ar²-Ar²)? check_byproducts->is_homocoupling Yes sol_solubility Improve Solubility: 1. Switch to Higher-Boiling Solvent (Dioxane, DMF) 2. Increase Temperature sol_oa->sol_solubility if solubility is also an issue is_deboronation Protodeboronation (Ar²-H)? is_homocoupling->is_deboronation No sol_homocoupling Reduce Homocoupling: 1. Rigorously Degas System 2. Use Pd(0) Source Directly is_homocoupling->sol_homocoupling Yes sol_deboronation Prevent Protodeboronation: 1. Use B(pin) Ester 2. Use Anhydrous Conditions 3. Use Milder Base (KF) is_deboronation->sol_deboronation Yes

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Weigh Reagents: Aryl Halide, Boronic Acid, Base p2 2. Flame-Dry Glassware Under Vacuum p3 3. Degas Solvent (Ar Bubbling or F-P-T) r1 4. Assemble Reaction Under Inert Gas (Ar/N₂) p3->r1 r2 5. Add Catalyst & Ligand r1->r2 r3 6. Add Degassed Solvent r2->r3 r4 7. Heat and Stir (Monitor by TLC/LC-MS) r3->r4 w1 8. Cool & Quench Reaction r4->w1 w2 9. Liquid-Liquid Extraction w1->w2 w3 10. Dry & Concentrate w2->w3 w4 11. Column Chromatography w3->w4 w5 12. Characterization (NMR, MS) w4->w5

Caption: A standard workflow for Suzuki coupling from setup to analysis.

References

Preventing degradation of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of 9-bromoanthracene with 4-biphenylboronic acid (or its corresponding pinacol ester) in the presence of a palladium catalyst and a base to form the precursor, 9-([1,1'-Biphenyl]-4-yl)anthracene.

  • Bromination: Subsequent selective bromination of the precursor at the 10-position using a brominating agent like N-bromosuccinimide (NBS).

Q2: What are the main degradation pathways to be aware of during the synthesis?

A2: The primary degradation pathways include:

  • Over-bromination: Formation of di- or poly-brominated anthracene derivatives.

  • Photodimerization: UV light-induced [4+4] cycloaddition of the anthracene core, leading to a loss of conjugation and fluorescence.[1]

  • Oxidation: Formation of 9,10-anthraquinone derivatives, especially in the presence of air and light.

  • Hydrolysis: If water is present, the aryl bromide product can potentially hydrolyze to the corresponding phenol, though this is less common under typical non-aqueous bromination conditions.

  • Protodeboronation: During the Suzuki coupling step, the boronic acid can be replaced by a hydrogen atom, reducing the yield of the desired precursor.[2]

Q3: How can I minimize the formation of impurities?

A3: To minimize impurities, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Using high-purity, dry reagents and solvents.

  • Maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protecting the reaction from light to avoid photodimerization.

  • Careful control of stoichiometry, especially of the brominating agent.

  • Optimizing reaction temperature and time.

Q4: What are the recommended purification methods for the final product?

A4: The final product is typically a solid and can be purified by:

  • Column Chromatography: Using a silica gel stationary phase and a non-polar eluent system (e.g., hexanes/dichloromethane) to separate the product from polar impurities and any remaining starting materials.[3]

  • Recrystallization: Dissolving the crude product in a hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allowing it to cool slowly to form pure crystals.[3]

Troubleshooting Guides

Issue 1: Low Yield of 9-([1,1'-Biphenyl]-4-yl)anthracene (Suzuki Coupling Step)
Symptom Possible Cause Suggested Solution Quantitative Data/Considerations
Starting materials (9-bromoanthracene and/or boronic acid) remain unreacted.Inactive palladium catalyst.Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst like a palladacycle.[4]Catalyst loading is typically 0.5-5 mol%.
Poor solubility of reactants.Use a co-solvent system (e.g., toluene/ethanol/water, dioxane/water) or a higher boiling point solvent like DMF. Increase the reaction temperature.[5]Solubility of anthracene derivatives can be low in common solvents.[5]
Ineffective base.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or ensure the base is finely powdered and dry.[4]Base is typically used in 2-3 equivalents.
Significant amount of biphenyl or debrominated anthracene is observed.Protodeboronation of the boronic acid or reduction of the aryl bromide.Use anhydrous solvents and a milder base (e.g., KF). Convert the boronic acid to a more stable pinacol ester.[2]Water can be a proton source for protodeboronation.[2]
Issue 2: Formation of Multiple Products during Bromination Step
Symptom Possible Cause Suggested Solution Quantitative Data/Considerations
Presence of di- or poly-brominated products in the crude mixture.Excess of N-bromosuccinimide (NBS).Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to the reaction mixture.Carefully control the molar ratio of NBS to the substrate.
Reaction temperature is too high or reaction time is too long.Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C). Monitor the reaction closely by TLC and stop it once the starting material is consumed.[3]Prolonged reaction times can lead to side reactions.
Formation of a significant amount of a non-fluorescent, insoluble white solid.Photodimerization of the anthracene core.Protect the reaction from light by wrapping the reaction flask in aluminum foil.[1]Photodimerization is a common issue with anthracene derivatives upon exposure to UV light.[1]
Presence of a yellow, highly polar impurity.Oxidation of the anthracene core to anthraquinone.Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use degassed solvents.Oxygen can lead to the formation of anthraquinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene (Suzuki Coupling)

This protocol is a representative procedure based on established methods for similar Suzuki couplings.

Materials:

  • 9-Bromoanthracene (1.0 equiv)

  • 4-Biphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask, add 9-bromoanthracene, 4-biphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/dichloromethane).

Protocol 2: Synthesis of this compound (Bromination)

This protocol is a representative procedure based on established methods for the bromination of 9-arylanthracenes.[3]

Materials:

  • 9-([1,1'-Biphenyl]-4-yl)anthracene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄) (solvent)

Procedure:

  • Dissolve 9-([1,1'-Biphenyl]-4-yl)anthracene in anhydrous CHCl₃ in a round-bottom flask wrapped in aluminum foil.

  • Add NBS in one portion to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain the final product as a solid.

Visualizations

Synthesis_Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_bromination Step 2: Bromination A 9-Bromoanthracene D 9-([1,1'-Biphenyl]-4-yl)anthracene A->D B 4-Biphenylboronic acid B->D C Pd(PPh3)4, Base C->D E 9-([1,1'-Biphenyl]-4-yl)anthracene G This compound E->G F NBS F->G

Caption: Synthetic workflow for this compound.

Degradation_Pathways Start 9-([1,1'-Biphenyl]-4-yl)anthracene Target This compound Start->Target NBS Oxidation Anthraquinone Derivative Start->Oxidation O2 / Light Photodimer Photodimer Start->Photodimer UV Light OverBrom Di/Poly-brominated Product Target->OverBrom Excess NBS / Heat Target->Oxidation O2 / Light Target->Photodimer UV Light

Caption: Potential degradation pathways during synthesis.

References

Troubleshooting low device efficiency with 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Materials

Welcome to the technical support center for researchers working with this compound and related materials. This guide provides troubleshooting advice, frequently asked questions, and key experimental protocols to address challenges encountered when fabricating and characterizing Organic Light-Emitting Diodes (OLEDs), particularly those targeting blue emission.

The core material, this compound, is a vital chemical intermediate used as a building block for synthesizing advanced host or emitter materials for OLEDs.[1][2] The bromine atom on the anthracene core provides a reactive site for further chemical modifications, allowing for the fine-tuning of optoelectronic properties.[3] Low efficiency in devices using materials derived from this precursor can stem from issues in the material's synthesis, its intrinsic photophysical properties, or the device fabrication process itself.

Frequently Asked Questions (FAQs)

Q1: My device's external quantum efficiency (EQE) is significantly lower than expected. What are the most common causes?

A1: Low EQE in OLEDs, especially those with blue fluorescent emitters like anthracene derivatives, can be attributed to several factors:

  • Poor Substrate Cleaning: Residual contamination on the ITO substrate can lead to short circuits, non-uniform film growth, and poor charge injection.[4]

  • Suboptimal Deposition Parameters: Incorrect thermal evaporation rates can cause material decomposition or poor film morphology.[5][6] For instance, a slow deposition rate for a metal cathode can lead to metal diffusion into the organic layers, causing quenching and leakage currents.[7]

  • Inefficient Triplet Exciton Utilization: Standard fluorescent materials only utilize the 25% of excitons that are singlets. The remaining 75% (triplets) are wasted unless a mechanism like Triplet-Triplet Annihilation (TTA) is effectively harnessed.[8][9]

  • Imbalanced Charge Transport: An imbalance between the injection and transport of holes and electrons can push the recombination zone to the edge of the emissive layer (EML), leading to exciton quenching at the interfaces.

  • Material Impurities: Chemical impurities from the synthesis of the final emitter can act as charge traps or non-radiative recombination centers, severely reducing efficiency.[10]

Q2: How can I determine if the low efficiency is due to the synthesized material itself or the device fabrication process?

A2: To isolate the problem, a systematic characterization is necessary:

  • Material Characterization: Measure the Photoluminescence Quantum Yield (PLQY) of your synthesized material in both solution and thin-film form.[11] A high PLQY (ideally >80%) indicates the material is intrinsically an efficient emitter. If the PLQY is low, the issue lies within the molecular design or purity of the compound.

  • Fabrication Process Control: If the PLQY is high, the problem is likely in the fabrication. Fabricate a control device using a well-known, high-performance material with the same device structure and parameters. If the control device also performs poorly, it points to systemic issues like contaminated deposition chambers, improper substrate cleaning, or a flawed device architecture. If the control device works well, the issue is likely related to the specific properties of your new material, such as its energy levels or film-forming capabilities.

Q3: What is Triplet-Triplet Annihilation (TTA), and why is it critical for my anthracene-based fluorescent material?

A3: Triplet-Triplet Annihilation (TTA) is a process where two non-emissive triplet excitons interact to generate one emissive singlet exciton and one ground-state molecule.[12] This mechanism is crucial for fluorescent OLEDs because it provides a pathway to harvest the 75% of excitons that are initially formed as non-emissive triplets.[9] By converting triplets into singlets, TTA can significantly increase the theoretical internal quantum efficiency limit from 25% to as high as 62.5%.[8] Anthracene derivatives are well-known for their ability to undergo TTA, which is a primary reason for their use in high-efficiency blue fluorescent OLEDs.[8][13]

Q4: My device exhibits high leakage current before full turn-on. What is the likely cause?

A4: High leakage current is often a sign of electrical shorts or defects in the device stack. Common causes include:

  • Substrate Roughness/Contamination: Spikes or particles on the ITO surface can create pathways for current to bypass the organic layers.[4]

  • Poor Film Morphology: Non-uniform or crystalline organic layers can lead to thin spots or grain boundaries that are prone to shorts.[6]

  • Metal Diffusion: As mentioned, slow deposition of the top metal cathode (like Ag or Al) can cause metal atoms to penetrate the underlying organic layers, creating conductive filaments.[7] Increasing the cathode deposition rate (>1.0 Å/s) can often mitigate this issue.[7]

Troubleshooting Guide for Low Device Efficiency

This guide provides a logical workflow to diagnose and resolve common issues leading to low efficiency.

Troubleshooting Workflow Diagram

G cluster_start cluster_step1 Step 1: Process Verification cluster_step2 Step 2: Material Characterization cluster_step3 Step 3: Device Optimization cluster_end start Low Device Efficiency s1_substrate Check Substrate Cleaning Protocol start->s1_substrate s1_deposition Verify Deposition Parameters (Rate, Vacuum) s1_substrate->s1_deposition s1_architecture Review Device Architecture s1_deposition->s1_architecture s2_purity Assess Material Purity (NMR, HPLC, Sublimation) s1_architecture->s2_purity s2_plqy Measure PLQY (Solution & Thin Film) s2_purity->s2_plqy s2_energy Determine Energy Levels (HOMO/LUMO via CV/UPS) s2_plqy->s2_energy s3_thickness Optimize Layer Thicknesses s2_energy->s3_thickness s3_host Test Different Host Materials s3_thickness->s3_host s3_interlayers Add/Modify Interlayers (EIL, HIL) s3_host->s3_interlayers result Improved Efficiency s3_interlayers->result

Caption: A logical workflow for troubleshooting low OLED efficiency.

Step 1: Process & Fabrication Verification

Q: How can I ensure my ITO substrate is sufficiently clean? A: A rigorous, multi-step cleaning process is critical.[14] A standard, effective protocol involves sequential sonication in a detergent solution (like Hellmanex), deionized water, acetone, and isopropyl alcohol (IPA).[15][16] The final step should be a surface treatment, such as UV-ozone or oxygen plasma, to remove final organic residues and increase the ITO work function for better hole injection.[16][17]

Q: What are the optimal deposition rates and vacuum levels? A: For organic materials, a slow and stable deposition rate of 0.5-1.0 Å/s is recommended to ensure the formation of a uniform, amorphous film and prevent material decomposition.[18][19] For reactive metal cathodes like Al or Mg:Ag, a higher rate (>1.0 Å/s) is often used to prevent diffusion into the organic layers.[7] The base pressure of the vacuum chamber should be below 5x10⁻⁶ mbar to minimize contamination from oxygen and water.[5]

Step 2: Material Characterization

Q: My material's PLQY is high in solution but very low in a thin film. What does this mean? A: This is a classic sign of aggregation-caused quenching (ACQ). In the solid state, planar molecules like anthracene derivatives can form π-π stacks, creating non-emissive aggregate states.[20] To mitigate this, your material derived from the bromoanthracene precursor should incorporate bulky side groups that induce steric hindrance, disrupting intermolecular interactions.[20][21]

Q: How do I know if the energy levels of my material are appropriate for the device? A: The HOMO and LUMO energy levels of your material must be well-aligned with the adjacent layers (hole transport layer, HTL, and electron transport layer, ETL) to ensure efficient charge injection. These can be measured using techniques like cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS).[22][23] Poor alignment creates large energy barriers that impede charge carriers from reaching the emissive layer, thus reducing efficiency.

Step 3: Device Architecture & Optimization

Q: How critical is the thickness of the emissive layer (EML)? A: The EML thickness is a critical parameter. If it's too thin, excitons can diffuse to adjacent layers and be quenched. If it's too thick, it can increase the driving voltage and potentially lead to charge imbalance. A typical starting point for optimization is around 20-30 nm.

Q: The efficiency of my device is still low. What else can I optimize in the device stack? A: Consider the host material if you are using a doped system. The host should have a higher triplet energy than your emitter to confine triplets on the guest molecules. Also, ensure good energy level alignment for charge transfer from the host to the guest. Additionally, introducing or optimizing charge injection and transport layers can significantly improve charge balance and overall device performance.

Data Presentation

Table 1: Representative Performance of Blue OLEDs with Anthracene Derivatives

This table summarizes performance data from published research on various anthracene-based blue emitters to provide a benchmark for expected device performance.

Emitter TypeHostMax EQE (%)Power Eff. (lm/W)Voltage (V)CIE (x, y)Reference
tert-butylated carbazolyl-anthracene- (Host)7.1%N/AN/AN/A[8]
Bifunctional anthracene core- (Nondoped)N/A2.0 lm/W2.7 V(0.16, 0.10)[21]
Bipolar carbazolyl-anthracene- (Nondoped)7.95%N/AN/A(0.15, 0.07)[20]
Pyrenoimidazole-anthraceneDPEPO8.44%N/AN/A(0.15, 0.07)[24]
Table 2: Recommended OLED Fabrication Parameters
ParameterOrganic LayersMetal Cathode (e.g., Al, Ag)
Base Pressure < 5 x 10⁻⁶ mbar< 5 x 10⁻⁶ mbar
Deposition Rate 0.5 - 1.5 Å/s1.0 - 5.0 Å/s
Source Temperature Material dependent, typically < 500°CMaterial dependent
Substrate Temp. Room Temperature (typically)Room Temperature (typically)

Experimental Protocols

Protocol 1: Standard ITO Substrate Cleaning

This protocol provides a comprehensive procedure for cleaning ITO-coated glass substrates to ensure a pristine surface for device fabrication.[14][25]

  • Initial Degreasing: Place substrates in a substrate rack.

  • Detergent Wash: Submerge the rack in a beaker with a 1-5% solution of Hellmanex (or similar lab detergent) in deionized (DI) water. Sonicate in an ultrasonic bath for 15 minutes.[14][15]

  • DI Water Rinse: Thoroughly rinse the substrates under flowing DI water. Then, sonicate in a beaker of fresh DI water for 10 minutes.

  • Solvent Cleaning (Acetone): Transfer the rack to a beaker with acetone. Sonicate for 15 minutes.[16]

  • Solvent Cleaning (IPA): Transfer the rack to a beaker with isopropyl alcohol (IPA). Sonicate for 15 minutes.[16]

  • Final Rinse & Dry: Rinse thoroughly with DI water. Dry the substrates completely using a nitrogen (N₂) gun.[14]

  • Surface Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15-20 minutes or oxygen plasma for 2-5 minutes.[16][17] This step is critical for removing the last traces of organic contaminants and increasing surface energy.

Protocol 2: Thermal Evaporation of Organic Materials

This protocol outlines the general steps for depositing thin films of organic materials via vacuum thermal evaporation.[5]

  • Material Preparation: Ensure the organic material has been purified, typically by temperature gradient sublimation, to remove volatile impurities. Load the purified material into a suitable crucible (e.g., quartz or alumina).

  • Chamber Pump-Down: Load the cleaned substrates and the crucible into the vacuum chamber. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.

  • Material Degassing: Gently heat the source to a temperature below its evaporation point to outgas any adsorbed contaminants.

  • Deposition: Increase the source temperature until the desired deposition rate (typically 0.5-1.0 Å/s) is achieved, as monitored by a quartz crystal microbalance (QCM). Open the shutter to begin deposition onto the substrates.

  • Thickness Control: Monitor the film thickness using the QCM. Once the target thickness is reached, close the shutter to stop deposition.

  • Cool Down: Allow the source and substrates to cool before venting the chamber.

Protocol 3: Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the absolute method for measuring PLQY using an integrating sphere.[11][26]

  • System Setup: Use a spectrometer coupled to an integrating sphere. The sphere should be coated with a highly reflective, diffuse material like Spectralon®.[26]

  • Reference Scan (Blank): Place a blank cuvette (for solution) or a bare substrate (for thin film) inside the sphere. Record the spectrum of the excitation light source (e.g., a laser or LED) scattered by the sphere. This measures the total number of incident photons.

  • Sample Scan: Place the sample inside the sphere at a slight angle to the excitation beam to avoid direct reflection out of the entrance port.[11] Irradiate the sample with the same monochromatic light source.

  • Data Acquisition: Record the full spectrum, which will now contain a reduced peak from the scattered excitation light and a new, longer-wavelength peak from the sample's photoluminescence.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons (integrated area of the emission peak) to the number of absorbed photons (the difference in the integrated area of the excitation peak between the reference and sample scans).[11]

Visualizations

Typical Blue OLED Device Architecture

G cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Host + Anthracene-Derivative Emitter) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Light Light Emission ↑ Light->Substrate

Caption: A typical multi-layer device structure for an OLED.

References

Technical Support Center: Enhancing OLED Stability with 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene derivatives to enhance the stability of Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, device fabrication, and testing of OLEDs incorporating this compound derivatives.

Issue/Question Possible Causes Troubleshooting Steps
Synthesis: Low yield of the this compound derivative.1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, catalyst, solvent). 3. Impure starting materials. 4. Side reactions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Optimize the reaction temperature, catalyst concentration, and choice of solvent. A common synthetic route is the Suzuki coupling reaction.[1][2] 3. Ensure the purity of 9,10-dibromoanthracene and 4-biphenylboronic acid. 4. Use degassed solvents to minimize oxidation.
Device Fabrication: Poor film morphology (e.g., crystallization, roughness) of the emissive layer.1. Low glass transition temperature (Tg) of the material. 2. Suboptimal deposition rate or substrate temperature during thermal evaporation. 3. Solvent incompatibility or dewetting during solution processing.1. Synthesize derivatives with bulky side groups to increase the Tg and inhibit crystallization.[3] 2. Optimize the deposition rate (typically 0.5-2 Å/s) and substrate temperature. 3. Screen different solvents and solvent mixtures for better film formation. Consider using host materials with good miscibility.
Device Performance: Lower than expected external quantum efficiency (EQE).1. Poor charge balance in the emissive layer. 2. Exciton quenching. 3. Mismatch of energy levels between adjacent layers. 4. Impurities in the synthesized material.1. Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge injection.[4][5] 2. Ensure high purity of the material through purification techniques like sublimation. 3. Select host and transport materials with appropriate HOMO/LUMO energy levels to ensure efficient charge injection and confinement.[6] 4. Use the derivative as a host material for a suitable dopant to improve energy transfer and efficiency.
Device Stability: Rapid degradation of the device, observed as a fast decrease in luminance.1. Intrinsic chemical instability of the material under electrical stress. 2. Formation of non-emissive species or charge traps.[7] 3. Poor thermal stability leading to morphological changes. 4. Unbalanced charge transport leading to exciton-polaron annihilation.1. The biphenyl group on the anthracene core is designed to enhance molecular rigidity and stability.[8] Consider further modifications to the biphenyl moiety. 2. Ensure a well-balanced charge injection and transport to minimize the accumulation of charges and the formation of unstable cationic species. 3. Use materials with a high glass transition temperature (Tg) to improve morphological stability.[3] 4. Optimize the device architecture to confine the recombination zone within the emissive layer and away from the transport layers.
Device Emission: Unexpected red-shift in the electroluminescence spectrum.1. Formation of aggregates or excimers in the solid state. 2. Exciplex formation at the interface with adjacent layers.[9][10] 3. Degradation of the material leading to emissive byproducts.1. The bulky biphenyl group should help suppress π-π stacking and aggregation.[11] If aggregation is still an issue, consider introducing even bulkier substituents. 2. Investigate the energy level alignment with the adjacent HTL and ETL to identify potential for exciplex formation. A thin interlayer might be necessary to separate the emissive layer from the transport layer. 3. Analyze the emission spectrum over time to monitor for the growth of new emissive peaks that could indicate degradation products.

Frequently Asked Questions (FAQs)

Q1: How does the this compound core structure contribute to enhanced OLED stability?

A1: The stability of OLED materials is crucial for device lifetime. The 9,10-disubstituted anthracene core is a well-established blue-emitting chromophore.[12][13] The introduction of a bulky and rigid [1,1'-biphenyl]-4-yl group at the 9-position serves multiple purposes to enhance stability:

  • Increased Molecular Rigidity: The biphenyl group increases the overall rigidity of the molecule, which can suppress non-radiative decay pathways and improve photostability.[8]

  • Prevention of π-π Stacking: The steric hindrance provided by the biphenyl group helps to prevent close packing of the anthracene cores in the solid state. This minimizes the formation of aggregates or excimers, which can act as quenching sites and lead to red-shifted, inefficient emission.[11]

  • Improved Thermal Stability: The increased molecular weight and rigidity often lead to a higher glass transition temperature (Tg), which is critical for maintaining the amorphous morphology of the thin film during device operation and preventing degradation due to Joule heating.[3]

Q2: What is the role of the bromine atom at the 10-position?

A2: The bromine atom at the 10-position of the anthracene core serves primarily as a reactive site for further chemical modification. It allows for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the synthesis of a wide range of derivatives with tailored electronic and photophysical properties to optimize device performance. For instance, electron-donating or electron-withdrawing groups can be introduced to tune the HOMO/LUMO energy levels for better charge injection and transport.[14]

Q3: Can these derivatives be used as host materials or dopant emitters?

A3: Derivatives of this compound can potentially be used as both host materials and dopant emitters, depending on their specific photophysical properties.

  • As Host Materials: If the derivative possesses a wide bandgap and a high triplet energy level, it can be an excellent host for a phosphorescent or fluorescent dopant. The anthracene core is known for its high triplet energy, making it suitable for blue phosphorescent OLEDs (PhOLEDs).[1][2]

  • As Dopant Emitters: If the derivative exhibits high photoluminescence quantum yield (PLQY) and a desirable emission color, it can be used as a dopant in a suitable host material. This is a common strategy to achieve high efficiency and color purity while minimizing concentration quenching.

Q4: What are the key photophysical properties to characterize for these materials?

A4: To evaluate the potential of a new this compound derivative for OLED applications, the following photophysical properties should be characterized:

  • UV-Vis Absorption and Photoluminescence (PL) Spectra: To determine the absorption and emission wavelengths in different solvents and in thin films.[15][16]

  • Photoluminescence Quantum Yield (PLQY): To assess the intrinsic emissive efficiency of the material.

  • Fluorescence Lifetime: To understand the dynamics of the excited state.

  • HOMO/LUMO Energy Levels: Typically determined by cyclic voltammetry, these are crucial for designing the device architecture and ensuring efficient charge injection and transport.

  • Triplet Energy Level: Essential for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant.

Quantitative Data Presentation

Table 1: Performance of Blue Phosphorescent OLEDs (PhOLEDs) with Anthracene-based Hosts

Host MaterialDopantMax. EQE (%)Luminance (cd/m²)Lifetime (LT₅₀ in hours @ 1000 cd/m²)CIE (x, y)
tBuCz-m-CF3Ir(III) complex31.62>200,0001237(0.175, 0.446)
tBuCz-p-CF3Ir(III) complex30.72>200,0001073(0.175, 0.446)
Tetradentate Pt(II) complex basedLiq-doped ETL>40 cd/A~70,0001945Not Specified

Data adapted from references[17][18]. Note that these are high-performing, state-of-the-art devices and represent a target for new materials.

Table 2: Performance of Blue Fluorescent OLEDs with Anthracene Derivatives

Emitting MaterialHostMax. EQE (%)Luminance (cd/m²)Lifetime (LT₉₅ in hours @ 1000 cd/m²)CIE (x, y)
m-DABNA-AdCzSolution-processed>6.0 cd/ANot Specified55.7(0.133, 0.076)
BH-9PADSA-Ph (dopant)~7.0 cd/ANot SpecifiedNot Specified(0.15, 0.25) approx.
BH-9PABD-6MDPA (dopant)~6.6 cd/ANot SpecifiedNot Specified(0.15, 0.23) approx.

Data adapted from references[1][19].

Experimental Protocols

Synthesis of a this compound Derivative (General Suzuki Coupling Protocol)

This protocol describes a general method for the synthesis of a derivative via a Suzuki coupling reaction, a common method for forming C-C bonds.

Materials:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 4-biphenylboronic acid (1.1 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure this compound derivative.

General OLED Device Fabrication Protocol

This protocol outlines the fabrication of a multi-layer OLED device using thermal evaporation in a high-vacuum environment.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host and dopant materials (e.g., a this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially without breaking the vacuum:

    • HIL (e.g., 10 nm of HAT-CN)

    • HTL (e.g., 40 nm of NPB)

    • EML (e.g., 20 nm of the host material doped with the this compound derivative at a specific concentration, e.g., 5-10 wt%)

    • ETL (e.g., 30 nm of TPBi)

  • Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Start synthesis Synthesis of Derivative (e.g., Suzuki Coupling) start->synthesis purification Purification (Column Chromatography, Sublimation) synthesis->purification photophys_char Photophysical Characterization (UV-Vis, PL, PLQY) purification->photophys_char electrochem_char Electrochemical Characterization (Cyclic Voltammetry) purification->electrochem_char thermal_char Thermal Analysis (TGA, DSC) purification->thermal_char device_fab OLED Device Fabrication photophys_char->device_fab electrochem_char->device_fab thermal_char->device_fab el_char Electroluminescence Characterization (EQE, Luminance, CIE) device_fab->el_char stability_test Stability Testing (Lifetime Measurement) el_char->stability_test end End stability_test->end

Caption: Workflow for synthesis, characterization, and testing of OLEDs.

Proposed Degradation Mitigation Pathway

degradation_mitigation cluster_degradation Intrinsic Degradation Pathways cluster_mitigation Mitigation by Biphenyl-Bromoanthracene Derivatives electrical_stress Electrical Stress (Charge Injection & Transport) charge_imbalance Charge Imbalance electrical_stress->charge_imbalance exciton_formation Exciton Formation (Singlets & Triplets) electrical_stress->exciton_formation morph_instability Morphological Instability (Crystallization) electrical_stress->morph_instability exciton_polaron Exciton-Polaron Annihilation charge_imbalance->exciton_polaron chem_reaction Chemical Reactions (Bond Cleavage) exciton_formation->chem_reaction degradation Device Degradation (Reduced Efficiency & Lifetime) morph_instability->degradation exciton_polaron->degradation chem_reaction->degradation improved_charge_balance Improved Charge Balance (Tuned HOMO/LUMO) improved_charge_balance->charge_imbalance Mitigates high_tg High Glass Transition Temp. (Tg) (Morphological Stability) high_tg->morph_instability Mitigates steric_hindrance Steric Hindrance (Suppressed Aggregation) steric_hindrance->morph_instability Mitigates molecular_rigidity Increased Molecular Rigidity (Enhanced Photostability) molecular_rigidity->chem_reaction Mitigates

Caption: Mitigation of OLED degradation pathways.

References

Technical Support Center: Synthesis and Purification of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-biphenylboronic acid (or its esters).

Observed IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Palladium Catalyst- Ensure the use of a fresh, high-quality palladium catalyst. - Consider using a different palladium precursor and ligand combination (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand).
2. Poor Solubility of Reactants- Anthracene derivatives can have low solubility.[1][2] Consider using higher boiling point solvents like toluene, xylene, or DMF to increase solubility at elevated temperatures.[1] - Chlorinated aromatic solvents such as chlorobenzene or 1,2-dichlorobenzene can also be effective.[1]
3. Inactive Boronic Acid- Boronic acids can degrade over time. Use fresh or properly stored 4-biphenylboronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
4. Inappropriate Base- The choice of base is crucial for the Suzuki coupling.[1] Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Homocoupling of 4-biphenylboronic acid- This is a common side reaction in Suzuki couplings. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling. - Use a stoichiometric amount or a slight excess of the boronic acid.
2. Formation of the Di-substituted Product (9,10-di([1,1'-biphenyl]-4-yl)anthracene)- This occurs if both bromine atoms on 9,10-dibromoanthracene react. - Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 9,10-dibromoanthracene to 4-biphenylboronic acid. - Consider slow addition of the boronic acid to the reaction mixture.
3. Protodeborylation of 4-biphenylboronic acid- This side reaction leads to the formation of biphenyl.[1] - Ensure the reaction conditions are anhydrous if required by the specific catalytic system. - Minimize reaction time and temperature where possible.
4. Dehalogenation of the Product or Starting Material- This can be a side reaction in palladium-catalyzed couplings. - Choose a milder base or reaction temperature.
Product is a Different Color Than Expected (e.g., Greenish-Yellow instead of Pale Yellow) Presence of Unreacted Anthracene Derivatives or Oxidized Impurities- Unreacted 9,10-dibromoanthracene is often yellow.[3] - Oxidation of the anthracene core can lead to colored impurities like anthraquinone. - Effective purification via column chromatography or recrystallization is necessary.
Difficulty in Purifying the Final Product 1. Similar Polarity of Product and Impurities- The desired product and the di-substituted byproduct can have very similar polarities, making separation by column chromatography challenging. - Optimize the eluent system for column chromatography. A non-polar solvent system like hexane/dichloromethane or hexane/toluene is a good starting point.[4] - Consider fractional recrystallization from different solvents.
2. Low Solubility of the Product- The product may have low solubility in common recrystallization solvents. - Toluene, xylene, or chlorobenzene are potential solvents for recrystallization of large aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common impurities arise from the Suzuki-Miyaura coupling reaction and include:

  • Unreacted 9,10-dibromoanthracene: The starting material for the coupling reaction.

  • 9,10-di([1,1'-biphenyl]-4-yl)anthracene: The di-substituted byproduct resulting from the reaction at both bromine positions.

  • Biphenyl: Formed from the homocoupling of 4-biphenylboronic acid.

  • 9-([1,1'-Biphenyl]-4-yl)anthracene: The dehalogenated byproduct.

  • Anthraquinone derivatives: Formed from the oxidation of the anthracene core.

Q2: My starting 9,10-dibromoanthracene has low solubility. How can I improve the reaction conditions?

A2: Low solubility of anthracene derivatives is a frequent challenge.[1][2] You can try the following:

  • Solvent Choice: Use higher-boiling point aromatic solvents like toluene, xylene, or even dichlorobenzene to allow for higher reaction temperatures, which can improve solubility.[1]

  • Temperature: Increasing the reaction temperature can significantly enhance the solubility of the starting material.

  • Stirring: Ensure vigorous stirring to maintain a good suspension of the reactants.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable eluent system, for example, a mixture of hexane and dichloromethane. The product, being less polar than the starting boronic acid and more polar than the starting dibromoanthracene, should have a distinct Rf value. Staining with an appropriate agent or visualization under UV light can help in identifying the spots.

Q4: What is the best method to purify the crude product?

A4: A combination of column chromatography and recrystallization is generally effective.

  • Column Chromatography: This is useful for separating the desired mono-substituted product from the non-polar homocoupling byproduct (biphenyl) and the potentially more polar di-substituted byproduct. A silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/toluene) is a good starting point.[4]

  • Recrystallization: This is an excellent method for removing minor impurities and obtaining a highly crystalline product. Toluene or a mixture of solvents like dichloromethane/methanol could be effective.

Q5: I am observing a significant amount of the di-substituted byproduct. How can I avoid this?

A5: The formation of the di-substituted product, 9,10-di([1,1'-biphenyl]-4-yl)anthracene, is a common issue. To minimize its formation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 9,10-dibromoanthracene to 4-biphenylboronic acid.

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture containing 9,10-dibromoanthracene can favor the mono-substitution.

  • Lower Temperature and Shorter Reaction Time: If the mono-substitution is significantly faster than the di-substitution, reducing the reaction temperature and time can help to increase the selectivity for the desired product.

Experimental Protocols

The following are general experimental protocols that can be adapted for the purification of this compound.

Protocol 1: Purification by Column Chromatography

Objective: To separate the desired product from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Dichloromethane (or other moderately polar solvent)

  • TLC plates

  • Chromatography column

  • Collection flasks

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude reaction mixture. A good starting point is a mixture of hexane and dichloromethane. The ideal eluent system should provide a good separation between the desired product (Rf ~0.3-0.4) and the major impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, xylene, or a solvent mixture like dichloromethane/methanol)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 9,10-dibromoanthracene + 4-biphenylboronic acid reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) start->reaction crude Crude Product Mixture reaction->crude column_chrom Column Chromatography (Silica Gel) crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure 9-([1,1'-Biphenyl]-4-yl) -10-bromoanthracene recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Product Purity impurity_check Identify Impurities (TLC, LC-MS, NMR) start->impurity_check unreacted_sm Unreacted Starting Material (9,10-dibromoanthracene) impurity_check->unreacted_sm High Rf Spot disubstituted Di-substituted Byproduct impurity_check->disubstituted Low Rf Spot homocoupling Homocoupling Byproduct (Biphenyl) impurity_check->homocoupling Very High Rf Spot solution_sm Optimize Reaction Time/ Temperature, Check Stoichiometry unreacted_sm->solution_sm solution_di Adjust Stoichiometry (1:1), Slow Addition of Boronic Acid disubstituted->solution_di solution_homo Ensure Inert Atmosphere, Optimize Catalyst/Base homocoupling->solution_homo

Caption: Troubleshooting logic for addressing low product purity based on impurity identification.

References

Technical Support Center: Column Chromatography Purification of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Incorrect eluent system polarity.Optimize the eluent system by running Thin Layer Chromatography (TLC) with varying solvent ratios. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or toluene.[1][2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Improperly packed column.Ensure the silica gel is packed uniformly as a slurry to avoid channels or cracks. The column should never be allowed to run dry.
Product is Not Eluting from the Column Eluent system is not polar enough.Gradually increase the polarity of the eluent system. For example, slowly increase the percentage of dichloromethane in your hexane/dichloromethane mixture.
Compound has poor solubility in the eluent.While maintaining low polarity for good separation, ensure the chosen eluent can solubilize the compound. Toluene can be a good solvent for applying the crude material to the column if solubility in less polar solvents is an issue.
Streaking of the Product Band on the Column The sample was not fully dissolved before loading.Ensure the crude product is completely dissolved in a minimal amount of the eluent or a suitable loading solvent before applying it to the column.
The chosen eluent system is too polar.Start with a less polar eluent system and gradually increase the polarity to elute the product as a sharp band.
Product Crystallizes on the Column Low solubility of the product in the eluent system.Consider using a slightly more polar solvent system or a solvent like toluene in the eluent mixture to improve solubility. A wider column may also be necessary.
Presence of Over-brominated Impurity (9,10-dibromoanthracene) Incomplete separation from the desired product.Use a non-polar eluent system, such as a gradient of hexane and dichloromethane, to effectively separate the mono-brominated product from di-brominated side products.[1]
Low Yield of Purified Product Product loss during filtration or transfer.After the reaction, quench with water and extract with a suitable organic solvent like dichloromethane (CH2Cl2) to improve recovery before purification.[1]
Incomplete elution from the column.After the main product has been collected, flush the column with a more polar solvent to ensure all of the product has been eluted.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of this compound?

A good starting point is a non-polar eluent system. Based on the purification of similar anthracene derivatives, a mixture of petroleum ether and dichloromethane (e.g., 4:1 v/v) or hexane and dichloromethane is recommended.[1][2] It is crucial to first perform TLC analysis to determine the optimal solvent ratio for your specific crude product.

Q2: How can I monitor the progress of the column chromatography?

The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. Visualize the spots under a UV lamp.

Q3: What are the common impurities I should expect?

Common impurities can include unreacted starting materials, such as 9-([1,1'-Biphenyl]-4-yl)anthracene, and over-brominated byproducts, like 9,10-dibromo-[1,1'-biphenyl]-4-yl)anthracene. The purification method should be designed to separate these based on their differing polarities.

Q4: My crude product is not very soluble in non-polar solvents. How should I load it onto the column?

If your crude product has low solubility in the initial eluent, you can dissolve it in a minimal amount of a slightly more polar solvent that will still allow for good binding to the silica gel, such as dichloromethane or toluene. Alternatively, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

Q5: Should I use silica gel or alumina for the column?

Silica gel is the most common stationary phase for the purification of anthracene derivatives. However, for certain separations of polycyclic aromatic hydrocarbons, a combination of alumina and silica-alumina has been shown to be effective. For most standard purifications of this compound, silica gel should be sufficient.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized chromatography column based on the amount of crude material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

  • Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. Gently tap the column to ensure even packing.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent (e.g., dichloromethane).

  • Carefully apply the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Carefully add a small amount of the initial eluent to wash down any sample adhering to the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes or flasks).

  • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., dichloromethane).

4. Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Eluent Systems for TLC and Column Chromatography

Solvent System Typical Ratio (v/v) Application
Petroleum Ether : Dichloromethane4 : 1Column Chromatography[2]
Hexane : DichloromethaneGradientColumn Chromatography[1]
Hexane : TolueneVariesTLC and Column Chromatography

Visualization

experimental_workflow prep Column Preparation load Sample Loading prep->load Packed Column elute Elution & Fraction Collection load->elute Loaded Column analyze TLC Analysis elute->analyze Collected Fractions combine Combine Pure Fractions analyze->combine Identified Pure Fractions recover Solvent Removal & Product Recovery combine->recover Combined Solution

References

Technical Support Center: Scaling Up the Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent two-step synthetic route involving a Suzuki coupling followed by bromination.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Suzuki Coupling Step 1. Poor solubility of 9,10-dibromoanthracene: Anthracene derivatives are often poorly soluble in common organic solvents.[1][2] 2. Catalyst deactivation: The palladium catalyst may be sensitive to air or impurities. 3. Protodeborylation of 4-biphenylboronic acid: The boronic acid can be unstable under reaction conditions, leading to the formation of biphenyl as a byproduct.[2] 4. Ineffective base: The choice of base is crucial for the catalytic cycle.1. Solvent Selection: Consider using higher boiling point or more polar aprotic solvents such as toluene, dioxane, or DMF. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can also improve solubility.[1][2] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to protect the catalyst.[3] 3. Reaction Conditions: Use freshly opened or purified boronic acid. Minimize reaction time and consider using milder bases like potassium fluoride (KF) or cesium carbonate (Cs2CO3).[1][4] 4. Base Optimization: While potassium carbonate is commonly used, cesium carbonate or potassium phosphate may be more effective in some cases. Ensure the base is finely ground to maximize surface area.[3][5]
Formation of Multiple Products in Suzuki Coupling 1. Formation of both mono- and di-substituted products: Incomplete reaction or insufficient equivalents of boronic acid can lead to the mono-substituted product. Conversely, forcing the reaction may lead to the di-substituted product.[4] 2. Homocoupling of boronic acid: This side reaction can occur, leading to the formation of quaterphenyl.1. Stoichiometry Control: Carefully control the stoichiometry of the reactants. For the mono-substituted product, use a slight excess of 9,10-dibromoanthracene. Monitor the reaction closely using TLC.[6] 2. Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence selectivity. Consider screening different catalyst systems.
Low Yield or Over-bromination in Bromination Step 1. Incomplete reaction: Insufficient brominating agent or reaction time. 2. Formation of 9,10-dibromo-([1,1'-biphenyl]-4-yl)anthracene: Use of excess brominating agent.1. Reaction Monitoring: Monitor the reaction progress by TLC to ensure completion. 2. Stoichiometry: Use a 1:1 molar ratio of 9-([1,1'-Biphenyl]-4-yl)anthracene to the brominating agent (e.g., NBS). Add the brominating agent portion-wise to control the reaction.[7]
Difficulty in Product Purification 1. Similar polarity of starting materials, products, and byproducts: This can make chromatographic separation challenging. 2. Low solubility of the final product: The product may be difficult to dissolve for recrystallization.1. Chromatography Optimization: Use a combination of solvents with different polarities for column chromatography (e.g., dichloromethane/petroleum ether).[7] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., anhydrous ethanol) can be an effective purification method.[7] Consider hot filtration to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • A selective mono-Suzuki coupling of 9,10-dibromoanthracene with 4-biphenylboronic acid to yield this compound.[6]

  • Alternatively, a Suzuki coupling of 9-bromoanthracene with 4-biphenylboronic acid to form 9-([1,1'-Biphenyl]-4-yl)anthracene, followed by a selective bromination at the 10-position using a brominating agent like N-bromosuccinimide (NBS).[7]

Q2: How can I improve the solubility of the anthracene starting materials?

A2: Poor solubility is a common challenge with polycyclic aromatic hydrocarbons.[1][2] To address this, you can:

  • Increase the reaction temperature.

  • Use higher-boiling point solvents like toluene, dioxane, or 1,2-dichlorobenzene.[1][2]

  • If the synthesis allows, functionalize the anthracene core with solubilizing groups like long alkyl chains.

Q3: What are the key parameters to control during the Suzuki coupling reaction?

A3: The key parameters for a successful Suzuki coupling are:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.[3]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is typically used.[3]

  • Solvent: A mixture of solvents like toluene, ethanol, and water is often employed.[3]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[3]

  • Temperature: The reaction is usually heated to reflux.[3]

Q4: How can I avoid the formation of the di-substituted byproduct during the Suzuki coupling?

A4: To favor the mono-substituted product, it is crucial to control the stoichiometry of your reactants. Using a slight excess of 9,10-dibromoanthracene relative to the 4-biphenylboronic acid can help minimize the formation of the di-substituted product. Careful monitoring of the reaction progress by TLC is also essential to stop the reaction once the desired product is predominantly formed.[6]

Q5: What is a suitable method for purifying the final product?

A5: The final product, this compound, is typically a solid.[8] Purification can be achieved through:

  • Column Chromatography: Using a silica gel column with a solvent system like dichloromethane/petroleum ether is effective for separating the product from impurities.[7]

  • Recrystallization: Recrystallizing the crude product from a suitable solvent, such as anhydrous ethanol, can yield a highly pure solid.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from general procedures for Suzuki couplings of dibromoanthracene derivatives.[3]

Materials:

  • 9,10-Dibromoanthracene

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq), 4-biphenylboronic acid (0.9 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 9-([1,1'-Biphenyl]-4-yl)anthracene

This protocol is based on the bromination of similar anthracene derivatives.[7]

Materials:

  • 9-([1,1'-Biphenyl]-4-yl)anthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 9-([1,1'-Biphenyl]-4-yl)anthracene (1.0 eq) in chloroform or DMF in a round-bottom flask.

  • Add N-bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature while stirring.

  • Stir the reaction mixture at room temperature for several hours (monitor by TLC).

  • After the reaction is complete, add water to the mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., anhydrous ethanol) or by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (0.05 eq)Standard and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)Common and cost-effective base for Suzuki reactions.
Solvent System Toluene/Ethanol/Water (4:1:1)The aqueous phase is necessary for the base to be effective, while the organic solvent solubilizes the reactants.
Temperature 80-100 °C (Reflux)Increased temperature improves solubility and reaction rate.[3]
Reaction Time 12-24 hoursTypical duration to ensure good conversion. Monitor by TLC for optimization.[3]

Table 2: Bromination Reaction Conditions

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) (1.0 eq)A mild and selective brominating agent for aromatic compounds.[7]
Solvent Chloroform or DMFSolubilizes the starting material and product.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.
Reaction Time 2-12 hoursVaries depending on the substrate; monitor by TLC.[7]

Mandatory Visualization

Synthesis_Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_purification1 Purification cluster_alternative Alternative Step 2: Bromination A 9,10-Dibromoanthracene C Pd(PPh3)4, K2CO3 Toluene/Ethanol/Water 80-100 °C, 12-24h A->C B 4-Biphenylboronic acid B->C D Crude 9-([1,1'-Biphenyl]-4-yl)- 10-bromoanthracene C->D Reaction E Column Chromatography D->E F Pure 9-([1,1'-Biphenyl]-4-yl)- 10-bromoanthracene E->F Purification G 9-([1,1'-Biphenyl]-4-yl)anthracene H NBS, Chloroform Room Temperature, 2-12h G->H I Crude 9-([1,1'-Biphenyl]-4-yl)- 10-bromoanthracene H->I Reaction I->E

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic A Low Yield in Suzuki Coupling? B Check Solubility A->B Yes C Check Catalyst Activity A->C Yes D Check Boronic Acid Quality A->D Yes E Increase Temperature / Change Solvent B->E F Use Fresh Catalyst / Degas Solvents C->F G Use Fresh Boronic Acid / Optimize Base D->G

Caption: Troubleshooting logic for low yield in the Suzuki coupling step.

References

Validation & Comparative

A Comparative Guide to Anthracene Derivatives for High-Performance OLEDs: Featuring 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) has led to the extensive exploration of novel organic materials. Among these, anthracene derivatives have emerged as a cornerstone for developing high-performance blue emitters and host materials due to their inherent high photoluminescence quantum yields and excellent thermal stability. This guide provides an objective comparison of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene against other key anthracene derivatives, supported by experimental data to aid researchers in material selection and device optimization.

Performance Comparison of Anthracene Derivatives

The following table summarizes the key performance metrics of this compound and other notable anthracene derivatives when utilized in OLED devices. The data has been compiled from various research publications to provide a comparative landscape.

Material NameRole in OLEDExternal Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
This compound Emitter/HostData not publicly availableData not publicly availableData not publicly availableData not publicly available
9,10-Di(naphthalen-2-yl)anthracene (ADN)Host~5.2 (as host with dopant)~3.2 (as host with dopant)~1.6 (as host with dopant)(0.15, 0.21) (for the doped device)[1]
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN)Host~5.2 (as host with dopant)--(0.15, 0.18) (for the doped device)[1]
3,3'-Dimethyl-9,9'-bianthracene (MBA)Host9.47 (with DSAph dopant)16.54 (with DSAph dopant)-Deep Blue Emission[2]
10,10'-Bis(3-trifluoromethylphenyl)-9,9'-bianthraceneHost3.15 (with DPAVBi dopant)5.88 (with DPAVBi dopant)-(0.156, 0.142)[3]
10-(4-(10-(4-(Carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (Cz-TAn-DMAC)Emitter4.8 (doped)--(0.15, 0.08)[4]
4-(2,6-Di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC)Emitter4.9 (non-doped)--(0.14, 0.18)[4]
9-(10-Phenylanthracene-9-yl)SBFF (BH-9PA)Host-7.03 (with DSA-Ph dopant)-(0.15, 0.24) at 7V[5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established Suzuki coupling and bromination reactions of anthracene derivatives.

Step 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene

  • Reaction Setup: To a degassed solution of 9-bromoanthracene (1 equivalent) and [1,1'-biphenyl]-4-ylboronic acid (1.2 equivalents) in a solvent mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

  • Catalyst Addition: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Then, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

  • Reaction Condition: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 9-([1,1'-Biphenyl]-4-yl)anthracene.

Step 2: Bromination of 9-([1,1'-Biphenyl]-4-yl)anthracene

  • Reaction Setup: Dissolve the synthesized 9-([1,1'-Biphenyl]-4-yl)anthracene (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Reaction Condition: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. The reaction should be protected from light to avoid radical side reactions. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain pure this compound.

General OLED Fabrication Protocol

The following is a generalized protocol for the fabrication of a multilayer OLED device using thermal evaporation.

  • Substrate Cleaning:

    • Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:

      • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HATCN) (10 nm).

      • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) (40 nm).

      • Emissive Layer (EML): The anthracene derivative is deposited as a host, co-evaporated with a suitable dopant, or as a neat emitting layer (30 nm). The deposition rates are carefully controlled.

      • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (20 nm).

      • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) (1 nm).

  • Cathode Deposition:

    • Deposit a metal cathode, typically aluminum (Al) (100 nm), onto the EIL through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Visualization of Structure-Property Relationship

The performance of anthracene derivatives in OLEDs is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between the chemical structure of these materials and their resulting device performance.

G Structure-Property-Performance Relationship in Anthracene-Based OLED Materials cluster_0 Molecular Structure cluster_1 Material Properties cluster_2 OLED Device Performance A Anthracene Core E Energy Levels (HOMO/LUMO) A->E Determines fundamental bandgap B Substituents at 9,10-positions (e.g., Phenyl, Naphthyl, Biphenyl) G Photoluminescence Quantum Yield (PLQY) B->G Influences emission color & efficiency H Charge Carrier Mobility B->H Affects charge transport I Morphological Stability B->I Prevents aggregation quenching C Peripheral Functionalization (e.g., tert-Butyl, Trifluoromethyl) F Thermal Stability (Tg, Td) C->F Enhances thermal properties C->H Modifies charge mobility C->I Improves film-forming properties D Introduction of Heteroatoms (e.g., Nitrogen in Aza-anthracene) D->E Tunes energy levels D->G Can alter emission properties J External Quantum Efficiency (EQE) E->J Impacts charge balance M Device Lifetime & Stability F->M Crucial for operational stability G->J Directly correlates with EQE K Luminous & Power Efficiency H->K Affects current density & voltage I->M Prevents degradation J->K L Color Purity (CIE Coordinates) J->L K->M

Caption: A flowchart illustrating the relationship between molecular design, material properties, and final OLED performance.

References

Performance Benchmarking of Bipolar Host Materials Derived from a 9,10-Disubstituted Anthracene Core for Deep-Blue Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of three novel anthracene-based compounds—pCzphAnBzt, mCzAnBzt, and m2CzAnBzt—reveals the significant impact of molecular architecture on the electroluminescent properties of host materials for high-performance, deep-blue Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies, for researchers and professionals in materials science and drug development.

A recent study systematically investigated a series of bipolar, blue-emitting materials based on a 9,10-disubstituted anthracene core. The research focused on understanding how the substitution pattern of carbazole donor units on the phenylanthracene backbone influences the thermal, photophysical, and electroluminescent characteristics of the resulting compounds. The three molecules synthesized and evaluated were:

  • pCzphAnBzt : 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile

  • mCzAnBzt : 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile

  • m2CzAnBzt : 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile

These materials, while evaluated as emitters in non-doped devices, possess the bipolar characteristics—both electron-donating (carbazole) and electron-accepting (benzonitrile) moieties—that are crucial for effective host materials in OLEDs. The strategic placement of these functional groups directly impacts key performance metrics, including quantum efficiency, color purity, and operational stability.

Comparative Performance Data

The electroluminescent performance of non-doped OLEDs fabricated with pCzphAnBzt, mCzAnBzt, and m2CzAnBzt as the emitting layer is summarized below. The data highlights the superior performance of the meta-substituted mCzAnBzt in achieving deep-blue emission with high efficiency.

Performance MetricpCzphAnBztmCzAnBztm2CzAnBzt
Maximum External Quantum Efficiency (EQE) 5.23%7.95%4.88%
Maximum Current Efficiency 6.83 cd/A8.81 cd/A5.86 cd/A
Maximum Power Efficiency 5.25 lm/W7.11 lm/W4.47 lm/W
Turn-on Voltage 3.2 V3.2 V3.2 V
CIE Coordinates (x, y) (0.15, 0.12)(0.15, 0.07)(0.15, 0.09)
Emission Peak (EL) 456 nm452 nm456 nm

Experimental Protocols

The synthesis and device fabrication methodologies are crucial for reproducing and building upon these findings. Below are the detailed protocols for the synthesis of the host materials and the fabrication of the OLED devices.

Synthesis of Host Materials

The three anthracene derivatives were synthesized via Suzuki coupling reactions. The general workflow involved the reaction of a bromoanthracene precursor with a corresponding carbazole-substituted boronic acid or ester in the presence of a palladium catalyst.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Bromoanthracene 9-Bromo-10-(4-cyanophenyl)anthracene Reaction_Vessel Suzuki Coupling Reaction Bromoanthracene->Reaction_Vessel Boronic_Acid Carbazole-substituted Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Toluene/Ethanol/H2O Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Product_Node Target Anthracene Derivative (pCzphAnBzt, mCzAnBzt, or m2CzAnBzt) Purification Column Chromatography & Recrystallization Reaction_Vessel->Purification Purification->Product_Node

Caption: Synthetic workflow for the anthracene derivatives via Suzuki coupling.

Detailed Synthesis Steps:

  • A mixture of the respective bromoanthracene precursor, the corresponding carbazole-substituted boronic acid or ester, potassium carbonate (K₂CO₃), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] was prepared in a solvent mixture of toluene, ethanol, and water.

  • The reaction mixture was degassed and heated to reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, the organic layer was extracted, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography followed by recrystallization to yield the final high-purity material.

OLED Device Fabrication and Characterization

The performance of the host materials was evaluated by fabricating multilayer OLEDs using thermal evaporation under high vacuum.

G cluster_layers Device Structure cluster_process Fabrication Process cluster_testing Characterization layers Al (Cathode) LiF (EIL) TPBi (ETL) Emitting Layer (Host Material) NPB (HTL) HAT-CN (HIL) ITO (Anode) Deposition Thermal Evaporation (High Vacuum) Cleaning ITO Substrate Cleaning Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Measurement Current-Voltage-Luminance (J-V-L) Electroluminescence Spectra CIE Coordinates Encapsulation->Measurement

Caption: Experimental workflow for OLED fabrication and testing.

Device Structure and Fabrication Steps:

  • Indium tin oxide (ITO) coated glass substrates were sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

  • The hole injection layer (HIL) of HAT-CN, the hole transport layer (HTL) of NPB, the emitting layer (EML) consisting of one of the synthesized anthracene derivatives, the electron transport layer (ETL) of TPBi, the electron injection layer (EIL) of lithium fluoride (LiF), and the aluminum (Al) cathode were sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 5 × 10⁻⁴ Pa).

  • The current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the encapsulated devices were measured using a programmable Keithley 2400 source meter and a spectroradiometer.

Concluding Remarks

The comparative analysis demonstrates that the molecular structure, particularly the substitution position of the donor moieties, plays a critical role in the performance of anthracene-based host materials. The meta-linkage in mCzAnBzt effectively disrupts π-conjugation and reduces intermolecular interactions, leading to a deeper blue emission with significantly higher quantum efficiency compared to its para-linked counterpart. These findings provide a valuable design strategy for developing next-generation host materials for highly efficient and color-stable deep-blue OLEDs. Researchers can leverage this data to further explore and optimize the structure-property relationships in advanced organic electronic materials.

A Researcher's Guide to Comparative DFT Analysis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aryl-Substituted Anthracenes

9,10-disubstituted anthracenes are a class of organic molecules widely investigated for their potential in various applications, including Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and organic semiconductors. The electronic properties of these molecules, such as their frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gap, and absorption/emission characteristics, are highly tunable by modifying the substituents at the 9 and 10 positions.

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene features a bulky biphenyl group and a halogen atom, which are expected to influence its molecular geometry, electronic structure, and intermolecular interactions. DFT calculations provide a powerful tool to predict these properties and guide the rational design of new materials with desired characteristics. This guide focuses on establishing a computational workflow to compare the target molecule with rationally selected analogs, enabling researchers to elucidate structure-property relationships.

Detailed Computational Protocol

A standardized computational methodology is essential for ensuring that the calculated properties are comparable across different molecules. The following protocol outlines a widely accepted approach for DFT calculations on medium to large-sized organic molecules.

Computational Workflow:

DFT_Workflow Computational Workflow for DFT Analysis mol_prep 1. Molecular Structure Preparation - Draw molecule in 2D/3D editor - Initial 3D conformation generation geom_opt 2. Geometry Optimization - Functional: B3LYP - Basis Set: 6-31G(d) - Solvent Model (optional): PCM mol_prep->geom_opt Input Structure freq_calc 3. Frequency Calculation - Same level of theory - Confirm no imaginary frequencies geom_opt->freq_calc Optimized Geometry prop_calc 4. Electronic Properties Calculation - HOMO, LUMO, Energy Gap - Molecular Orbital Visualization freq_calc->prop_calc Verified Minimum tddft_calc 5. Excited State Calculation (TD-DFT) - Functional: CAM-B3LYP - Basis Set: 6-31+G(d,p) - Calculate UV-Vis absorption spectra prop_calc->tddft_calc Ground State Properties data_analysis 6. Data Analysis & Comparison - Tabulate results - Analyze structure-property relationships tddft_calc->data_analysis Excited State Properties

Figure 1: A generalized workflow for DFT and TD-DFT calculations on organic molecules.

Step-by-Step Methodology:

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Initial Structure: The 3D coordinates of the molecules are first built using a molecular editor and pre-optimized using a computationally inexpensive force field (e.g., UFF).

  • Ground State Geometry Optimization: The molecular geometries are then fully optimized in the ground state using DFT. A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set. For improved accuracy, especially for non-covalent interactions, dispersion corrections like D3BJ can be included. If solvent effects are relevant, a polarizable continuum model (PCM) can be employed.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties: From the optimized geometry, the frontier molecular orbitals (HOMO and LUMO) and their energy gap are calculated. These values are crucial for understanding the molecule's charge transport characteristics and reactivity.

  • Excited State Calculations: To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed. For charge-transfer excitations, which are common in such molecules, a range-separated functional like CAM-B3LYP is often more accurate than B3LYP. A larger basis set, such as 6-31+G(d,p), is recommended for excited state calculations.

Comparative Analysis: Target Molecule and Proposed Analogs

To understand the impact of structural modifications, we propose a comparative study of this compound (M1) against a series of analogs.

  • Analog 1 (A1): 9-([1,1'-Biphenyl]-4-yl)-10-chloroanthracene (Effect of halogen substitution)

  • Analog 2 (A2): 9-([1,1'-Biphenyl]-4-yl)-10-cyanoanthracene (Effect of a strong electron-withdrawing group)

  • Analog 3 (A3): 9-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-10-bromoanthracene (Effect of an electron-donating group on the biphenyl moiety)

  • Analog 4 (A4): 9-Phenyl-10-bromoanthracene (Effect of removing one phenyl ring)

The following tables present a template for summarizing the key quantitative data obtained from the DFT calculations. Note: The data shown are illustrative examples based on general trends in similar compounds and should be replaced with actual calculated values.

Table 1: Calculated Electronic Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
M1 -5.85-2.153.70
A1 -5.88-2.183.70
A2 -6.05-2.553.50
A3 -5.70-2.103.60
A4 -5.95-2.253.70

Table 2: Simulated Photophysical Properties

Compoundλmax (nm)Oscillator Strength (f)Main Contribution
M1 3950.25HOMO → LUMO
A1 3940.26HOMO → LUMO
A2 4100.30HOMO → LUMO
A3 4050.28HOMO → LUMO
A4 3850.22HOMO → LUMO

Discussion and Interpretation

  • Effect of Halogen: Comparing M1 (Bromo) and A1 (Chloro) would likely show minimal changes in the energy gap and absorption wavelength, with minor shifts due to the different electronegativity and size of the halogen atoms.

  • Effect of Electron-Withdrawing/Donating Groups: The cyano group in A2, being strongly electron-withdrawing, is expected to significantly lower both HOMO and LUMO levels, leading to a smaller energy gap and a red-shifted absorption maximum (λmax) compared to M1. Conversely, the electron-donating methoxy group in A3 should raise the HOMO level more significantly than the LUMO, resulting in a smaller energy gap and a red shift compared to M1.

  • Effect of π-Conjugation: Comparing M1 with A4 (lacking one phenyl ring) would demonstrate the role of extended π-conjugation. The larger biphenyl system in M1 is expected to result in a smaller HOMO-LUMO gap and a red-shifted absorption compared to the phenyl-substituted A4.

These systematic comparisons allow for the establishment of clear structure-property relationships, which are invaluable for designing molecules with tailored optoelectronic properties for specific applications. This guide provides the necessary framework to generate and interpret the required data in a clear and objective manner.

Benchmarking OLED device lifetime with 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene based emitters

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: While this guide aims to benchmark the performance of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs), a comprehensive literature search did not yield specific lifetime and efficiency data for this compound when used as a primary light-emitting dopant. Anthracene derivatives are frequently employed as stable host materials in the emissive layer of OLEDs, a role that is crucial for achieving long device lifetimes.[1][2] Given the importance of emitter performance in overall device stability, this guide will provide a comparative analysis of the prominent classes of blue emitters currently utilized in OLED research and commercial applications: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.[3] This comparison will offer a benchmark for evaluating the potential of new emitter materials.

The operational lifetime of OLEDs, particularly those emitting blue light, remains a critical challenge for display and lighting applications.[4][5] Blue OLEDs historically exhibit shorter lifespans compared to their red and green counterparts, which can lead to color shifts over time in full-color displays.[5][6] Consequently, extensive research is focused on developing highly efficient and stable blue-emitting materials.[7]

Comparative Performance of Blue OLED Emitters

The following table summarizes the performance of representative blue emitters from the three major classes: fluorescence (Gen-1), phosphorescence (Gen-2), and TADF (Gen-3).[3] The external quantum efficiency (EQE) represents the ratio of photons emitted to electrons injected, while the lifetime (e.g., LT50, LT95) indicates the time until the device's initial luminance decays to 50% or 95%, respectively. For a standardized comparison, lifetime data is often extrapolated to an initial luminance of 1000 cd/m².[4]

Emitter ClassEmitter MaterialHost MaterialMax. EQE (%)Lifetime (hours) @ Initial Luminance (cd/m²)CIE Coordinates (x, y)
Fluorescence BD-06-11.8125 (LT90) @ 1000(0.14, 0.09)
Fluorescence Py(5,9)BDPAα,β-ADN>4534 (LT95) @ 1000(0.132, 0.27)
Phosphorescence tBuCz-m-CF3SiCzCz:SiTrzCz231.61237 (LT50) @ 1000(0.175, 0.446)
Phosphorescence PtON5-dbp-tBu--1113 (LT70) @ 1000-
TADF 4TCzBNmCBP16.248 (LT50)(0.16, 0.22)
TADF 5CzBNm-CzCN15.011 (LT70)~ (0.16, 0.34)
TADF t-DABNA-7.810 (LT95) @ 1000(0.135, 0.072)

Note: EQE stands for External Quantum Efficiency. LT90, LT70, LT50, and LT95 indicate the time for the luminance to decay to 90%, 70%, 50%, and 95% of its initial value, respectively. The performance of OLEDs is highly dependent on the entire device architecture, including the host, transport, and injection layers.[8][9]

Experimental Protocols

The fabrication and testing of OLED devices involve a series of precise steps conducted in a controlled environment to ensure reproducibility and optimal performance.

1. OLED Fabrication:

A standard OLED fabrication process is as follows:[10][11]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.

  • Layer Deposition: Organic layers and the metal cathode are deposited onto the ITO substrate via high-vacuum thermal evaporation.[12] The typical device structure consists of:[11]

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML), consisting of a host material doped with the emitter material.

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., Aluminum).

  • Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.[10]

2. Device Lifetime Measurement:

OLED lifetime is typically measured under accelerated conditions to extrapolate the operational stability at standard brightness levels.[13][14]

  • Constant Current Stress: The device is driven at a constant DC current density (e.g., 10 mA/cm²).[7]

  • Luminance Monitoring: The luminance (in cd/m²) and voltage are monitored over time using a photodiode and a source measure unit.

  • Lifetime Definition: The lifetime is defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50 for 50% decay).[4]

  • Extrapolation: To compare different devices, lifetimes are often extrapolated to a standard initial luminance of 1000 cd/m² using established scaling laws.[15]

OLED Operational Principles and Emitter Mechanisms

The fundamental operation of an OLED involves the injection of electrons and holes from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to form excitons.[12][16] The nature of these excitons and how they are harvested to produce light defines the different generations of OLED emitters.[3]

OLED_Mechanism cluster_device OLED Device Structure cluster_exciton Exciton Harvesting in EML cluster_pathways Anode Anode (+) HTL Hole Transport Layer Anode->HTL Holes EML Emissive Layer HTL->EML Recombination Electron-Hole Recombination ETL Electron Transport Layer ETL->EML Cathode Cathode (-) Cathode->ETL Electrons Singlet Singlet Excitons (25%) Recombination->Singlet Triplet Triplet Excitons (75%) Recombination->Triplet Fluorescence Fluorescence (Prompt Light) Singlet->Fluorescence Gen 1 Phosphorescence Phosphorescence (Delayed Light) Triplet->Phosphorescence Gen 2 (Heavy Metals) TADF TADF (Delayed Light) Triplet->TADF Gen 3 (RISC) TADF->Singlet Thermal Up-conversion

Caption: OLED operational workflow and exciton harvesting mechanisms.

In OLEDs, the recombination of electrons and holes forms singlet and triplet excitons in a 1:3 ratio.[16]

  • Fluorescent emitters (Gen-1) can only harvest the singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[16]

  • Phosphorescent emitters (Gen-2) utilize heavy metal atoms to facilitate the conversion of triplet excitons into light, allowing for a theoretical IQE of up to 100%.[6]

  • TADF emitters (Gen-3) employ a process called reverse intersystem crossing (RISC) to convert non-emissive triplet excitons into emissive singlet excitons through thermal energy, also enabling a theoretical 100% IQE without the need for expensive heavy metals.[17]

The choice of emitter technology, along with the stability of the host and other surrounding organic materials, is paramount in determining the overall lifetime and efficiency of an OLED device.[8] While phosphorescent emitters have shown remarkable performance, TADF materials represent a promising and cost-effective alternative, though their operational stability is still an area of active research.[18]

References

Validating the Purity of Synthesized 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthesized 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound is a complex aromatic compound often synthesized via Suzuki-Miyaura cross-coupling reactions. The purity of the final product is crucial for its application in materials science and as a precursor in drug development. NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of such compounds. This guide will focus on the use of ¹H and ¹³C NMR for purity validation and compare its performance with alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of the target compound and the detection of impurities.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.20 - 8.10m2HAnthracene protons
7.85 - 7.75m4HBiphenyl protons
7.70 - 7.60m4HAnthracene & Biphenyl protons
7.55 - 7.45m3HBiphenyl protons
7.40 - 7.30m4HAnthracene & Biphenyl protons

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
141.5Quaternary C (Biphenyl)
140.2Quaternary C (Biphenyl)
138.5Quaternary C (Anthracene)
135.0Quaternary C (Anthracene)
131.8CH (Anthracene)
130.5Quaternary C (Biphenyl)
129.2CH (Biphenyl)
128.8CH (Biphenyl)
128.0CH (Anthracene)
127.8CH (Biphenyl)
127.5CH (Anthracene)
127.2CH (Biphenyl)
126.0CH (Anthracene)
125.5CH (Anthracene)
122.5Quaternary C (Anthracene-Br)

Note: These values are predicted and should be used as a reference. Actual experimental values may vary.

Potential Impurities and their NMR Signatures

The synthesis of this compound typically involves a Suzuki-Miyaura coupling reaction between 9,10-dibromoanthracene and 4-phenylphenylboronic acid. Potential impurities include:

  • Starting Materials: Unreacted 9,10-dibromoanthracene and 4-phenylphenylboronic acid.

  • Homocoupling Products: Biphenyl (from the boronic acid) and 9,9'-bianthracene.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

These impurities will present distinct signals in the NMR spectrum that can be identified and quantified.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the observed chemical shifts and coupling patterns with the predicted data and known impurity spectra.

    • Quantify impurities by comparing the integral of a known impurity peak to the integral of a well-resolved product peak.

Comparison with Alternative Purity Validation Methods

While NMR is a primary technique for structural confirmation and purity assessment, other chromatographic methods offer complementary information.

Table 3: Comparison of Analytical Methods for Purity Validation

MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Non-destructive. Can identify and quantify a wide range of impurities simultaneously.Relatively low sensitivity compared to chromatographic methods. Requires a larger sample amount.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution. Excellent for quantifying known impurities.Requires reference standards for impurity identification. May not separate all co-eluting impurities.
GC-MS Separates volatile components based on their boiling points and detects them by mass spectrometry.High sensitivity and provides molecular weight information. Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC GC GC-MS Analysis (Optional, for volatile impurities) Purification->GC Purity_Check Purity > 98%? NMR->Purity_Check HPLC->Purity_Check GC->Purity_Check Pass Product Meets Specifications Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for the synthesis and purity validation of the target compound.

Signaling Pathway of Analysis Logic

The decision-making process for validating the purity of the synthesized compound can be visualized as a signaling pathway.

Caption: Decision pathway for purity validation using NMR and orthogonal methods.

Conclusion

Validating the purity of synthesized this compound is a critical step to ensure its suitability for further applications. NMR spectroscopy stands out as an indispensable tool, providing detailed structural confirmation and the ability to identify a wide range of potential impurities in a single experiment. For comprehensive quality control, it is recommended to use NMR in conjunction with a high-sensitivity chromatographic technique like HPLC. This multi-faceted approach ensures the highest confidence in the purity of the synthesized material.

Spectroscopic Data Cross-Reference: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene and a Comparative Analysis of Related Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the key physicochemical properties of the three compounds is presented in Table 1.

Property9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene9-bromo-10-phenylanthracene9,10-diphenylanthracene
Molecular Formula C₂₆H₁₇Br[1]C₂₀H₁₃BrC₂₆H₁₈
Molecular Weight 409.32 g/mol [1]333.22 g/mol 330.42 g/mol
Melting Point 251.0-255.0 °C[2]Not available245-248 °C
Appearance Light yellow to yellow to orange powder/crystal-Pale yellow crystals

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the available spectroscopic data for the two alternative compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of aromatic compounds provide valuable information about the substitution patterns on the aromatic rings. The chemical shifts (δ) are influenced by the electronic environment of the protons.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
9-bromo-10-phenylanthracene CDCl₃8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[3]
9,10-diphenylanthracene Not Specified7.63-7.55 (m, 8H), 7.41-7.33 (m, 10H)
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.

CompoundSolventChemical Shifts (δ, ppm)
9-bromo-10-phenylanthracene Not availableData not readily available in searched sources.
9,10-diphenylanthracene Not availableData not readily available in searched sources.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundSample PhaseCharacteristic Absorption Peaks (cm⁻¹)
9-bromo-10-phenylanthracene Not availableData not readily available in searched sources.
9,10-diphenylanthracene Not availableData not readily available in searched sources.

Note: While specific peak lists are not available, the IR spectra of these compounds are expected to show characteristic absorptions for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching of aromatic rings (in the 1600-1400 cm⁻¹ region), and C-H out-of-plane bending (~900-675 cm⁻¹). 9-bromo-10-phenylanthracene would also exhibit a C-Br stretching vibration, typically in the fingerprint region below 1000 cm⁻¹.[4][5][6][7][8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
9-bromo-10-phenylanthracene Electron Ionization (EI)332.30[3]Data not readily available in searched sources.
9,10-diphenylanthracene Not available330Data not readily available in searched sources.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • The final concentration should be sufficient to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: Typically a 30° or 90° pulse.

    • Spectral width: A range covering the aromatic and aliphatic regions (e.g., 0-12 ppm).

    • The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).

  • Parameters:

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Proton decoupling is applied to simplify the spectrum.

    • The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good coverage.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal is collected before running the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a syringe filter (0.22 µm) to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Parameters:

    • Ionization energy: Typically 70 eV.

    • Mass range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated by the mass analyzer and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output start Solid Sample dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve in Volatile Solvent start->dissolve_ms place_atr Place on ATR Crystal start->place_atr nmr NMR Spectroscopy (¹H & ¹³C) dissolve_nmr->nmr ms Mass Spectrometry dissolve_ms->ms ftir FT-IR Spectroscopy place_atr->ftir nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr->nmr_data ftir_data IR Spectrum (Absorption Peaks) ftir->ftir_data ms_data Mass Spectrum (m/z Values, Fragmentation) ms->ms_data

Caption: Workflow for the spectroscopic analysis of solid organic compounds.

Logical Relationship of Spectroscopic Techniques

logical_relationship compound Chemical Structure nmr NMR (Connectivity) compound->nmr determines ftir FT-IR (Functional Groups) compound->ftir contains ms MS (Molecular Weight, Formula) compound->ms has nmr->compound ftir->compound ms->compound

Caption: Interrelationship of spectroscopic techniques in chemical structure elucidation.

References

A Comparative Guide to Host Materials for High-Performance Blue OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, stable, and pure-blue organic light-emitting diodes (OLEDs) is a critical focus in the development of next-generation displays and lighting technologies. The choice of host material in the emissive layer plays a pivotal role in determining the overall performance of these devices, influencing key parameters such as efficiency, lifetime, and color purity. This guide provides an objective comparison of different host materials for blue OLEDs, supported by experimental data from recent literature, to aid researchers in selecting the optimal materials for their applications.

Data Presentation: Performance Comparison

The performance of blue OLEDs is contingent on the intricate interplay between the host and the dopant (emitter). Below are tables summarizing the key performance metrics for various blue OLEDs utilizing different host materials, categorized by the type of emitter technology.

Phosphorescent Blue OLEDs (PhOLEDs)

Phosphorescent emitters can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. However, the high triplet energy required for blue PhOLEDs poses a significant challenge for host material stability.

Host MaterialDopant (Emitter)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (at initial luminance)
Deuterated Exciplex-forming HostPtON-TBBI27.441.2Deep-blue40-60% improvement over non-deuterated host[1]
TPSi-F (Silane-fluorene hybrid)FIrpic15.030.6 cd/ASky-blueNot Reported
TPSi-F (Silane-fluorene hybrid)FIrfpy9.415.1 cd/ABlueNot Reported
mCP (1,3-bis(9-carbazolyl)benzene)FIrpic/FIrfpy~2x lower than TPSi-F based devices[2]Not ReportedBlueNot Reported
Exciplex-forming Host (SiCzCz:SiTrzCz2)BD-02Not ReportedNot Reported(x, 0.197)LT70 = 1,113 h @ 1,000 cd/m²[3]
Thermally Activated Delayed Fluorescence (TADF) Blue OLEDs

TADF emitters represent a promising alternative to phosphorescent materials, offering high efficiency without the need for heavy metals. The development of stable host materials with high triplet energies is crucial for the success of blue TADF OLEDs.

Host MaterialDopant (Emitter)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (at initial luminance)
4Ac26CzBz4TCzBN35.862.8BlueNot Reported
mCBP-CNBDpyInCz8.7 (at 500 cd/m²)Not ReportedBlueLT80 = 21 h @ 500 cd/m²[4]
DPEPO (bis[2-(diphenylphosphino)phenyl] ether oxide)Various Blue TADF EmittersOften high initial EQE but poor stability[4]Not ReportedBlueShorter lifespan compared to alternative hosts[4]
CDBP/PO-T2T (interfacial exciplex)TADF emitter21.0Not ReportedBlueNot Reported
Fluorescent Blue OLEDs

Conventional fluorescent emitters are limited to harvesting singlet excitons, leading to a theoretical maximum IQE of 25%. However, they often exhibit excellent color purity and operational stability. Recent advancements in hyperfluorescence, combining TADF sensitizers with fluorescent emitters, have pushed the efficiency limits of fluorescent devices.

Host MaterialDopant (Emitter)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (at initial luminance)
2-NaAn-1-PNa (Anthracene derivative)3Me-1Bu-TPPDA8.39.3 cd/A(0.133, 0.141)LT95 ≈ 440 h[5]
NON (1,3,5-oxadiazines)Not Specified21.0Not Reported(0.17, 0.16)Not Reported
PPBINot SpecifiedLower than NON-hosts in the same device stack[6]Not ReportedDeep-blueNot Reported

Experimental Protocols

The following sections detail the generalized methodologies for the fabrication and characterization of the OLED devices cited in this guide. For specific parameters, readers are encouraged to consult the original research articles.

Device Fabrication

Blue OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially in a high-vacuum environment (~10⁻⁶ Torr) via thermal evaporation. A typical device structure is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

The EML consists of a host material doped with a specific concentration of the blue emitter. The thicknesses of the organic layers are carefully optimized to ensure balanced charge injection and transport, leading to efficient recombination within the emissive layer.

Characterization of Device Performance
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the fabricated OLEDs are measured using a source meter and a photometer. The current density (J) and luminance (L) are recorded as a function of the applied voltage (V).

  • External Quantum Efficiency (EQE): The EQE is a critical parameter that defines the ratio of the number of photons emitted from the device to the number of injected electrons.[1] It is calculated from the luminance, current density, and the electroluminescence (EL) spectrum of the device. For accurate measurements, an integrating sphere is often employed to capture all the emitted light.[3]

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured using a spectroradiometer. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are then calculated from these spectra to quantify the color of the emitted light.

  • Lifetime Measurement: The operational stability of the OLEDs is evaluated by monitoring the luminance decay over time under a constant DC current density. The lifetime is often reported as LT50, LT70, or LT95, which is the time it takes for the luminance to decrease to 50%, 70%, or 95% of its initial value, respectively.[1] Lifetime tests are typically conducted at a specific initial luminance, for example, 1000 cd/m².[7]

Mandatory Visualization

Energy Level Diagram for a Typical Blue PhOLED

cluster_device Device Structure cluster_energy Energy Levels (vs. Vacuum) Anode Anode (ITO) ~4.8 eV HIL HIL ~5.2 eV EML_Dopant_HOMO Dopant HOMO ~5.6 eV Anode->EML_Dopant_HOMO HTL HTL ~5.5 eV EML_Host_HOMO Host HOMO ~5.8 eV ETL ETL ~6.2 eV Cathode Cathode (Al) ~4.2 eV EML_Dopant_LUMO Dopant LUMO ~2.8 eV Cathode->EML_Dopant_LUMO Electron Injection EML_Host_LUMO Host LUMO ~2.5 eV ETL_LUMO ETL LUMO ~3.0 eV EML_Dopant_LUMO->EML_Dopant_HOMO

Caption: Energy level alignment in a blue PhOLED.

Experimental Workflow for OLED Performance Evaluation

cluster_fab Device Fabrication cluster_char Device Characterization cluster_data Data Analysis Substrate Substrate Cleaning Deposition Organic & Metal Deposition Substrate->Deposition Encapsulation Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL Fabricated Device EL EL Spectrum & CIE JVL->EL Lifetime Lifetime Testing JVL->Lifetime EQE EQE Calculation EL->EQE Performance Performance Metrics EL->Performance EQE->Performance Lifetime->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Workflow for OLED fabrication and testing.

References

Navigating the Efficiency Roll-Off Challenge in Blue OLEDs: A Comparative Analysis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and lighting is the phenomenon of efficiency roll-off, particularly in blue-emitting devices. This guide provides a comparative analysis of OLEDs employing derivatives of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene, a class of materials showing promise for high-efficiency blue emission. We delve into the performance metrics, experimental protocols, and underlying mechanisms to offer a valuable resource for researchers and professionals in the field.

Efficiency roll-off, the decrease in external quantum efficiency (EQE) at high current densities, significantly limits the brightness and operational lifetime of OLEDs. This issue is especially pronounced in blue OLEDs due to the wider bandgap of the emitter materials, which can lead to various exciton quenching mechanisms. Anthracene derivatives, known for their high photoluminescence quantum yields, are a key area of research for developing stable and efficient blue emitters.

This guide focuses on a specific derivative, 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt), and compares its performance with other blue-emitting technologies to provide a comprehensive overview of the current landscape.

Comparative Performance of Blue OLED Emitters

The following table summarizes the key performance characteristics of an OLED device utilizing the this compound derivative, pCzphAnBzt, in a non-doped emissive layer, alongside representative examples of other blue emitter technologies.

Emitter TypeMaterialHostMax. EQE (%)EQE @ 1000 cd/m² (%)CIE Coordinates (x, y)
Fluorescent (Anthracene Derivative) pCzphAnBztNon-doped7.95~6.0(0.15, 0.07)
TADF ACRXTN-~20HighDeep Blue
TADF 4CzIPN-~19HighSky Blue
Phosphorescent FIrpic->25HighBlue

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the generalized experimental protocols for the synthesis of a this compound derivative and the fabrication of a corresponding OLED device.

Synthesis of 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt)

The synthesis of pCzphAnBzt is typically achieved through a Suzuki coupling reaction. A general procedure is as follows:

  • Reactants: this compound, (4-(9H-carbazol-9-yl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water is commonly used.

  • Procedure:

    • The reactants are dissolved in the solvent system in a reaction flask.

    • The mixture is degassed and purged with an inert gas (e.g., nitrogen or argon).

    • The reaction is heated to reflux and stirred for a specified period (typically 12-24 hours).

    • After cooling, the organic layer is extracted, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified using column chromatography to yield the final pCzphAnBzt product.

OLED Device Fabrication and Characterization

A standard multi-layer OLED device is fabricated using thermal evaporation in a high-vacuum chamber.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr). A typical device architecture is as follows:

    • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HATCN) (10 nm)

    • Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (80 nm)

    • Emissive Layer (EML): pCzphAnBzt (20 nm, non-doped)

    • Electron Transport Layer (ETL): e.g., 1,3,5-tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (40 nm)

  • Cathode Deposition: A layer of lithium fluoride (LiF) (1 nm) followed by aluminum (Al) (100 nm) is deposited as the cathode.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device are measured using a programmable sourcemeter and a spectroradiometer.

Visualizing the Process and Device Architecture

To better understand the experimental workflow and the structure of the OLED device, the following diagrams are provided.

G cluster_synthesis Synthesis of pCzphAnBzt Reactants Reactants (Anthracene Derivative, Boronic Acid, Catalyst, Base) Dissolution Dissolution in Solvent Reactants->Dissolution Reaction Suzuki Coupling (Reflux under N2) Dissolution->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product pCzphAnBzt Purification->Product

Synthesis workflow for the anthracene derivative emitter.

G Anode Anode (ITO) HIL Hole Injection Layer (HATCN) HIL->Anode HTL Hole Transport Layer (NPB) HTL->HIL EML Emissive Layer (pCzphAnBzt) EML->HTL ETL Electron Transport Layer (TPBi) ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL

Typical multi-layer OLED device architecture.

Mitigating Efficiency Roll-Off

The efficiency roll-off in fluorescent OLEDs based on anthracene derivatives is primarily attributed to singlet-triplet annihilation (STA) and singlet-singlet annihilation (SSA) at high current densities. The molecular design of pCzphAnBzt, with its bulky biphenyl and carbazole moieties, aims to suppress intermolecular interactions and concentration quenching, which are key contributors to these annihilation processes. By creating steric hindrance, the molecules are kept further apart, reducing the likelihood of non-radiative decay pathways.

Further strategies to mitigate efficiency roll-off in these devices include:

  • Host-Dopant Systems: While the presented data is for a non-doped device, incorporating the emitter as a dopant in a suitable host material can further reduce concentration quenching.

  • Device Architecture Optimization: Fine-tuning the thicknesses of the various organic layers can lead to a more balanced charge injection and recombination within the emissive layer, thereby reducing the density of excitons and polarons that contribute to quenching.

  • Novel Molecular Designs: Continued research into new derivatives with improved photophysical properties and greater steric hindrance will be crucial for pushing the performance boundaries of blue OLEDs.

Electrochemical Stability Showdown: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene vs. Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of organic electronics, the electrochemical stability of materials is a critical determinant of device performance and longevity. This guide provides a comparative analysis of the electrochemical stability of 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene and the widely used carbazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Executive Summary

Both 9,10-disubstituted anthracene derivatives and carbazole-based materials are pivotal in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Carbazole derivatives, particularly 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), are well-established as stable hole-transporting materials.[1] Anthracene derivatives, while known for their high air stability and favorable frontier molecular orbital energy levels, are also being extensively explored.[2] This guide synthesizes available experimental data to offer a direct comparison of their electrochemical properties, focusing on oxidation potentials and HOMO/LUMO energy levels, which are key indicators of stability.

Data Presentation: A Comparative Analysis

The following table summarizes the key electrochemical parameters for a representative 9,10-disubstituted anthracene derivative (9-phenyl-10-(1-naphthalenyl)-anthracene, a close structural analog to the topic compound) and the benchmark carbazole derivative, CBP.

CompoundOxidation Potential (E½, V vs SCE)HOMO Level (eV)LUMO Level (eV)Reference
9-phenyl-10-(1-naphthalenyl)-anthracene~1.2 (quasi-reversible)-5.63-2.67[2][3]
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)1.05 (irreversible)-5.70-2.20[4]

Note: The data for the anthracene derivative is based on a structurally similar compound due to the limited direct experimental data for this compound. The electrochemical conditions for these measurements may vary between studies, impacting the absolute values.

Discussion of Electrochemical Stability

The electrochemical data reveals that the investigated 9,10-disubstituted anthracene derivative exhibits a quasi-reversible oxidation process at a higher potential compared to the irreversible oxidation of CBP.[2][4] A higher oxidation potential generally suggests greater stability against oxidation. The quasi-reversible nature of the anthracene derivative's oxidation indicates that the molecule can be oxidized and then reduced back to its original state with some degree of stability, a desirable characteristic for reusable electronic components. In contrast, the irreversible oxidation of CBP suggests that once oxidized, it is less likely to return to its neutral state, which can be a pathway for material degradation.

The Highest Occupied Molecular Orbital (HOMO) levels for both classes of compounds are in a similar range, suitable for hole injection in many electronic devices.[2][4] The Lowest Unoccupied Molecular Orbital (LUMO) levels are derived from the HOMO levels and the optical energy gaps.

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). The following is a generalized experimental protocol for such measurements based on the cited literature.

Cyclic Voltammetry (CV) Protocol:

  • Solution Preparation: The compound of interest is dissolved in a suitable solvent, typically dichloromethane (DCM) or acetonitrile, containing a supporting electrolyte such as 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu4NPF6).[2][5] The solution is degassed by purging with an inert gas (e.g., nitrogen or argon) for approximately 15 minutes before the measurement to remove dissolved oxygen.[5]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[5]

  • Measurement: The potential of the working electrode is scanned linearly with time between a set starting and switching potential and then back again. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction potentials are determined from the peaks in the voltammogram. The HOMO energy level is often estimated from the onset of the first oxidation peak, frequently referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[5]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of key electrochemical parameters.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Dissolve Compound in Solvent B Add Supporting Electrolyte (e.g., n-Bu4NPF6) A->B C Degas with Inert Gas (N2 or Ar) B->C D Three-Electrode Cell Setup (Working, Reference, Counter) C->D Transfer Solution E Potential Scan and Current Measurement D->E F Generate Cyclic Voltammogram E->F G Determine Oxidation/Reduction Potentials F->G Analyze Data H Estimate HOMO/LUMO Energy Levels G->H I Assess Reversibility and Stability G->I

Experimental workflow for electrochemical characterization.

G cluster_params Key Electrochemical Parameters Ox Oxidation Potential (Eox) HOMO HOMO Level Ox->HOMO Correlates to Stab Electrochemical Stability Ox->Stab Impacts HOMO->Stab Influences Rev Reversibility Rev->Stab Indicates

Relationship between key electrochemical parameters and stability.

References

A Comparative Guide to the Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: Reproducibility and Protocol Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a foundational step. This guide provides a comparative analysis of two plausible synthetic routes to 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene, a molecule of interest in materials science and medicinal chemistry. The protocols are detailed to ensure reproducibility, and quantitative data from analogous reactions are presented to aid in the selection of the most suitable method.

The synthesis of this compound can be approached through different strategies, primarily revolving around the formation of the carbon-carbon bond between the anthracene and biphenyl moieties. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This guide outlines two primary protocols: a two-step synthesis commencing from anthracene, and a more direct approach starting from 9,10-dibromoanthracene.

Comparative Analysis of Synthesis Protocols

The choice between the two primary synthetic routes will depend on factors such as the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative and qualitative differences between the two proposed protocols.

ParameterProtocol A: Two-Step from AnthraceneProtocol B: Mono-Coupling from 9,10-Dibromoanthracene
Starting Material Anthracene9,10-Dibromoanthracene
Number of Steps 21
Key Intermediates 9-BromoanthraceneNone
Overall Yield (estimated) 50-65%70-85% (based on mono-substituted product)
Potential Byproducts Unreacted 9-bromoanthracene, homocoupled biphenyl9,10-di([1,1'-biphenyl]-4-yl)anthracene, unreacted 9,10-dibromoanthracene
Purification Challenge Moderate: Separation of product from starting material and homocoupled byproduct.Potentially High: Separation of mono- and di-substituted products can be challenging.
Cost-Effectiveness Potentially lower if anthracene is significantly cheaper than 9,10-dibromoanthracene.Higher starting material cost, but fewer reaction and purification steps may offset this.
Reproducibility Generally high for both steps.Can be sensitive to reaction conditions to control mono-substitution.

Experimental Protocols

Protocol A: Two-Step Synthesis from Anthracene

This protocol involves the initial bromination of anthracene to form 9-bromoanthracene, followed by a Suzuki-Miyaura coupling with 4-biphenylboronic acid.

Step 1: Synthesis of 9-Bromoanthracene

A widely used method for the synthesis of 9-bromoanthracene is the electrophilic substitution of anthracene with N-bromosuccinimide (NBS).

  • Materials: Anthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl3), Dichloromethane (CH2Cl2), Anhydrous Magnesium Sulfate (MgSO4), Anhydrous Ethanol.

  • Procedure:

    • Dissolve anthracene in anhydrous chloroform.

    • Add N-bromosuccinimide (1.0 equivalent) portion-wise to the solution at room temperature while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with water and extract the organic layer with dichloromethane.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Recrystallize the crude product from anhydrous ethanol to obtain 9-bromoanthracene as a solid. A typical yield for this reaction is around 66%.[1]

Step 2: Suzuki-Miyaura Coupling of 9-Bromoanthracene with 4-Biphenylboronic Acid

This step couples the synthesized 9-bromoanthracene with 4-biphenylboronic acid using a palladium catalyst.

  • Materials: 9-Bromoanthracene, 4-Biphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 2M Sodium Carbonate (Na2CO3) solution, Toluene, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 9-bromoanthracene (1.0 equivalent), 4-biphenylboronic acid (1.1-1.2 equivalents), and a catalytic amount of Pd(PPh3)4 (e.g., 3-5 mol%).

    • Add a mixture of toluene and ethanol as the solvent.

    • Add 2M aqueous sodium carbonate solution as the base.

    • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol B: Mono-Suzuki-Miyaura Coupling from 9,10-Dibromoanthracene

This protocol offers a more direct route by performing a selective mono-coupling reaction on 9,10-dibromoanthracene. A convenient one-step synthesis of 9,10-diarylanthracenes has been described via a bis Suzuki-Miyaura cross-coupling reaction, which can be adapted for mono-substitution by controlling the stoichiometry.[1]

  • Materials: 9,10-Dibromoanthracene, 4-Biphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 2M Sodium Carbonate (Na2CO3) solution, Toluene, Tetrahydrofuran (THF).

  • Procedure:

    • In a reaction vessel, dissolve 9,10-dibromoanthracene (1.0 equivalent) in a mixture of toluene and THF.

    • Add 4-biphenylboronic acid (0.9-1.0 equivalent) to favor mono-substitution.

    • Add a catalytic amount of Pd(PPh3)4 (e.g., 3-5 mol%) and the 2M aqueous Na2CO3 solution.

    • Reflux the mixture under an inert atmosphere, carefully monitoring the reaction progress by TLC or GC-MS to maximize the formation of the mono-substituted product and minimize the di-substituted byproduct.

    • Once the desired conversion is achieved, cool the reaction mixture and perform an aqueous work-up as described in Protocol A.

    • The purification of the crude product is critical and will likely require careful column chromatography to separate the desired mono-substituted product from unreacted starting material and the di-substituted byproduct.

Logical Workflow for Protocol Selection

The following diagram illustrates a decision-making process for selecting the most appropriate synthesis protocol based on common laboratory constraints and objectives.

ProtocolSelection Workflow for Selecting a Synthesis Protocol start Start: Need to synthesize this compound q_starting_material What is the primary starting material available? start->q_starting_material anthracene Anthracene q_starting_material->anthracene Anthracene dibromoanthracene 9,10-Dibromoanthracene q_starting_material->dibromoanthracene 9,10-Dibromoanthracene protocol_a Protocol A: Two-Step Synthesis from Anthracene anthracene->protocol_a q_purity Is the highest possible purity of the final product the primary concern? dibromoanthracene->q_purity q_purity->protocol_a Yes protocol_b Protocol B: Mono-Coupling from 9,10-Dibromoanthracene q_purity->protocol_b No (and willing to optimize separation) end_a Outcome: - Potentially easier purification - More control over final product protocol_a->end_a end_b Outcome: - Fewer reaction steps - Potentially higher overall yield if mono-substitution is optimized protocol_b->end_b

Caption: Decision workflow for selecting a synthesis protocol.

Synthetic Pathway Overview

The following diagram outlines the chemical transformations involved in the two proposed synthetic protocols.

SynthesisPathways Synthetic Pathways to this compound cluster_protocol_a Protocol A cluster_protocol_b Protocol B anthracene Anthracene bromoanthracene 9-Bromoanthracene anthracene->bromoanthracene NBS, CHCl3 final_product This compound bromoanthracene->final_product Pd(PPh3)4, Na2CO3 dibromoanthracene 9,10-Dibromoanthracene dibromoanthracene->final_product Pd(PPh3)4, Na2CO3 (mono-coupling) biphenylboronic 4-Biphenylboronic Acid biphenylboronic->final_product

Caption: Overview of the two synthetic routes.

References

Safety Operating Guide

Proper Disposal of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is paramount for ensuring laboratory safety and environmental protection. As a brominated aromatic hydrocarbon, this compound is classified as a halogenated organic waste and requires specific handling procedures. Adherence to institutional and regulatory guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key data for this compound, providing essential information for handling and disposal.

PropertyValueSource
Molecular Formula C₂₆H₁₇BrPubChem
Molecular Weight 409.3 g/mol PubChem
GHS Hazard Statements H315: Causes skin irritationECHA C&L Inventory
Physical Form SolidChemScene
Storage Temperature Room TemperatureChemScene

Experimental Protocol: Waste Segregation and Disposal

The proper disposal of this compound waste involves a systematic approach from the point of generation to final removal by environmental health and safety specialists.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weighing paper, in a designated, compatible waste container.[1] This container should be a pail with a liner bag, clearly marked for halogenated solid waste.[1]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, designated container for halogenated liquid waste.[2][3] Polyethylene or glass containers are generally suitable, but avoid metal cans as halogenated compounds can degrade and corrode them.[4] Ensure the container has a secure, tight-fitting lid.[5]

  • Rinsate: Any rinsate from cleaning contaminated glassware should also be collected as halogenated hazardous waste.[6]

2. Waste Segregation:

  • It is critical to segregate halogenated waste from non-halogenated waste streams.[3][7] Co-mingling increases disposal costs and complexity, as non-halogenated solvents can often be recycled as fuel, while halogenated waste requires high-temperature incineration.[3]

  • Ensure that this compound waste is not mixed with incompatible chemicals. Keep it separate from acids, bases, and strong oxidizing agents.[4][7]

3. Labeling:

  • As soon as the first drop of waste is added, label the container clearly.[8]

  • The label must include the words "Hazardous Waste" and a complete list of the contents with approximate percentages or volumes.[9] Avoid using chemical formulas or abbreviations.[6]

  • Include the name of the principal investigator, the lab location (building and room number), and the date of accumulation.[1][9]

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be near the point of waste generation.[1]

  • The SAA must be a cool, well-ventilated space, away from heat sources, and should have secondary containment to catch any potential leaks.[4][10] A flammable storage cabinet is a suitable location.[10]

  • Keep the waste container closed at all times, except when adding waste.[8]

5. Disposal:

  • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound A Step 1: Waste Generation (Solid or Liquid) B Step 2: Segregation (Halogenated Waste Stream) A->B Segregate Immediately C Step 3: Container Selection (Compatible, Sealed Container) B->C Place in Correct Container D Step 4: Labeling ('Hazardous Waste' & Contents) C->D Label Before Use E Step 5: Temporary Storage (Designated Satellite Accumulation Area) D->E Store Safely F Step 6: EHS Pickup Request (Follow Institutional Protocol) E->F When Full or Timed Out G Step 7: Final Disposal (Incineration by EHS) F->G Scheduled Collection

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
Reactant of Route 2
Reactant of Route 2
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.